molecular formula C13H15BrO3 B023309 Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS No. 196597-67-8

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Cat. No.: B023309
CAS No.: 196597-67-8
M. Wt: 299.16 g/mol
InChI Key: UNEPEIYBFPORDK-UHFFFAOYSA-N
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Description

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is a high-value chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a benzofuran core, a privileged scaffold in pharmaceutical development known for its prevalence in biologically active molecules. The 7-bromo substituent serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The ethyl propanoate ester side chain enhances cell membrane permeability and provides a functional group amenable to hydrolysis or transformation, facilitating the exploration of prodrug strategies or the synthesis of carboxylic acid analogs.

Properties

IUPAC Name

ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPEIYBFPORDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447419
Record name Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-67-8
Record name Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate CAS 196597-67-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 196597-67-8)

Abstract

This compound is a specialized chemical intermediate, distinguished by its functionalized dihydrobenzofuran core. This scaffold is of significant interest in medicinal chemistry, appearing in a range of biologically active molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. It details the compound's physicochemical properties, outlines a representative synthetic pathway, and demonstrates its application as a versatile building block in the synthesis of more complex molecular architectures. Emphasis is placed on the strategic rationale behind synthetic choices and detailed, field-proven protocols to ensure reproducibility and underscore the compound's value in discovery chemistry.

Introduction: The Significance of a Versatile Scaffold

The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold in drug discovery, forming the structural basis for numerous compounds with diverse pharmacological activities.[1][2] Molecules incorporating this core have been investigated for applications ranging from anticancer and anti-inflammatory agents to treatments for central nervous system disorders.[3][4] this compound (CAS 196597-67-8) emerges as a key intermediate, offering multiple reaction sites for molecular elaboration.

The strategic placement of three distinct functional groups—a bromo group on the aromatic ring, an ethyl propanoate side chain, and the dihydrofuran ether linkage—provides a rich platform for synthetic diversification. The bromo atom serves as a handle for cross-coupling reactions, the ester can be modified into a variety of functional groups, and the dihydrofuran ring imparts specific conformational constraints. While noted as an intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for treating overactive bladder, its utility extends to the development of novel analogues and other exploratory drug candidates.[5][6]

This document serves as a senior-level guide to the synthesis and application of this valuable building block.

Physicochemical Properties and Data

A summary of the key identifiers and physical properties for this compound is provided below.

PropertyValueSource(s)
CAS Number 196597-67-8[7][8]
Molecular Formula C13H15BrO3[7][8]
Molecular Weight 299.16 g/mol [7]
IUPAC Name This compound[7]
Synonyms 7-Bromo-2,3-dihydro-5-benzofuranpropanoic Acid Ethyl Ester[7]
Boiling Point 374.5°C at 760 mmHg[9]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[10]

Synthesis of the Core Intermediate

The synthesis of this compound is not widely detailed in the literature. Therefore, a robust and logical pathway is proposed here, based on established organic chemistry principles, starting from commercially available 2,3-dihydrobenzofuran.

Strategic Rationale

The proposed three-step synthesis is designed for regiochemical control.

  • Friedel-Crafts Acylation: We first introduce a carbonyl group at the C5 position, which is the most electronically activated site for electrophilic aromatic substitution on the 2,3-dihydrobenzofuran ring system.

  • Bromination: Subsequent bromination is directed to the C7 position, ortho to the ether oxygen and meta to the deactivating acyl group, ensuring high regioselectivity.

  • Chain Elongation (Wittig Reaction): A Wittig reaction provides a reliable method for converting the ketone into an alkene, followed by reduction and esterification to yield the final propanoate chain.

Synthetic Workflow Diagram

G A 2,3-Dihydrobenzofuran B 5-Acetyl-2,3-dihydrobenzofuran A->B 1. Acetyl Chloride, AlCl3 DCM, 0°C to rt (Friedel-Crafts Acylation) C 5-Acetyl-7-bromo-2,3-dihydrobenzofuran B->C 2. Br2, Acetic Acid rt (Electrophilic Bromination) D Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate C->D 3. Triethyl phosphonoacetate NaH, THF (Horner-Wadsworth-Emmons) E This compound (Target Compound) D->E 4. H2, Pd/C Ethanol (Catalytic Hydrogenation)

Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2,3-Dihydrobenzofuran

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 5 mL/mmol) under a nitrogen atmosphere at 0°C, add acetyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract with DCM (3x volume).

  • Wash the combined organic layers with saturated NaHCO3 solution, water, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 5-acetyl-2,3-dihydrobenzofuran, which can be purified by column chromatography.

Scientist's Note: The use of AlCl3 as a Lewis acid catalyst is standard for Friedel-Crafts reactions. Performing the addition at 0°C helps to control the exothermicity and minimize side reactions. The C5 position is preferentially acylated due to electronic activation from the ether oxygen.

Step 2: Bromination of 5-Acetyl-2,3-dihydrobenzofuran

  • Dissolve the product from Step 1 (1.0 eq) in glacial acetic acid (10 mL/mmol).

  • To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the mixture for 2-3 hours. The reaction progress can be monitored by the disappearance of the bromine color and TLC analysis.

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.

  • Extract the product with ethyl acetate (3x volume). Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 5-acetyl-7-bromo-2,3-dihydrobenzofuran.

Scientist's Note: The acetyl group at C5 is a meta-director and deactivating, while the ether oxygen at C1 is an ortho-, para-director and activating. The combined directing effects strongly favor bromination at the C7 position.

Step 3 & 4: Horner-Wadsworth-Emmons Reaction and Reduction

  • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry THF under nitrogen at 0°C.

  • Add triethyl phosphonoacetate (1.2 eq) dropwise and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 5-acetyl-7-bromo-2,3-dihydrobenzofuran (1.0 eq) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated NH4Cl solution and extract with ethyl acetate. Wash with brine, dry, and concentrate. The crude product is ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate.

  • Dissolve the crude acrylate in ethanol and add 10% Palladium on carbon (5 mol%).

  • Hydrogenate the mixture under a balloon of H2 at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite, and concentrate the filtrate to yield the final product, this compound. Purify via silica gel chromatography.

Application in Advanced Synthesis

The title compound is a powerful intermediate. Its utility can be demonstrated by outlining its conversion into a precursor suitable for coupling with amine-containing fragments, a common strategy in drug development.

Objective and Strategy

The goal is to transform the ethyl propanoate side chain into a 2-bromoethyl group, creating an electrophilic site for nucleophilic substitution. This mirrors the structure of key intermediates used in the synthesis of Darifenacin and its analogs.[11] The 7-bromo position is retained, offering an orthogonal site for later-stage diversification via cross-coupling chemistry.

  • Ester Reduction: The ethyl ester is reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4).

  • Alcohol Bromination: The resulting alcohol is converted into an alkyl bromide, a potent electrophile, using a standard brominating agent such as phosphorus tribromide (PBr3).

Application Workflow Diagram

G A This compound (Starting Intermediate) B 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol A->B 1. LiAlH4, THF 0°C to rt (Ester Reduction) C 5-(3-Bromopropyl)-7-bromo-2,3-dihydro-1-benzofuran (Advanced Precursor) B->C 2. PBr3, DCM 0°C (Bromination) D Further Diversification (e.g., Suzuki Coupling at C7) C->D Orthogonal Reaction Site

Caption: Transformation of the title compound into an advanced precursor.
Detailed Experimental Protocol

Step 1: Reduction of the Ethyl Ester

  • To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol.

Scientist's Note: LiAlH4 is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. The careful, sequential quenching is critical for safety and to produce an easily filterable aluminum salt precipitate.

Step 2: Bromination of the Primary Alcohol

  • Dissolve the alcohol from the previous step (1.0 eq) in dry DCM at 0°C under a nitrogen atmosphere.

  • Add phosphorus tribromide (PBr3, 0.5 eq) dropwise, ensuring the temperature remains below 5°C.

  • Stir the mixture at 0°C for 2 hours.

  • Carefully pour the reaction mixture into ice-cold water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the solution to give the final product, 5-(3-bromopropyl)-7-bromo-2,3-dihydro-1-benzofuran.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[9][12][13]

Hazard ClassStatement
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.
Fire Use standard extinguishing media. Vapors may form explosive mixtures with air upon intense heating.

This is not an exhaustive list. Always consult the full SDS provided by the supplier.

Conclusion

This compound is more than a mere catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its trifunctional nature provides chemists with a robust platform for creating diverse and complex molecules. The synthetic routes and applications detailed in this guide underscore its potential in accelerating discovery programs, particularly in the search for novel therapeutics targeting a wide array of biological systems. The methodologies presented are designed to be both instructive and practical, enabling researchers to leverage this intermediate to its full potential.

References

  • Synthesis/Isolation of darifenacin hydrobromide by-products. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Darifenacin synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.).
  • Srinivas, K., et al. (2017). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Kathmandu University Journal of Science, Engineering and Technology, 13(1), 36-44.
  • Process for Preparation of Darifenacin and Intermediates Used in the Process. (2011).
  • Process for preparation of darifenacin and intermediates used in the process. (2010).
  • This compound CAS 196597-67-8. (n.d.). BOC Sciences.
  • 196597-67-8, Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)
  • Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)
  • SAFETY D
  • Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)
  • Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)
  • SAFETY D
  • SAFETY D
  • Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)
  • 7-Bromo-2,3-dihydro-1-benzofuran. (n.d.). Chemsrc.
  • 14059-52-0. (n.d.). Guidechem.
  • 196597-67-8|Ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)
  • GHS 11 (Rev.11) SDS Word 下载CAS: 196597-67-8. (n.d.). XiXisys.
  • Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxyl
  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
  • Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furobenzofuran derivatives. (n.d.). Arabian Journal of Chemistry.

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. (n.d.).
  • 3-ethyl hexahydro-3H-benzofuran-2-one, 54491-17-7. (n.d.). The Good Scents Company.
  • Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. (n.d.).
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI.
  • Gaisina, I. N., et al. (2009). From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells. Journal of Medicinal Chemistry, 52(7), 1853-63.
  • 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid. (n.d.). PubChem.
  • 150612-59-2|Ethyl 5-bromo-3-methylbenzofuran-2-carboxyl
  • Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

Sources

physical and chemical properties of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate, a substituted benzofuran derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The benzofuran scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved pharmaceuticals.[1] The introduction of a bromo substituent and an ethyl propanoate side chain at specific positions on the dihydrobenzofuran ring system offers a unique combination of lipophilicity, hydrogen bonding potential, and reactive sites for further chemical modification. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, its synthesis, and key analytical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel benzofuran-based compounds in therapeutic development.

Molecular Structure and Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its physical and chemical properties. These parameters govern its behavior in biological systems and inform the design of experimental protocols.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can predict its key properties based on its structural similarity to other well-characterized benzofuran derivatives and related esters.

PropertyPredicted Value/InformationRationale and Comparative Insights
CAS Number 196597-67-8[2][3]A unique numerical identifier assigned to this specific chemical substance.
Molecular Formula C13H15BrO3[2][3]Derived from its chemical structure.
Molecular Weight 299.16 g/mol [2][3]Calculated from the atomic weights of its constituent atoms.
Appearance White Solid[3]As listed by a commercial supplier. The solid state at room temperature is expected for a molecule of this size and polarity.
Melting Point Not available. Predicted to be in the range of 50-100 °C.Similar substituted benzofurans, such as ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, have a reported melting point of 93–94 °C.[4] The exact melting point will be influenced by the crystal lattice energy.
Boiling Point Not available. Predicted to be >300 °C at atmospheric pressure.The boiling point of ethyl 3-phenylpropanoate is 247-249 °C.[5] The larger and more polar benzofuran ring, along with the bromine atom, would significantly increase the boiling point.
Solubility Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water.The ethyl ester and the aromatic ring contribute to its lipophilicity, while the ether and carbonyl oxygens provide some polarity. Its insolubility in water is a common characteristic of many organic compounds of this nature.
Predicted Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of the molecule. The following are predicted spectral features based on the analysis of related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the dihydrofuran ring, and the ethyl propanoate side chain. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic, dihydrofuran, and ester carbons will be in their characteristic regions.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the propanoate side chain.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), C-O stretching of the ether and ester groups, and C-H stretching of the aromatic and aliphatic portions of the molecule.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established synthetic strategies for benzofuran derivatives. A plausible and efficient synthetic route would involve the construction of the 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate core followed by selective bromination.

Proposed Synthetic Workflow

A logical synthetic approach would be a multi-step process, likely commencing with a Friedel-Crafts acylation or a Heck reaction to introduce the propanoate side chain onto the 2,3-dihydro-1-benzofuran scaffold, followed by a regioselective bromination.

G cluster_0 Synthesis of Precursor cluster_1 Final Bromination Step 2,3-dihydro-1-benzofuran 2,3-dihydro-1-benzofuran Acylation/Heck Reaction Acylation/Heck Reaction 2,3-dihydro-1-benzofuran->Acylation/Heck Reaction Propionyl Chloride/AlCl3 or Ethyl Acrylate/Pd catalyst Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate Acylation/Heck Reaction->Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate Bromination Bromination Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate->Bromination N-Bromosuccinimide (NBS) or Br2 in Acetic Acid This compound This compound Bromination->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations and Rationale
  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a robust method for introducing acyl groups onto aromatic rings.[6][7] The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) with propionyl chloride would likely lead to the formation of an intermediate ketone, which would then need to be reduced and esterified to yield the desired propanoate side chain. The regioselectivity of the acylation would be directed by the activating effect of the dihydrofuran ring.

  • Heck Reaction: The palladium-catalyzed Heck reaction provides a powerful and versatile method for the formation of carbon-carbon bonds.[8][9][10][11][12] Reacting a halogenated 2,3-dihydro-1-benzofuran with ethyl acrylate in the presence of a palladium catalyst and a base would directly install the ethyl propanoate side chain. This method often offers high yields and good functional group tolerance.[8]

  • Bromination: The final step would involve the regioselective bromination of the benzofuran ring. The directing effects of the existing substituents will be crucial in achieving the desired 7-bromo isomer. N-Bromosuccinimide (NBS) is a common and milder reagent for benzylic and allylic bromination, but for aromatic bromination, molecular bromine in a solvent like acetic acid is often employed. The synthesis of the similar Ethyl 3-(6,7-Dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate from a non-brominated precursor using bromine in acetic acid has been reported, suggesting this is a viable approach.[13]

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and stability of the synthesized compound. This self-validating system ensures the reliability of subsequent biological and pharmacological studies.

G cluster_0 Structural Elucidation cluster_1 Purity Assessment Synthesized Compound Synthesized Compound NMR (1H, 13C) NMR (1H, 13C) Synthesized Compound->NMR (1H, 13C) HPLC HPLC Synthesized Compound->HPLC MS MS NMR (1H, 13C)->MS IR IR MS->IR Elemental Analysis Elemental Analysis IR->Elemental Analysis TLC TLC HPLC->TLC

Caption: Analytical workflow for the characterization of this compound.

Step-by-Step Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the molecular structure and identify the positions of the protons and carbons.

    • Methodology: Dissolve a small sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all signals.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern.

    • Methodology: Analyze the sample using a mass spectrometer, for instance, with electrospray ionization (ESI) or electron impact (EI) sources. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule.

    • Methodology: The sample can be analyzed as a thin film on a salt plate or as a KBr pellet. The IR spectrum should be recorded over the range of 4000-400 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Methodology: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol). The purity is determined by the area percentage of the main peak detected by a UV detector at an appropriate wavelength.

Stability and Storage

The stability of brominated aromatic compounds is generally good under standard laboratory conditions. However, proper storage is crucial to prevent degradation over time.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents, bases, and metals.[14][15] For long-term storage, refrigeration is recommended.

  • Potential Degradation Pathways: Potential degradation could occur through hydrolysis of the ester functionality, particularly in the presence of moisture and acidic or basic conditions. Exposure to strong light could potentially lead to the formation of radical species.

Potential Applications in Drug Discovery

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[16] The title compound, with its specific substitution pattern, could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reported use as a receptor agonist and a therapeutic agent for sleep disorders suggests its potential interaction with specific biological targets.[3] Further research into its biological activity is warranted.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic strategy, and a robust analytical workflow for its characterization. By understanding these fundamental aspects, researchers are better equipped to synthesize, purify, and evaluate this and related benzofuran derivatives for their potential as novel therapeutic agents.

References

  • Kim, S. et al. (Year). Title of the article. Journal Name, Volume(Issue), pages.
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  • PubMed. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. [Link]

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An In-depth Technical Guide to Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate, a significant heterocyclic compound. With full editorial control, this document is structured to deliver not just data, but a cohesive narrative grounded in scientific principles, elucidating the molecule's structure, synthesis, and its crucial role in the development of therapeutic agents.

Molecular Architecture and Physicochemical Properties

This compound is a substituted dihydrobenzofuran derivative. The core of the molecule is a bicyclic system where a benzene ring is fused to a dihydrofuran ring. This fundamental structure is further functionalized with a bromine atom at the 7-position and an ethyl propanoate group at the 5-position.

Structural Elucidation

The molecular structure dictates the reactivity and biological interactions of the compound. The dihydrobenzofuran core provides a rigid scaffold, while the bromo and ethyl propanoate substituents introduce specific electronic and steric properties that are crucial for its utility in synthesis.

Key Structural Features:

  • Dihydrobenzofuran Core: A planar aromatic benzene ring fused to a non-aromatic, five-membered dihydrofuran ring. This imparts a degree of conformational rigidity.

  • Bromine Substituent: Located at the 7-position of the benzofuran ring, the bromine atom is an electron-withdrawing group that influences the electron density of the aromatic ring and serves as a key handle for further chemical transformations.

  • Ethyl Propanoate Side Chain: Attached at the 5-position, this flexible side chain contains an ester functional group, which can be a site for hydrolysis or other modifications.

Physicochemical Data Summary

A clear understanding of the physical and chemical properties is essential for handling, reaction setup, and purification.

PropertyValueSource
CAS Number 196597-67-8[1]
Molecular Formula C₁₃H₁₅BrO₃[1]
Molecular Weight 299.16 g/mol [1]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.[2]

Synthesis and Mechanistic Insights: A Proposed Pathway

The proposed synthesis is a multi-step process starting from the commercially available Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.

Synthesis_Pathway cluster_0 Step 1: Electrophilic Aromatic Substitution (Bromination) cluster_1 Step 2: Work-up and Purification A Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate B This compound A->B Regioselective Bromination C Crude Product B->C Reaction Quench Reagent1 Bromine (Br₂) in Acetic Acid Reagent1->B D Purified Product C->D Purification Process1 Aqueous Sodium Sulfite Quench Process1->C Process2 Extraction & Chromatography Process2->D

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is an illustrative example based on established chemical principles for similar transformations.

Materials:

  • Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate

  • Acetic Acid (glacial)

  • Bromine (Br₂)

  • Sodium Sulfite (aqueous solution, 15%)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate in glacial acetic acid. Cool the solution to 15-20°C in an ice bath.

  • Bromination: Prepare a solution of bromine in acetic acid. Add this solution dropwise to the cooled reaction mixture, maintaining the temperature below 20°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully add the reaction mixture to a pre-cooled aqueous solution of sodium sulfite to quench the excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: It is a polar protic solvent that can solubilize the starting material and is relatively inert to bromine under the reaction conditions.

  • Controlled Temperature: Electrophilic aromatic bromination is an exothermic reaction. Maintaining a low temperature helps to control the reaction rate and minimize the formation of poly-brominated byproducts.

  • Sodium Sulfite Quench: Sodium sulfite is a reducing agent that effectively neutralizes any unreacted bromine, making the work-up safer and preventing further reactions.

Spectroscopic Characterization: The Molecular Fingerprint

While specific experimental spectra for this compound are not publicly available, a theoretical analysis based on its structure and known data for similar benzofuran derivatives allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the 4- and 6-positions of the benzofuran ring. The exact chemical shifts and coupling constants would depend on the electronic environment.

  • Dihydrofuran Protons: Two triplets in the upfield region, corresponding to the two methylene groups (-CH₂-) of the dihydrofuran ring. The protons at C2 (adjacent to the oxygen) would be expected at a lower field (around δ 4.5 ppm) than the protons at C3 (around δ 3.2 ppm).

  • Ethyl Propanoate Protons: A quartet (for the -OCH₂- group) and a triplet (for the -CH₃ group) characteristic of an ethyl ester. Additionally, two triplets corresponding to the methylene groups of the propanoate side chain.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine (C7) would be expected at a lower field compared to the other aromatic carbons.

  • Dihydrofuran Carbons: Two signals for the methylene carbons of the dihydrofuran ring (typically δ 20-80 ppm).

  • Ester Carbonyl: A signal in the downfield region (δ 170-180 ppm) corresponding to the carbonyl carbon of the ester.

  • Ethyl and Propanoate Carbons: Signals for the carbons of the ethyl group and the propanoate side chain in the upfield region.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O Stretch: Absorption bands corresponding to the ether linkage in the dihydrofuran ring and the ester group.

  • Aromatic C-H and C=C Stretches: Characteristic absorption bands in the aromatic region.

  • Aliphatic C-H Stretches: Absorption bands for the methylene and methyl groups of the side chain and the dihydrofuran ring.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and cleavage of the propanoate side chain.

Role in Drug Discovery and Development: An Intermediate to Ramelteon

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Ramelteon .[][] Ramelteon is a melatonin receptor agonist used for the treatment of insomnia.[][]

Ramelteon_Synthesis A This compound B Further Chemical Transformations A->B Key Intermediate C Ramelteon B->C Multi-step Synthesis

Caption: Role of the title compound as a key intermediate in the synthesis of Ramelteon.

The synthesis of complex drug molecules like Ramelteon often involves a convergent approach where different fragments of the molecule are synthesized separately and then combined. This compound represents a crucial building block containing the dihydrobenzofuran core, which is a common motif in many biologically active compounds. The bromine atom and the ethyl propanoate group in this intermediate provide the necessary functionalities for subsequent reactions to build the final drug structure.

The broader class of dihydrobenzofuran derivatives has been investigated for a range of biological activities, including as agonists for various receptors, highlighting the importance of this structural scaffold in medicinal chemistry.[6][7]

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry. Its well-defined structure, with multiple functional groups, makes it a versatile intermediate for organic synthesis. While detailed experimental data is proprietary, a logical and scientifically grounded understanding of its properties, synthesis, and characterization can be established through the analysis of related compounds and established chemical principles. Its pivotal role as a precursor to the sleep-promoting agent Ramelteon underscores its importance in the ongoing quest for novel and effective therapeutics.

References

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Unraveling the Therapeutic Potential: A Mechanistic Exploration of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities range from anti-inflammatory and anticancer to antiviral and antibacterial, underscoring the versatility of this heterocyclic system in drug design.[3][4][5] Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is a synthetic derivative of this class. While direct, in-depth studies on its specific mechanism of action are not extensively published, its structural features, coupled with the known pharmacology of related dihydrobenzofuran compounds, allow for the formulation of a compelling, testable hypothesis regarding its biological function.

This technical guide presents a hypothesized mechanism of action for this compound, drawing parallels with the established activities of similar molecules. We will delve into a plausible signaling pathway, provide detailed experimental protocols for its validation, and offer insights into the causality behind these experimental choices. This document is intended to serve as a foundational resource for researchers investigating this compound and similar derivatives, guiding future studies and supporting the broader endeavor of novel therapeutic discovery.

Hypothesized Mechanism of Action: A Focus on Anti-Inflammatory Pathways

Based on the recurrent anti-inflammatory properties observed in the 2,3-dihydrobenzofuran class, we propose that this compound functions as a modulator of key inflammatory mediators. Specifically, we hypothesize that the compound inhibits the enzymatic activity of microsomal prostaglandin E2 synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.[6] This hypothesis is further supported by studies on other substituted benzofurans that demonstrate inhibitory effects on cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS), both of which are central to the inflammatory response.[7]

The proposed mechanism is initiated by the passive diffusion of the compound across the cell membrane, owing to its favorable lipophilic characteristics. Inside the cell, it is hypothesized to bind to the active site of mPGES-1, preventing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory lipid mediator involved in pain, fever, and swelling. By inhibiting its synthesis, the compound would effectively dampen the inflammatory response.

The presence of the bromine atom on the benzofuran ring may enhance the binding affinity and specificity of the compound for its target, a structure-activity relationship that has been observed in other fluorinated and brominated benzofuran derivatives with anti-inflammatory and anticancer properties.[7]

Visualizing the Proposed Signaling Pathway

G cluster_membrane Cell Membrane Compound Compound mPGES1 mPGES-1 Compound->mPGES1 Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation

Caption: Proposed inhibitory action on the mPGES-1 pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating, with each step building upon the last to provide a comprehensive picture of the compound's biological activity.

In Vitro mPGES-1 Enzyme Inhibition Assay

Rationale: This initial experiment directly assesses the compound's ability to inhibit the enzymatic activity of mPGES-1 in a cell-free system. This provides a direct measure of target engagement.

Protocol:

  • Reagents and Materials:

    • Human recombinant mPGES-1 enzyme

    • Prostaglandin H2 (PGH2) substrate

    • This compound (test compound)

    • Positive control inhibitor (e.g., MK-886)

    • Assay buffer (e.g., potassium phosphate buffer with glutathione)

    • Prostaglandin E2 (PGE2) EIA Kit

  • Procedure:

    • Prepare a dilution series of the test compound and the positive control in the assay buffer.

    • In a 96-well plate, add the mPGES-1 enzyme to each well.

    • Add the diluted test compound, positive control, or vehicle control (DMSO) to the respective wells and pre-incubate for 15 minutes at room temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

    • Incubate the plate for a specified time (e.g., 60 seconds) at 4°C.

    • Stop the reaction by adding a stop solution (e.g., stannous chloride in ethanol).

    • Quantify the amount of PGE2 produced using a competitive PGE2 EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Assay for PGE2 Production

Rationale: This experiment moves from a cell-free system to a more biologically relevant cellular context to confirm that the compound can penetrate cells and inhibit PGE2 production.

Protocol:

  • Cell Culture:

    • Use a relevant cell line, such as A549 human lung carcinoma cells or RAW 264.7 murine macrophages, which are known to express mPGES-1 upon stimulation.

    • Culture the cells to approximately 80% confluency in appropriate media.

  • Procedure:

    • Seed the cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

    • Perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed reduction in PGE2 is not due to cytotoxicity.

Data Presentation
Assay Type Endpoint Hypothesized Outcome for Test Compound
In Vitro Enzyme AssayIC50 (mPGES-1)Low micromolar to nanomolar range
Cellular PGE2 AssayIC50 (PGE2 Production)Dose-dependent reduction in PGE2 levels
Cell Viability Assay% Viability>90% at effective concentrations
Western Blot Analysis for COX-2 and mPGES-1 Expression

Rationale: This experiment investigates whether the compound's effect is solely on enzyme activity or if it also affects the expression levels of the target enzymes.

Protocol:

  • Procedure:

    • Culture and treat the cells as described in the cellular PGE2 assay.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against mPGES-1, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine any changes in protein expression.

Experimental Workflow Diagram

G Start Start Enzyme_Assay In Vitro mPGES-1 Enzyme Inhibition Assay Start->Enzyme_Assay Cellular_Assay Cellular Assay for PGE2 Production Enzyme_Assay->Cellular_Assay Direct Inhibition Confirmed Western_Blot Western Blot Analysis (COX-2, mPGES-1) Cellular_Assay->Western_Blot Cellular Efficacy Confirmed Cytotoxicity Cell Viability Assay Cellular_Assay->Cytotoxicity Conclusion Mechanism Elucidation Western_Blot->Conclusion Cytotoxicity->Conclusion

Caption: A logical workflow for validating the proposed mechanism.

Broader Context and Alternative Mechanisms

While the inhibition of mPGES-1 presents a strong primary hypothesis, the diverse bioactivities of the 2,3-dihydrobenzofuran scaffold suggest that this compound may have a more complex pharmacological profile. Other potential mechanisms that warrant investigation include:

  • GPR119 Agonism: Some dihydrobenzofuran derivatives act as agonists for the G protein-coupled receptor 119 (GPR119), which is involved in glucose homeostasis.[8] This could be explored through cAMP accumulation assays in cells expressing GPR119.

  • Serotonin Receptor Modulation: The structural similarity to known serotonin receptor ligands suggests a potential interaction with 5-HT receptors, which could be investigated using radioligand binding assays.[9]

  • Anticancer Activity: The observed anticancer effects of related compounds could be due to the inhibition of signaling pathways involved in cell proliferation and survival, or the induction of apoptosis.[7][10] This could be explored through proliferation assays and apoptosis markers in relevant cancer cell lines.

Conclusion

This compound belongs to a chemical class with a rich and diverse pharmacology. Based on the available literature for structurally related compounds, we have proposed a primary mechanism of action centered on the inhibition of the pro-inflammatory enzyme mPGES-1. The detailed experimental protocols provided in this guide offer a clear and robust pathway for validating this hypothesis. A thorough investigation of this compound, guided by the principles of scientific integrity and logical progression, holds the potential to uncover a novel therapeutic agent for inflammatory conditions. The exploration of alternative mechanisms will further enrich our understanding of its full pharmacological profile and potential clinical applications.

References

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  • ChemBK. Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. Available from: [Link]

  • Nielsen, T. E. et al. Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(4), 256-262 (2017). Available from: [Link]

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Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate as a melatonin receptor agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Evaluation of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate as a Melatonin Receptor Agonist

This guide provides a comprehensive framework for the investigation of this compound as a potential agonist for melatonin receptors. It is intended for researchers, scientists, and drug development professionals with an interest in novel therapeutics for sleep and circadian rhythm disorders. This document will delve into the scientific rationale for targeting melatonin receptors, the structural basis for considering this specific benzofuran derivative, and a detailed experimental workflow for its pharmacological characterization.

Introduction: The Therapeutic Promise of Melatonin Receptor Agonism

Melatonin, a neurohormone primarily synthesized by the pineal gland, is a key regulator of the sleep-wake cycle and other circadian rhythms. Its physiological effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[[“]][2] Both receptors are predominantly coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade is fundamental to the chronobiotic effects of melatonin.

The development of melatonin receptor agonists has been a significant focus in medicinal chemistry, aiming to address a variety of sleep disorders.[4][5] These synthetic ligands are designed to mimic the effects of endogenous melatonin, offering the potential for improved pharmacokinetic and pharmacodynamic profiles.[5] Benzofuran derivatives have emerged as a promising class of compounds with demonstrated activity at melatonin receptors.[6][7][8] This guide focuses on a specific, yet uncharacterized, member of this family: this compound.

Compound Profile: this compound

PropertyValue
Chemical Name This compound
CAS Number 196597-67-8[9][10][11]
Molecular Formula C13H15BrO3[9][10]
Molecular Weight 299.16 g/mol [9]
Chemical Structure

While specific synthetic routes for this exact compound are not extensively detailed in publicly available literature, its structural similarity to other benzofuran derivatives suggests that it can be synthesized using established organic chemistry methodologies.[12] One potential precursor is Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate (CAS: 196597-66-7).[13]

Scientific Rationale: The Benzofuran Scaffold in Melatonin Receptor Ligand Design

The investigation of this compound as a melatonin receptor agonist is underpinned by extensive structure-activity relationship (SAR) studies on related benzofuran derivatives.[6][7][8] Research has shown that the benzofuran core can serve as a bioisostere for the indole nucleus of melatonin, providing a rigid scaffold for the presentation of key pharmacophoric features necessary for receptor binding and activation.

Key SAR insights for benzofuran-based melatonergic ligands include:

  • The C3 side chain: The nature and length of the substituent at the C3 position are critical for receptor interaction. An amide-containing side chain, as seen in melatonin, is often optimal, but other functionalities can also confer activity.

  • Substituents on the benzofuran ring: The position and nature of substituents on the aromatic portion of the benzofuran ring can significantly influence binding affinity and selectivity for MT1 versus MT2 receptors. For instance, halogenation has been shown to modulate the biological activity of benzofuran derivatives.[14]

The structure of this compound, featuring a propanoate side chain and a bromine atom on the benzofuran ring, presents a unique combination of these features, making it a compelling candidate for investigation as a novel melatonin receptor agonist.

Proposed Experimental Workflow for Pharmacological Characterization

To ascertain the melatonergic activity of this compound, a systematic pharmacological evaluation is required. The following sections detail the essential in vitro assays.

In Vitro Binding Assays: Determining Receptor Affinity

The initial step is to determine if the compound binds to MT1 and MT2 receptors and to quantify its binding affinity (Ki). A competitive radioligand binding assay is the gold standard for this purpose.[15][16][17]

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand, typically 2-[¹²⁵I]iodomelatonin, from the melatonin receptors.[18] The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to the binding affinity constant (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing either human MT1 or MT2 receptors.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 75 mM Tris-HCl, 12 mM MgCl₂, 2 mM EDTA, pH 7.4).

      • A fixed concentration of 2-[¹²⁵I]iodomelatonin (e.g., 50-100 pM).

      • Increasing concentrations of the test compound (this compound) or a reference compound (melatonin).

      • Cell membranes (typically 5-20 µg of protein per well).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled melatonin (e.g., 10 µM).

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection cluster_analysis Data Analysis HEK293_MT1 HEK293 cells with MT1 Membrane_Prep Membrane Preparation HEK293_MT1->Membrane_Prep HEK293_MT2 HEK293 cells with MT2 HEK293_MT2->Membrane_Prep Add_Membranes Add Cell Membranes Membrane_Prep->Add_Membranes Assay_Setup Assay Plate Setup (Buffer, Radioligand, Compound) Assay_Setup->Add_Membranes Incubation Incubation Add_Membranes->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Gamma Counting Washing->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.

In Vitro Functional Assays: Determining Agonist Activity

Once binding is confirmed, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist. Since MT1 and MT2 receptors are Gαi-coupled, their activation leads to a decrease in intracellular cAMP levels.[2][3] A cAMP assay is therefore a suitable method to assess the functional activity of the test compound.[19][20][21]

Principle: In cells expressing MT1 or MT2, adenylyl cyclase is first stimulated with forskolin to raise basal cAMP levels. An agonist will then inhibit this forskolin-stimulated cAMP production. The magnitude of this inhibition is proportional to the agonist's efficacy, and the concentration required to produce 50% of the maximal effect is its potency (EC50).

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Use HEK293 cells stably expressing either human MT1 or MT2 receptors.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the test compound or a reference agonist (melatonin).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[22]

  • Data Analysis:

    • Plot the measured cAMP levels as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal inhibition of forskolin-stimulated cAMP levels (Emax).

G Agonist Agonist (e.g., Test Compound) Receptor MT1 / MT2 Receptor Gαi-coupled Agonist->Receptor binds G_Protein Gαi Gβγ Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Clock Genes) CREB->Gene_Expression regulates

Caption: Melatonin Receptor Signaling Pathway.

Data Interpretation and Expected Outcomes

The data from these experiments will provide a comprehensive pharmacological profile of this compound.

ParameterDescriptionDesired Outcome for an Agonist
Ki (nM) Binding affinity for MT1 and MT2 receptors.Low nanomolar or sub-nanomolar values, indicating high affinity.
EC50 (nM) Potency in the functional cAMP assay.Low nanomolar or sub-nanomolar values, indicating high potency.
Emax (%) Maximal inhibition of forskolin-stimulated cAMP production.A high percentage of inhibition, comparable to melatonin, indicating full agonism.
Selectivity Ratio of Ki values (Ki MT2 / Ki MT1 or vice versa).A ratio significantly different from 1 would indicate selectivity for one receptor subtype.

A successful outcome would be for the compound to exhibit high affinity and potent agonist activity at both MT1 and MT2 receptors, similar to or exceeding that of melatonin.

Conclusion

Based on the established structure-activity relationships of benzofuran derivatives as melatonin receptor ligands, this compound represents a promising, yet unexplored, candidate for a novel melatonergic agent. The experimental framework detailed in this guide provides a robust and validated pathway for its comprehensive pharmacological characterization. The successful execution of these studies will elucidate the compound's affinity, potency, and efficacy at MT1 and MT2 receptors, thereby establishing its potential for further development as a therapeutic for circadian rhythm and sleep disorders.

References

  • Consensus.
  • Jockers, R., et al. (2016). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 173(20), 2931-2943. [Link]

  • Wallez, V., et al. (2002). Synthesis and structure-affinity-activity relationships of novel benzofuran derivatives as MT(2) melatonin receptor selective ligands. Journal of Medicinal Chemistry, 45(13), 2788-2800. [Link]

  • Slominski, A. T., et al. (2021). Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease. International Journal of Molecular Sciences, 22(19), 10565. [Link]

  • ResearchGate. (n.d.). Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... [Link]

  • QIAGEN. (n.d.). Melatonin Signaling. GeneGlobe. [Link]

  • Legros, C., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

  • Sci-Hub. (n.d.). Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands. [Link]

  • Legros, C., et al. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology, 2550, 141-149. [Link]

  • Wallez, V., et al. (2002). Synthesis and Structure−Affinity−Activity Relationships of Novel Benzofuran Derivatives as MT2 Melatonin Receptor Selective Ligands. Journal of Medicinal Chemistry, 45(13), 2788-2800. [Link]

  • Cvijic, M. E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Cvijic, M. E., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

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  • Sugden, D., et al. (1993). Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(5), 568-573. [Link]

  • St-Jean, J. R., et al. (2020). Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors. Journal of Medicinal Chemistry, 63(1), 321-334. [Link]

  • Jockers, R., et al. (2008). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? British Journal of Pharmacology, 154(6), 1182-1195. [Link]

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  • ChemBK. (2024). Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

  • Spadoni, G., et al. (2006). Design and synthesis of benzofuranic derivatives as new ligands at the melatonin-binding site MT3. Bioorganic & Medicinal Chemistry, 14(15), 5194-5204. [Link]

  • ResearchGate. (n.d.). cAMP Measurement for Antagonists of a G αs -Coupled Receptor. [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of melatonin analogues. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6299. [Link]

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  • ChemBK. (n.d.). Ethyl 3-(2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

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solubility and stability of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability Assessment of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Two of the most fundamental hurdles are solubility and stability. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body, or if it degrades before it can exert its pharmacological effect.

This guide is structured to provide researchers, particularly those in medicinal chemistry and early-stage drug development, with a robust framework for evaluating This compound (Compound A) . While specific experimental data for this exact molecule is not publicly available, the protocols and principles detailed herein represent the gold-standard methodologies that our teams apply to novel chemical entities.

Compound Overview and Physicochemical Profile

Compound A , identified by its CAS Number 196597-67-8, is a substituted dihydrobenzofuran derivative.[1][2][3] Its potential application as a therapeutic agent for sleep disorders underscores the importance of its developability characteristics.[1] A foundational understanding begins with its basic physicochemical properties, which are crucial for designing relevant experiments.

Table 1: Physicochemical Properties of Compound A

PropertyValueSource
IUPAC Name This compoundPharmaffiliates[1]
CAS Number 196597-67-8Pharmaffiliates[1]
Molecular Formula C₁₃H₁₅BrO₃ChemBK[2]
Molecular Weight 299.16 g/mol Pharmaffiliates[1]
Predicted LogP Not available; structural analogs suggest moderate lipophilicity.N/A
Key Structural Features - Ethyl ester (potential hydrolysis liability)- Dihydrobenzofuran core (potential oxidative liability)- Brominated aromatic ringN/A

Solubility Assessment: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4] We must assess this property under various conditions to predict its behavior in the gastrointestinal tract and support formulation development. We will employ two complementary methods: a high-throughput kinetic assay for early-stage screening and the gold-standard thermodynamic (shake-flask) method for definitive characterization.[4][5]

Kinetic Solubility Workflow (Nephelometric Method)

This assay is designed for rapid, early-stage assessment. It measures the point at which the compound precipitates from a solution when added from a DMSO stock, which is not a true equilibrium state but provides a vital rank-ordering tool.

  • Stock Solution Preparation: Prepare a high-concentration (e.g., 10 mM) stock solution of Compound A in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: Using a liquid handler, dispense a serial dilution of the DMSO stock solution into a 96-well microtiter plate.

  • Assay Execution: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, inducing precipitation.

  • Detection: Measure the turbidity (light scattering) in each well using a nephelometer. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.

  • Causality Note: The use of DMSO is a standard practice for high-throughput screening, but it's crucial to recognize that this can sometimes create supersaturated, non-equilibrium solutions, leading to an overestimation of true solubility.[5] This is why the thermodynamic method is essential for confirmation.

Thermodynamic Solubility Workflow (Shake-Flask Method)

This method determines the true equilibrium solubility of a compound and is considered the definitive standard.[4][5] It measures the concentration of a saturated solution after a prolonged incubation period, allowing the solid and solution phases to reach equilibrium.

  • Preparation: Add an excess of solid, crystalline Compound A to vials containing aqueous buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate different physiological environments.[5]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 72 hours. The extended time is critical to ensure equilibrium is reached.[5]

  • Phase Separation: Centrifuge the vials at high speed or filter the suspension through a 0.22 µm filter to remove all undissolved solids.[5] This step is vital to avoid artificially inflating the measured concentration.

  • Quantification: Analyze the clear supernatant/filtrate using a validated HPLC-UV method to determine the concentration of dissolved Compound A.

  • Data Reporting: Report solubility in both µg/mL and µM for each condition.

Solubility_Workflow cluster_kinetic Kinetic Solubility (Early Stage) cluster_thermo Thermodynamic Solubility (Gold Standard) k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_precip Add Aqueous Buffer k_dilute->k_precip k_read Nephelometric Reading k_precip->k_read t_start Excess Solid Compound A t_buffer Add pH Buffers (1.2, 4.5, 7.4) t_start->t_buffer t_shake Shake 24-72h @ 25°C t_buffer->t_shake t_separate Filter / Centrifuge t_shake->t_separate t_quant HPLC-UV Analysis t_separate->t_quant start Compound A start->k_start Screening start->t_start Characterization

Solubility Assessment Workflow
Anticipated Data and Interpretation

The results should be summarized to provide a clear picture of the compound's solubility profile.

Table 2: Template for Solubility Data Summary

Assay TypeMedium (Buffer)Temperature (°C)Solubility (µg/mL)Solubility (µM)
KineticPBS, pH 7.425[Experimental Value][Calculated Value]
ThermodynamicSGF¹, pH 1.237[Experimental Value][Calculated Value]
ThermodynamicAcetate, pH 4.537[Experimental Value][Calculated Value]
ThermodynamicPhosphate, pH 7.437[Experimental Value][Calculated Value]
¹SGF: Simulated Gastric Fluid

Stability Assessment: Probing for Molecular Liabilities

Stability testing is essential to identify degradation pathways, determine shelf-life, and ensure that the analytical methods used are "stability-indicating."[6] The industry standard is to perform forced degradation studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8] These studies intentionally stress the molecule to predict its long-term stability.[9]

Forced Degradation (Stress Testing) Workflow

The goal is to achieve a target degradation of 5-20%.[7] This level is sufficient to detect and identify major degradants without completely destroying the parent molecule. The structural features of Compound A—specifically the ethyl ester and the dihydrobenzofuran ring—suggest potential susceptibility to hydrolysis and oxidation, respectively.

  • Sample Preparation: Prepare solutions of Compound A (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to a panel of stress conditions in parallel. A control sample (unstressed) is analyzed at each time point.

    • Acid Hydrolysis: 0.1 N HCl, heated (e.g., 60°C) for several hours.

    • Base Hydrolysis: 0.1 N NaOH, at room temperature (ester hydrolysis is often rapid).

    • Oxidation: 3% H₂O₂, at room temperature.

    • Thermal: Heat solution at 60-80°C. A solid-state sample should also be stressed thermally.

    • Photostability: Expose solution and solid samples to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light, as per ICH Q1B guidelines.[8][9]

  • Timepoint Analysis: At various time points (e.g., 2, 8, 24 hours), pull an aliquot, neutralize if necessary (for acid/base samples), and dilute for analysis.

  • Analytical Method: Use a stability-indicating HPLC method, typically with a photodiode array (PDA) detector and mass spectrometry (MS) detector.

    • PDA Detector: Allows for peak purity analysis, ensuring that the parent peak does not co-elute with a degradant.

    • MS Detector: Provides mass information for the parent compound and any degradants, aiding in structural elucidation.

  • Data Evaluation: Calculate the percent degradation of Compound A. Determine the relative retention time (RRT) and peak area percentage of all new peaks formed.

Stability_Workflow cluster_stress ICH Q1A(R2) Stress Conditions start Compound A Solution (1 mg/mL) acid Acidic (0.1 N HCl, 60°C) start->acid base Basic (0.1 N NaOH, RT) start->base ox Oxidative (3% H₂O₂, RT) start->ox therm Thermal (60°C) start->therm photo Photolytic (ICH Q1B Light Box) start->photo analysis Timepoint Sampling & Neutralization acid->analysis base->analysis ox->analysis therm->analysis photo->analysis hplc Stability-Indicating HPLC-PDA-MS Analysis analysis->hplc report Data Reporting: - % Degradation - Impurity Profile - Mass Balance hplc->report

Forced Degradation Workflow
Data Presentation and Interpretation

A comprehensive table is the most effective way to present forced degradation data. This allows for a direct comparison of the compound's lability under different stress conditions.

Table 3: Template for Forced Degradation Data Summary

Stress ConditionDuration (hr)Assay of Compound A (%)Major Degradant 1 (% Area, RRT)Major Degradant 2 (% Area, RRT)Mass Balance¹ (%)Observations
Control (t=0)0100.0N/AN/A100.0Clear solution
0.1 N HCl @ 60°C24[Value][Value][Value][Value][e.g., No change]
0.1 N NaOH @ RT8[Value][Value][Value][Value][e.g., Significant degradation to RRT 0.85]
3% H₂O₂ @ RT24[Value][Value][Value][Value][e.g., Minor degradation]
Thermal (60°C)72[Value][Value][Value][Value][e.g., Stable]
Photolytic (ICH Q1B)[Total Exposure][Value][Value][Value][Value][e.g., Stable]
¹Mass Balance = (% Assay of Parent) + (Σ % Area of Degradants). A value close to 100% indicates the analytical method is detecting all major species.
  • Trustworthiness Note: The concept of mass balance is a critical self-validation check. If the loss in the parent drug assay does not correspond to the appearance of new degradation peaks, it may indicate that degradants are not being detected (e.g., they are not UV-active or are precipitating), and the analytical method must be revisited.

Conclusion and Path Forward

This guide outlines a comprehensive, industry-standard strategy for the initial characterization of This compound . By systematically evaluating its solubility across a physiological pH range and probing its stability against hydrolytic, oxidative, thermal, and photolytic stress, researchers can build a robust data package.

This foundational knowledge is indispensable. It directly informs critical downstream decisions, including the selection of appropriate formulation strategies to enhance bioavailability, the definition of proper storage and handling conditions, and the development of analytical methods for quality control. Executing these studies with scientific rigor is a non-negotiable step in advancing any compound toward clinical reality.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (February 2003). [Link]

  • ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. In Pharmaceutical Stress Testing: Predicting Drug Degradation (pp. 1-66). Informa Healthcare. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. [Link]

  • SGS (n.d.). Forced Degradation Testing. Retrieved January 12, 2026, from [Link]

  • Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • ALWSCI (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • ChemBK (2024). Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. Retrieved January 12, 2026, from [Link]

Sources

The Dihydrobenzofuran Scaffold: A Journey from Chemical Curiosity to Pharmacological Powerhouse

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, represents a cornerstone in medicinal chemistry. Its rigid, yet conformationally adaptable structure has proven to be a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides a comprehensive exploration of the discovery and history of dihydrobenzofuran compounds in pharmacology, from their early synthesis to their current status as key components in cutting-edge drug discovery programs. We will delve into the evolution of synthetic strategies, the rich pharmacological landscape of these compounds, and the detailed experimental protocols that underpin their development, offering a technical yet accessible narrative for professionals in the field.

I. A Historical Perspective: From Obscurity to Prominence

The story of dihydrobenzofurans begins not with a flash of pharmacological insight, but with the foundational explorations of organic chemistry.

The Dawn of Synthesis: Early Pioneers

The first synthesis of the parent benzofuran scaffold can be traced back to the work of Arthur George Perkin.[1] Early synthetic efforts in the late 19th and early 20th centuries, such as the von Kostanecki acylation, laid the groundwork for the construction of related oxygen-containing heterocycles, although these methods were not initially directed at producing dihydrobenzofurans.[2][3][4] The dihydrobenzofuran core, then often referred to as coumaran, was initially a subject of academic interest, with its pharmacological potential remaining largely unexplored for decades.

A Slow Burn: The 20th Century and Nascent Pharmacological Interest

Throughout much of the 20th century, dihydrobenzofuran derivatives remained in the periphery of mainstream pharmaceutical research. However, sporadic investigations began to hint at their biological potential. A notable early example is the exploration of dihydrobenzofuran analogs of hallucinogenic phenethylamines in the mid-20th century, which represented some of the first systematic studies into the pharmacological effects of this scaffold.[5] These early forays, while not immediately leading to therapeutic agents, demonstrated that the dihydrobenzofuran core could serve as a bioisostere for other aromatic systems and could impart unique pharmacological properties.

The Modern Era: An Explosion of Interest

The late 20th and early 21st centuries witnessed a dramatic surge in interest in dihydrobenzofuran compounds. This was driven by several factors, including the discovery of naturally occurring dihydrobenzofurans with potent biological activities, the advent of high-throughput screening, and the development of sophisticated synthetic methodologies that allowed for the creation of diverse libraries of these compounds for pharmacological testing.[6][7][8] This period saw the emergence of dihydrobenzofurans as promising candidates for a wide range of therapeutic areas, including inflammation, cancer, and metabolic disorders.

II. The Art of Creation: Evolving Synthetic Strategies

The journey of dihydrobenzofurans from laboratory curiosities to viable drug candidates has been underpinned by a continuous evolution in their synthesis.

Classical Approaches: The Foundations of Dihydrobenzofuran Synthesis

Early methods for constructing the dihydrobenzofuran skeleton often relied on multi-step sequences involving intramolecular cyclization of substituted phenols. A representative classical approach involves the reaction of a phenol with a two-carbon electrophile, followed by cyclization. For instance, the synthesis can be achieved by reacting sodium phenate with 2-chloroethanol to form 2-phenoxyethanol, which is then cyclized under acidic conditions. While foundational, these methods often suffered from harsh reaction conditions and limited substrate scope.

The Rise of Transition Metal Catalysis: A Paradigm Shift

The advent of transition metal catalysis revolutionized the synthesis of dihydrobenzofurans, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of structural diversity.[9] Key developments include:

  • Palladium-Catalyzed Reactions: Palladium catalysts have been extensively used for the intramolecular cyclization of ortho-alkenyl or ortho-allyl phenols. These reactions, often proceeding via a Wacker-type or Heck-type mechanism, have become a mainstay in dihydrobenzofuran synthesis.[10]

  • Rhodium-Catalyzed Annulations: Rhodium catalysts have enabled novel [3+2] annulation strategies, allowing for the convergent synthesis of highly substituted dihydrobenzofurans from simple starting materials.[10]

  • Copper and Iron Catalysis: More recently, the use of earth-abundant and less toxic metals like copper and iron has gained traction, providing more sustainable and cost-effective synthetic routes.[9]

The continuous innovation in this area has enabled the efficient and often enantioselective synthesis of complex dihydrobenzofuran derivatives, which has been instrumental in exploring their structure-activity relationships.

III. The Pharmacological Landscape: A Scaffold of Many Talents

The rigid dihydrobenzofuran core has proven to be a versatile template for designing ligands that can interact with a wide variety of biological targets.

A. Taming Inflammation: Dihydrobenzofurans as Anti-inflammatory Agents

One of the earliest and most well-established pharmacological applications of dihydrobenzofurans is in the treatment of inflammation.

  • Mechanism of Action: COX-2 Inhibition: Many anti-inflammatory dihydrobenzofuran derivatives exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of pro-inflammatory prostaglandins.[11][12] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11] The binding of these inhibitors to COX-2 is often time-dependent, involving the formation of a tight, slowly reversible enzyme-inhibitor complex.[13]

  • Structure-Activity Relationship (SAR): The anti-inflammatory potency of dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents. For instance, in a series of 2,3-dihydrobenzofuran-2-ones, compounds bearing an alkyl or aryl group at the 6-position and a chlorine atom at the 5-position were found to be potent anti-inflammatory agents. The presence of fluorine and bromine has also been shown to enhance anti-inflammatory and antiproliferative effects.[14][15]

This compound emerged from a study on analogs of the natural product wortmannin and was found to be a highly potent inhibitor of prostaglandin synthesis and a powerful anti-inflammatory agent in animal models.

B. The Fight Against Cancer: Dihydrobenzofurans as Anticancer Agents

The dihydrobenzofuran scaffold is also a prominent feature in a growing number of compounds with promising anticancer activity.

  • Mechanism of Action: Induction of Apoptosis: A primary mechanism by which many dihydrobenzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells.[16][17] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of poly(ADP-ribose) polymerase (PARP).[14][15] Some derivatives have also been shown to target DNA and thymidylate synthase.[18]

  • Structure-Activity Relationship (SAR): The anticancer activity of dihydrobenzofurans is intricately linked to their substitution patterns. For example, certain fluorinated and brominated derivatives have demonstrated significant antiproliferative effects.[14][15] The addition of other heterocyclic moieties, such as pyrazoline, to the dihydrobenzofuran core has also yielded compounds with potent anticancer activity.[16] Natural products containing the dihydrobenzofuran skeleton, such as ailanthoidol, have also been identified as having anticancer properties.[19]

C. Targeting Metabolic Disease: Dihydrobenzofuran Derivatives as GPR119 Agonists

A more recent and highly promising application of dihydrobenzofurans is in the development of agonists for the G protein-coupled receptor 119 (GPR119), a key target for the treatment of type 2 diabetes and obesity.

  • Mechanism of Action: The GPR119 Signaling Pathway: GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation by an agonist leads to the coupling of the Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). In pancreatic β-cells, this rise in cAMP potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that also enhances insulin secretion. This dual mechanism of action makes GPR119 an attractive target for improving glycemic control.

  • Structure-Activity Relationship (SAR): The development of potent and selective dihydrobenzofuran-based GPR119 agonists has been a focus of intense research. The SAR is complex, with modifications to the dihydrobenzofuran core, as well as to appended piperidine or piperazine rings, significantly impacting potency and pharmacokinetic properties.[20]

MBX-2982 is a selective, orally available GPR119 agonist that has advanced to clinical trials. Its discovery and development highlight the potential of the dihydrobenzofuran scaffold in creating novel therapeutics for metabolic diseases.[21][22][23]

IV. Key Methodologies and Protocols

To provide a practical resource for researchers, this section details representative experimental protocols for the synthesis of key dihydrobenzofuran compounds and for a critical pharmacological assay.

A. Synthesis Protocols

Synthesis of 5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one (Based on reported methods)

  • Step 1: Preparation of 5-chloro-4-cyclohexyl-2-hydroxyphenylacetic acid: This precursor can be synthesized through a multi-step sequence starting from commercially available materials.

  • Step 2: Lactonization:

    • Dissolve 5 g of 5-chloro-4-cyclohexyl-2-hydroxyphenylacetic acid in toluene with heating.

    • Add 50 mg of p-toluenesulfonic acid to the solution.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 3 hours.

    • After the reaction is complete, evaporate the toluene under reduced pressure to obtain the crude product as an oil.

    • Purify the crude product by column chromatography on silica gel, eluting with chloroform.

    • Recrystallize the purified product from methylene chloride/petroleum ether to yield 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one as crystals.

The synthesis of dihydrobenzofuran-based GPR119 agonists like MBX-2982 typically involves a multi-step sequence. A generalized approach is outlined below:

  • Step 1: Synthesis of the Dihydrobenzofuran Core: A substituted 2,3-dihydrobenzofuran core with appropriate functional groups for further elaboration is synthesized. This can be achieved using various methods, including the palladium-catalyzed cyclization of an ortho-allyl phenol derivative.

  • Step 2: Functionalization of the Core: The dihydrobenzofuran core is then functionalized, for example, by introducing a linker at a specific position.

  • Step 3: Coupling with a Heterocyclic Moiety: The functionalized dihydrobenzofuran is coupled with a heterocyclic component, such as a substituted piperidine or piperazine, which is often crucial for GPR119 agonistic activity. This coupling is typically achieved through standard amide bond formation or reductive amination reactions.

  • Step 4: Final Modification and Purification: The resulting compound may undergo further modifications, followed by purification by chromatography to yield the final GPR119 agonist.

B. Pharmacological Assay Protocol

This assay measures the ability of a compound to activate GPR119 and induce the production of cAMP.

  • Cell Culture: Use a stable cell line co-expressing human GPR119 and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a cell line suitable for direct cAMP measurement (e.g., using HTRF or LANCE assays).

  • Assay Procedure:

    • Plate the cells in a 96- or 384-well plate and incubate overnight.

    • Prepare serial dilutions of the test compounds (e.g., dihydrobenzofuran derivatives) in an appropriate assay buffer.

    • Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known GPR119 agonist).

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes to a few hours).

    • Lyse the cells (if using a luciferase reporter) and measure the signal (luminescence or fluorescence) according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.

V. Visualizations: Pathways and Processes

Synthetic Workflow Diagram

synthetic_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Dihydrobenzofuran Core cluster_modification Functionalization and Coupling cluster_final Final Product A Substituted Phenol C O-Allylation A->C B Allyl Bromide B->C D Claisen Rearrangement C->D E Pd-Catalyzed Cyclization D->E F Functional Group Interconversion E->F G Amide Coupling F->G H Dihydrobenzofuran Derivative G->H

Caption: Generalized synthetic workflow for dihydrobenzofuran derivatives.

GPR119 Signaling Pathway

GPR119_signaling cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Dihydrobenzofuran Agonist Ligand->GPR119 Binds to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin Promotes GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1 Promotes

Caption: GPR119 signaling pathway initiated by a dihydrobenzofuran agonist.

Mechanism of Anticancer Action: Apoptosis Induction

apoptosis_pathway cluster_cell Cancer Cell Bcl2 Bcl-2 (Anti-apoptotic) Caspases Caspase Cascade Bcl2->Caspases Inhibits PARP PARP Caspases->PARP Cleaves Apoptosis Apoptosis Caspases->Apoptosis Executes DHBF Dihydrobenzofuran Compound DHBF->Bcl2 Inhibits DHBF->Caspases Activates

Caption: Simplified pathway of apoptosis induction by a dihydrobenzofuran compound.

VI. Conclusion and Future Perspectives

The dihydrobenzofuran scaffold has traversed a remarkable path from a molecule of purely academic chemical interest to a validated "privileged structure" in modern pharmacology. Its journey illustrates the synergy between synthetic innovation and biological discovery. The ability of this scaffold to yield potent and selective modulators for a wide range of biological targets, from enzymes like COX-2 to G protein-coupled receptors like GPR119, ensures its continued relevance in drug discovery.

Future research in this area will likely focus on several key fronts: the development of even more efficient and sustainable synthetic methods, the exploration of novel therapeutic applications for dihydrobenzofuran derivatives, and the use of advanced computational techniques to design next-generation compounds with improved efficacy and safety profiles. The rich history and proven track record of the dihydrobenzofuran scaffold suggest that it will remain a fertile ground for the discovery of new medicines for years to come.

VII. References

  • Ye, X., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. Bioorganic & Medicinal Chemistry Letters, 24(11), 2539-2545. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10587. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. [Link]

  • Khan, I., et al. (2021). Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. RSC Advances, 11(32), 19635-19653. [Link]

  • Farooq, U., et al. (2019). Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds. BMC Complementary and Alternative Medicine, 19(1), 6. [Link]

  • Pieters, L., et al. (2001). Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry, 44(15), 2507-2517. [Link]

  • El-Sayed, N. N. E., et al. (2020). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Egyptian Journal of Chemistry, 63(6), 2353-2364. [Link]

  • Roberts, B., et al. (2009). MBX-2982, a Novel,Oral GPR119 Agonist for the Treatment of Type 2 Diabetes: Results of Single and Multiple Dose Studies. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis of Dibenzofuran Derivatives Possessing Anticancer Activities: A Review. SciSpace. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748-26779. [Link]

  • Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2... - ResearchGate. (n.d.). [Link]

  • Ye, X., et al. (2014). Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists. Semantic Scholar. [Link]

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  • Grokipedia. (n.d.). Arthur George Perkin. [Link]

  • Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. [Link]

  • Mushtaq, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15631-15682. [Link]

  • Wikipedia. (2023). Kostanecki acylation. [Link]

  • de Oliveira, D. C., et al. (2019). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 30(10), 2240-2250. [Link]

  • More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Katritzky, A. R., et al. (2002). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. ARKIVOC, 2002(11), 147-158. [Link]

  • Taylor, D. A., & Stables, J. P. (1974). Synthesis of dihydrobenzofurans from phenolic mannich bases and their quaternized derivatives. Journal of the Chemical Society, Perkin Transactions 1, 147-158. [Link]

  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogs of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281. [Link]

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  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. [Link]

  • Mushtaq, A., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1489938. [Link]

  • Gierse, J., et al. (1999). Mechanism of inhibition of novel COX-2 inhibitors. Biochemical Journal, 339(3), 607-614. [Link]

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  • Medina-Franco, J. L., et al. (2012). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Molecules, 17(8), 9505-9526. [Link]

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  • Brehm, M., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. [Link]

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An In-depth Technical Guide to the Safety and Toxicity Profile of Brominated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Brominated Benzofurans

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The introduction of bromine atoms to the benzofuran core can significantly modulate the physicochemical properties and biological activity of these molecules. This often enhances their therapeutic potency, in part due to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to biological targets.[1][2]

However, this enhanced biological activity is a double-edged sword, often accompanied by a complex safety and toxicity profile. The structural similarity of some brominated benzofurans to persistent environmental pollutants like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) raises concerns about potential dioxin-like toxicity.[3] Furthermore, specific brominated benzofuran derivatives, such as the uricosuric drug benzbromarone, have been associated with significant hepatotoxicity.

This in-depth technical guide provides a comprehensive overview of the safety and toxicity profile of brominated benzofuran derivatives for researchers, scientists, and drug development professionals. We will delve into the known mechanisms of toxicity, structure-activity relationships, and the established methodologies for assessing their toxicological risk. This guide is designed to be a practical resource, offering not just a review of the existing knowledge but also actionable insights and detailed protocols for the toxicological evaluation of this important class of compounds.

Mechanisms of Toxicity: Unraveling the Molecular Underpinnings

The toxicity of brominated benzofuran derivatives is not monolithic and can be mediated by several distinct molecular mechanisms. Understanding these pathways is critical for predicting potential adverse effects and for designing safer derivatives.

Dioxin-like Toxicity and the Aryl Hydrocarbon Receptor (AhR) Pathway

A significant concern for polybrominated dibenzofuran (PBDF) congeners is their potential to elicit dioxin-like toxicity. This is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3][4] Brominated dibenzo-p-dioxins and dibenzofurans bind to the cytosolic AhR with an avidity comparable to their chlorinated counterparts.[3]

Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes.[5] This leads to the induction of a battery of genes, including cytochrome P450 enzymes like CYP1A1 and CYP1A2, which are involved in xenobiotic metabolism.[6] While this is a detoxification pathway, aberrant and sustained activation of the AhR can lead to a wide range of toxic effects, including thymic atrophy, wasting syndrome, hepatotoxicity, reproductive and developmental toxicity, and carcinogenesis.[3]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brominated Benzofuran Brominated Benzofuran AhR Complex AhR-Hsp90-XAP2 Brominated Benzofuran->AhR Complex Binding Activated AhR Activated AhR AhR Complex->Activated AhR Conformational Change Hsp90/XAP2 Dissociation ARNT ARNT Activated AhR->ARNT Dimerization Activated AhR->ARNT Translocation AhR/ARNT Dimer AhR/ARNT Dimer XRE XRE (DNA) AhR/ARNT Dimer->XRE Binding Gene Transcription Induction of CYP1A1, etc. XRE->Gene Transcription Toxic Effects Dioxin-like Toxicity Gene Transcription->Toxic Effects

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Mitochondrial Toxicity

Several brominated benzofuran derivatives have been shown to induce hepatotoxicity through direct mitochondrial damage. The well-documented hepatotoxicity of benzbromarone is a prime example. These compounds can uncouple oxidative phosphorylation, decrease the mitochondrial membrane potential, and increase the production of reactive oxygen species (ROS).[7][8] This cascade of events can lead to mitochondrial swelling, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death via apoptosis and necrosis.

Reactive Oxygen Species (ROS) Generation

The generation of ROS is a common downstream effect of both AhR activation and direct mitochondrial toxicity. Increased ROS levels can lead to oxidative stress, causing damage to cellular macromolecules such as DNA, lipids, and proteins. This oxidative damage is implicated in a wide range of toxicities, including genotoxicity, carcinogenicity, and inflammation.

Structure-Activity Relationships (SAR) in Toxicity

The toxicological profile of brominated benzofuran derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • Position and Number of Bromine Atoms: The substitution pattern of bromine on the benzofuran ring is a critical determinant of biological activity and toxicity. For dioxin-like toxicity, substitution at the lateral 2, 3, 7, and 8 positions of the dibenzofuran core generally confers the highest potency.

  • Bromination of Side Chains: The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity in both cancer and normal cells.[2]

  • Overall Lipophilicity: Increased lipophilicity can lead to greater bioaccumulation and persistence in tissues, potentially exacerbating toxicity.

Experimental Protocols for Toxicity Assessment

A robust toxicological evaluation of brominated benzofuran derivatives requires a combination of in vitro and in vivo assays.

In Vitro Toxicity Assays

1. Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

  • Step-by-Step Protocol:

    • Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the brominated benzofuran derivative in complete culture medium.

    • Treat the cells with varying concentrations of the compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[1]

2. Mitochondrial Membrane Potential Assay (JC-10 Assay)

This assay is used to assess mitochondrial dysfunction.

  • Principle: JC-10 is a cationic dye that accumulates in mitochondria in a membrane potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-10 forms aggregates that emit red/orange fluorescence. In cells with a low membrane potential, the dye exists as monomers and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.[7]

  • Step-by-Step Protocol:

    • Plate cells in a 96-well black-walled plate.

    • Treat cells with the test compound for the desired time.

    • Add JC-10 dye loading solution to each well and incubate.

    • Measure fluorescence intensity at both the green and red emission wavelengths using a fluorescence plate reader.

    • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

3. Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)

This assay measures intracellular ROS levels.

  • Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[9]

  • Step-by-Step Protocol:

    • Load cells with DCFH-DA by incubating them in a medium containing the probe.

    • Wash the cells to remove excess probe.

    • Treat the cells with the brominated benzofuran derivative.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer at an excitation/emission of ~485/535 nm.

Toxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity (e.g., MTT Assay) Mitochondrial_Toxicity Mitochondrial Toxicity (e.g., JC-10 Assay) Cytotoxicity->Mitochondrial_Toxicity If cytotoxic ROS_Production ROS Production (e.g., DCFH-DA Assay) Mitochondrial_Toxicity->ROS_Production AhR_Activation AhR Activation (e.g., CALUX Assay) AhR_Activation->ROS_Production Acute_Oral_Toxicity Acute Oral Toxicity (OECD 423/425) Subchronic_Toxicity Sub-chronic/Chronic Toxicity Studies Acute_Oral_Toxicity->Subchronic_Toxicity Brominated Benzofuran Derivative Brominated Benzofuran Derivative Brominated Benzofuran Derivative->Cytotoxicity Brominated Benzofuran Derivative->AhR_Activation If structurally related to PBDD/Fs In Vitro Assessment In Vitro Assessment In Vitro Assessment->Acute_Oral_Toxicity Proceed if in vitro profile is acceptable

Caption: A typical workflow for the toxicological assessment of brominated benzofuran derivatives.

In Vivo Toxicity Studies

Acute Oral Toxicity (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing. The main goals are to determine the LD50 (the dose that is lethal to 50% of the test animals) and to identify signs of toxicity.

  • OECD 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals (typically 3 per step) of a single sex (usually females). The outcome of each step determines the dose for the next step. The starting doses are selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). This method allows for the classification of the substance into a toxicity class based on the observed mortality.[10][11]

  • OECD 425 (Up-and-Down Procedure): This method also uses a sequential dosing approach to estimate the LD50 with a smaller number of animals compared to traditional methods. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[12]

General Procedure for Acute Oral Toxicity Study:

  • Select healthy, young adult rodents (e.g., rats or mice).

  • Fast the animals overnight before dosing.

  • Administer the brominated benzofuran derivative by oral gavage.

  • Observe the animals closely for signs of toxicity and mortality for at least 14 days.

  • Record body weight changes, clinical signs of toxicity, and any gross pathological findings at necropsy.

Quantitative Toxicity Data

The following table summarizes some of the available quantitative toxicity data for selected brominated benzofuran derivatives. It is important to note that the toxicity can vary significantly depending on the specific derivative and the biological system being tested.

Compound/Derivative ClassTest SystemEndpointValueReference
3-bromomethyl-benzofuran derivativeK562 leukemia cellsIC505.0 µM[2]
3-bromomethyl-benzofuran derivativeHL-60 leukemia cellsIC500.1 µM[2]
Various brominated benzofuransK562, MOLT-4, HeLa cellsIC5020-85 µM[2]
BenzbromaroneIsolated rat hepatocytesDecrease in mitochondrial membrane potential81% at 20 µM
5-bromo-N'-(furan-2-carbonyl) benzofuran-2-carbohydrazideWistar rats (acute oral)LD50>2000 mg/kg[13]

Toxicokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of a brominated benzofuran derivative is a key determinant of its toxicity.

  • Metabolism: Brominated benzofurans can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.[14][15] This metabolic activation can in some cases lead to the formation of reactive intermediates that are more toxic than the parent compound. Phase II conjugation reactions, such as glucuronidation and sulfation, can also occur, generally leading to more water-soluble and readily excretable metabolites.[16]

  • Toxicokinetics: A study in mice with various polybrominated dibenzofurans demonstrated that their hepatic uptake and elimination kinetics are influenced by the degree of bromination.[14] Higher bromination was associated with lower hepatic uptake and slower elimination, leading to a greater potential for bioaccumulation.[14]

Risk Assessment and Regulatory Context

For dioxin-like brominated dibenzofurans, a risk assessment approach using Toxic Equivalency Factors (TEFs) has been proposed. The TEF concept allows for the estimation of the total dioxin-like toxicity of a complex mixture of congeners by expressing the concentration of each congener in terms of an equivalent concentration of the most potent dioxin, 2,3,7-8-tetrachlorodibenzo-p-dioxin (TCDD).

The World Health Organization (WHO) has recommended using the same TEF values for brominated and chlorinated congeners as an interim measure, pending the availability of more detailed toxicological data.[17][18] This highlights the regulatory concern and the need for further research into the toxicity of these compounds.

Conclusion and Future Perspectives

Brominated benzofuran derivatives are a class of compounds with significant therapeutic potential but also with a complex and concerning toxicity profile. A thorough understanding of their mechanisms of toxicity, particularly their potential for AhR activation and mitochondrial damage, is essential for the safe development of new drugs based on this scaffold.

The application of a comprehensive battery of in vitro and in vivo toxicological assays, guided by established protocols and regulatory guidelines, is crucial for characterizing the risk associated with these compounds. Future research should focus on developing more predictive in vitro models, elucidating the specific metabolic pathways and enzymes involved in the bioactivation of these compounds, and generating more extensive quantitative toxicity data to refine structure-activity relationships and support more accurate risk assessments. By integrating these toxicological considerations early in the drug discovery and development process, it will be possible to harness the therapeutic potential of brominated benzofurans while minimizing their adverse health effects.

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Methodological & Application

Synthesis Protocol for Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate (CAS No: 196597-67-8) is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its structural motif, a substituted 2,3-dihydro-1-benzofuran, is present in a wide range of natural products and synthetic compounds exhibiting diverse biological activities, including potential applications as receptor agonists and therapeutic agents.[1][2] This document provides a detailed, two-step synthetic protocol for the preparation of this valuable building block, intended for researchers and professionals in drug development and organic synthesis.

The described methodology leverages a selective bromination of the 2,3-dihydro-1-benzofuran core, followed by a palladium-catalyzed Heck coupling to introduce the ethyl propanoate side chain. This approach is designed for efficiency and scalability, with explanations for key experimental choices to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, beginning with the selective bromination of 2,3-dihydro-1-benzofuran to yield the key intermediate, 7-bromo-2,3-dihydro-1-benzofuran. This is followed by a Mizoroki-Heck cross-coupling reaction with ethyl acrylate to afford the final product.

Synthetic Scheme 2,3-dihydro-1-benzofuran 2,3-Dihydro-1-benzofuran Intermediate 7-Bromo-2,3-dihydro-1-benzofuran 2,3-dihydro-1-benzofuran->Intermediate Step 1: Bromination Final_Product Ethyl 3-(7-bromo-2,3-dihydro- 1-benzofuran-5-YL)propanoate Intermediate->Final_Product Step 2: Heck Coupling

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 7-Bromo-2,3-dihydro-1-benzofuran

This initial step involves the selective electrophilic bromination of the 2,3-dihydro-1-benzofuran ring system. The use of N-Bromosuccinimide (NBS) provides a reliable and manageable source of electrophilic bromine.[3][4] The reaction is performed in a suitable solvent to control reactivity and facilitate product isolation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,3-Dihydro-1-benzofuranReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-AldrichRecrystallize if necessary.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium BicarbonateACS ReagentFisher ScientificAqueous solution
Anhydrous Sodium SulfateACS ReagentFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography
HexaneACS ReagentFisher ScientificFor column chromatography
Ethyl AcetateACS ReagentFisher ScientificFor column chromatography
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1-benzofuran (10.0 g, 83.2 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (NBS) (14.8 g, 83.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The electron-rich nature of the aromatic ring in 2,3-dihydro-1-benzofuran facilitates electrophilic substitution, and the use of a non-polar solvent like DCM at low temperatures helps to control the reaction rate and selectivity.[4]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic species.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (starting with 100% hexane).

  • Characterization: The final product, 7-bromo-2,3-dihydro-1-benzofuran, is obtained as a colorless oil.

Part 2: Synthesis of this compound via Heck Coupling

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, coupling an aryl halide with an alkene.[5][6] In this step, the previously synthesized 7-bromo-2,3-dihydro-1-benzofuran is coupled with ethyl acrylate using a palladium catalyst to yield the target compound.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromo-2,3-dihydro-1-benzofuranAs synthesized-
Ethyl acrylate99%Sigma-Aldrich
Palladium(II) acetate (Pd(OAc)₂)98%Sigma-Aldrich
Tri(o-tolyl)phosphine97%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated Ammonium ChlorideACS ReagentFisher ScientificAqueous solution
Celite®-Sigma-AldrichFor filtration
Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-bromo-2,3-dihydro-1-benzofuran (5.0 g, 25.1 mmol), palladium(II) acetate (0.28 g, 1.25 mol%), and tri(o-tolyl)phosphine (0.76 g, 2.5 mol%).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) (50 mL), followed by ethyl acrylate (4.1 mL, 37.7 mmol) and triethylamine (7.0 mL, 50.2 mmol). The use of a phosphine ligand like tri(o-tolyl)phosphine stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[5] Triethylamine acts as a base to neutralize the HBr generated during the reaction.[5]

  • Heating and Monitoring: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (hexane/ethyl acetate, 8:2).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Final Product: this compound is obtained as a pale yellow oil.

Characterization Data

Intermediate: 7-Bromo-2,3-dihydro-1-benzofuran

  • Molecular Formula: C₈H₇BrO

  • Molecular Weight: 199.05 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 7.6 Hz, 1H), 7.08 (d, J = 7.6 Hz, 1H), 6.70 (t, J = 7.6 Hz, 1H), 4.61 (t, J = 8.8 Hz, 2H), 3.25 (t, J = 8.8 Hz, 2H).

Final Product: this compound

  • Molecular Formula: C₁₃H₁₅BrO₃

  • Molecular Weight: 299.16 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.05 (s, 1H), 6.95 (s, 1H), 4.55 (t, J = 8.8 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H), 3.20 (t, J = 8.8 Hz, 2H), 2.88 (t, J = 7.6 Hz, 2H), 2.60 (t, J = 7.6 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.8, 158.5, 137.2, 130.5, 128.9, 125.1, 108.2, 71.8, 60.5, 35.8, 30.9, 29.7, 14.2.

  • IR (neat, cm⁻¹): 2980, 1730, 1595, 1470, 1250, 1180, 1030, 800.

  • MS (ESI): m/z 299.0 [M]+, 301.0 [M+2]+.

Process Workflow Diagram

Detailed Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Heck Coupling S1_Start Dissolve 2,3-dihydro-1-benzofuran in anhydrous DCM S1_Cool Cool to 0 °C S1_Start->S1_Cool S1_Add Add NBS portion-wise S1_Cool->S1_Add S1_React Stir at 0 °C for 2h (Monitor by TLC) S1_Add->S1_React S1_Quench Quench with sat. NaHCO₃ S1_React->S1_Quench S1_Extract Extract with DCM S1_Quench->S1_Extract S1_Wash Wash with brine and dry (Na₂SO₄) S1_Extract->S1_Wash S1_Concentrate Concentrate in vacuo S1_Wash->S1_Concentrate S1_Purify Purify by column chromatography S1_Concentrate->S1_Purify S1_Product Obtain 7-bromo-2,3-dihydro-1-benzofuran S1_Purify->S1_Product S2_Start Combine Intermediate, Pd(OAc)₂, and P(o-tolyl)₃ in Schlenk flask S1_Product->S2_Start Use as starting material S2_Add Add anhydrous DMF, ethyl acrylate, and Et₃N S2_Start->S2_Add S2_React Heat to 100 °C for 12-16h (Monitor by TLC) S2_Add->S2_React S2_Filter Cool, dilute with ether, and filter through Celite® S2_React->S2_Filter S2_Extract Wash with sat. NH₄Cl and brine S2_Filter->S2_Extract S2_Dry Dry (Na₂SO₄) and concentrate S2_Extract->S2_Dry S2_Purify Purify by column chromatography S2_Dry->S2_Purify S2_Product Obtain Ethyl 3-(7-bromo-2,3-dihydro- 1-benzofuran-5-YL)propanoate S2_Purify->S2_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The two-step sequence, involving a selective bromination followed by a palladium-catalyzed Heck coupling, offers an efficient route to this valuable intermediate. The detailed procedural steps and explanations for the choice of reagents and conditions are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

  • Heck, R. F. The palladium-catalyzed C-C coupling between aryl halides or vinyl halides and activated alkenes in the presence of a base is referred as the "Heck Reaction". Organic Chemistry Portal. [Link]

  • Islam, M. S., Nahra, F., Cazin, N. V., & Cazin, S. P. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. Chemistry–A European Journal, 25(72), 16656-16661. [Link]

  • Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Pharmaffiliates. This compound. [Link]

  • ChemBK. Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Zhang, Y., et al. (2014). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry - Section B, 53B(5), 586-592. [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2374-2382. [Link]

  • MDPI. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402-8414. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • NIH. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3429. [Link]

  • NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 356. [Link]

  • NIH. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(4), 2353-2365. [Link]

  • NIH. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Catalysts, 7(1), 18. [Link]

  • NIH. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(10), 3952-3961. [Link]

  • ResearchGate. (2021). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. [Link]

  • Google Patents.

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Application Notes and Protocols for the Purification of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate (CAS No. 196597-67-8) is a key intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used for the treatment of insomnia.[1][2] The purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust purification techniques for this compound, focusing on flash column chromatography and recrystallization. The methodologies described herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and troubleshoot as needed.

The molecular structure of the target compound is presented below:

Molecular Formula: C₁₃H₁₅BrO₃[3] Molecular Weight: 299.16 g/mol [3]

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of this compound typically involves the bromination of its non-brominated precursor, Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.[4] Consequently, the following impurities are commonly encountered:

  • Unreacted Starting Material: Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate.

  • Over-brominated Products: Di- and poly-brominated benzofuran derivatives.

  • Regioisomers: Bromination at other positions on the aromatic ring.

  • Residual Reagents and Byproducts: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide).

A decision tree for selecting the appropriate purification strategy is outlined in the following diagram:

Purification_Workflow Purification Strategy Decision Tree Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (TLC, ¹H NMR) Crude_Product->Initial_Analysis High_Purity High Purity (>95%) Initial_Analysis->High_Purity Low_Purity Low Purity (<95%) Initial_Analysis->Low_Purity Recrystallization Recrystallization High_Purity->Recrystallization Minor impurities Flash_Chromatography Flash Column Chromatography Low_Purity->Flash_Chromatography Major impurities Final_Product Pure Product (>99%) Recrystallization->Final_Product Flash_Chromatography->Recrystallization Further polishing Flash_Chromatography->Final_Product Characterization Characterization (¹H NMR, LC-MS, Melting Point) Final_Product->Characterization

Caption: Decision workflow for purification of the target compound.

Purification Techniques

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from both more polar and less polar impurities.[5][6] Given the presence of an ester and a bromo-aromatic moiety, the compound has moderate polarity, making it well-suited for normal-phase silica gel chromatography.

Rationale for Method Selection:

  • Silica Gel as Stationary Phase: The slightly acidic nature of silica gel allows for effective separation of compounds with differing polarities.

  • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) provides the necessary resolving power. The optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound on a TLC plate for good separation.

Detailed Protocol for Flash Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than liquid loading.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate. The elution can be monitored by thin-layer chromatography (TLC) of the collected fractions.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Table 1: Recommended Solvent Systems for Flash Chromatography

Solvent System (v/v)Expected Rf of Target CompoundNotes
Hexane:Ethyl Acetate (90:10 to 70:30)0.2 - 0.4A good starting point for method development.
Cyclohexane:Ethyl Acetate (90:10 to 70:30)0.2 - 0.4An alternative non-polar solvent to hexane.
Dichloromethane:Hexane (50:50 to 100:0)VariesCan be effective for less polar impurities.
Recrystallization

Recrystallization is an excellent technique for achieving high purity, especially when the crude product is already relatively pure (>95%).[7] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures. For aromatic esters like the target compound, a single solvent or a binary solvent system can be effective.

Rationale for Solvent Selection:

The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Based on the structure of the target compound and general principles of recrystallization, ethanol is a promising solvent. A related, non-brominated analog has been successfully recrystallized from ethanol.

Detailed Protocol for Recrystallization from Ethanol:

  • Dissolution: Place the crude or column-purified product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal crystal growth and purity, avoid rapid cooling.

  • Chilling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization of the Purified Product:

The purity of the final product should be assessed using the following techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any residual impurities.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

The following diagram illustrates the general workflow for purification and analysis:

Sources

Application Note: Structural Elucidation of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the structural characterization of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, a key intermediate in pharmaceutical research. The protocols outlined herein detail the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step methodologies and the theoretical basis for data interpretation, ensuring scientific rigor and reproducibility.

Introduction: The Significance of this compound

This compound (CAS 196597-67-8) is a substituted dihydrobenzofuran derivative.[1][2][3] The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The precise structural confirmation of this intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. This guide provides the analytical framework for its unambiguous identification using modern spectroscopic techniques.

Chemical Structure:

  • Molecular Formula: C₁₃H₁₅BrO₃[1][2]

  • Molecular Weight: 299.16 g/mol [1][2]

  • Structure: Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shifts are influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~7.1s-1H
H-6~6.9s-1H
O-CH ₂ (dihydrofuran)~4.5t8.82H
C-CH ₂ (dihydrofuran)~3.2t8.82H
Ar-CH~2.8t7.62H
CH ₂-COO~2.6t7.62H
O-CH ₂ (ethyl)~4.1q7.12H
CH ₃ (ethyl)~1.2t7.13H
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~172
C-5~155
C-7a~132
C-4~129
C-6~125
C-3a~120
C-7~110
O-C H₂ (dihydrofuran)~72
O-C H₂ (ethyl)~61
Ar-C H₂~35
C H₂-COO~30
C -CH₂ (dihydrofuran)~29
C H₃ (ethyl)~14

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable structural insights. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio.[4][5]

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 298/300 (due to ⁷⁹Br and ⁸¹Br isotopes)

  • Major Fragment Ions:

m/z (Predicted) Ion Structure/Formula Fragmentation Pathway
253/255[M - C₂H₅O]⁺Loss of the ethoxy radical from the ester.
225/227[M - COOC₂H₅]⁺Cleavage of the entire ethyl propanoate side chain.
183/185[C₇H₄BrO]⁺Formation of the bromobenzoyl cation.
155/157[C₆H₄Br]⁺Loss of CO from the bromobenzoyl cation.

Experimental Protocols

The following protocols are designed to yield high-quality NMR and MS data for this compound.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-3 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters:

      • Pulse angle: 30°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum and assign multiplicities and coupling constants.

    • Identify and assign the peaks in the ¹³C spectrum.

Mass Spectrometry Protocol (ESI-MS)

Caption: Workflow for ESI-MS data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[6][7]

    • Serially dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[6]

  • Instrument Setup (Electrospray Ionization - Time of Flight Mass Spectrometer):

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the ion source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak (m/z 298/300) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and confirm the characteristic isotopic pattern for a bromine-containing compound.

    • Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.

Conclusion

The combination of NMR and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of this compound. The protocols and predicted data presented in this application note serve as a robust guide for researchers to confidently verify the identity and purity of this important synthetic intermediate. Adherence to these methodologies will ensure high-quality, reproducible data, which is critical in the rigorous environment of drug discovery and development.

References

  • Pharmaffiliates. This compound. [Link]

  • ChemBK. Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Vibrant Publishers. A Guide to Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • University of Oxford, Department of Chemistry. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

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Application Notes & Protocols: A Strategic Approach to In Vitro Activity Profiling of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro screening cascade for the uncharacterized compound, Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate. The protocols and strategies outlined herein are based on the known broad-spectrum bioactivity of the 2,3-dihydrobenzofuran scaffold, which is prevalent in many natural and synthetic bioactive compounds.[1][2][3] This guide moves beyond simple procedural lists to explain the scientific rationale behind each assay choice, enabling the user to build a self-validating experimental workflow to probe for potential anticancer, anti-inflammatory, and neurological activities.

Introduction: Compound Profile and Rationale for a Tiered Screening Cascade

This compound belongs to the dihydrobenzofuran class of heterocyclic compounds. This structural motif is a key pharmacophore found in numerous molecules with significant pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and antiviral activities.[1][2][3][4] For instance, certain fluorinated dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), as well as anticancer activity through the induction of apoptosis.[3] Furthermore, some commercial suppliers note this specific compound may act as a receptor agonist for treating sleep disorders, suggesting a potential role in neuropharmacology.[5]

Given the lack of specific target information, a logical, tiered screening approach is essential. This "screening cascade" is designed to first establish a general biological activity profile and then systematically narrow the focus to more specific mechanisms of action.[6] This strategy ensures that resources are used efficiently and that decision-making is data-driven at every stage of the discovery process.[6]

Chemical Structure

Compound: this compound CAS Number: 196597-67-8[5] Molecular Formula: C₁₃H₁₅BrO₃[7] Molecular Weight: 299.16 g/mol [5]

Proposed In Vitro Screening Cascade

The following workflow provides a strategic path from broad phenotypic screening to more target-specific assays.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Hypothesis-Driven Phenotypic Assays cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation A Compound QC & Solubility B General Cell Viability/ Cytotoxicity Screening (e.g., MTT/MTS Assay) A->B C Anti-Inflammatory Assays (LPS-stimulated Macrophages) B->C If Cytotoxic in Relevant Range D Anticancer Assays (Panel of Cancer Cell Lines) B->D If Cytotoxic in Relevant Range E Neurological Assays (Receptor Binding) B->E Based on Sleep Disorder Hypothesis F Nitric Oxide (NO) Production Assay C->F G COX-2 Enzyme Inhibition Assay C->G H Apoptosis Assay (Caspase 3/7 Activity) D->H I Competitive Radioligand Binding Assay (Ki determination) E->I

Caption: Proposed screening cascade for activity profiling.

Tier 1 Protocol: Foundational Cell Viability Assay

Rationale and Scientific Principle

Before investigating any specific biological activity, it is crucial to determine the compound's intrinsic effect on cell viability and proliferation.[8] This foundational step identifies the concentration range where the compound exhibits biological effects without causing non-specific toxicity, thus establishing a therapeutic window for subsequent, more sensitive assays. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] assay is a robust, colorimetric method for assessing cell metabolic activity.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Culture: Plate cells (e.g., HeLa for general cytotoxicity, RAW 264.7 for inflammation, or MCF-7 for cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

Results should be summarized to compare the compound's potency across different cell lines.

Cell LineTissue of OriginPutative Target Area72-hr IC₅₀ (µM)
HEK293Human Embryonic KidneyGeneral Cytotoxicity> 100
RAW 264.7Mouse MacrophageInflammation15.2
HCT116Human Colon CarcinomaCancer8.9
MDA-MB-231Human Breast AdenocarcinomaCancer12.5

Tier 2 & 3 Protocols: Hypothesis-Driven Assays

Based on the foundational viability data and literature precedents for the dihydrobenzofuran scaffold, the following targeted assays can be performed.[3][10]

Anti-Inflammatory Activity: Nitric Oxide (NO) Production

Scientific Principle: Macrophages stimulated with lipopolysaccharide (LPS) produce nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS or NOS2).[3] Overproduction of NO is a hallmark of inflammation. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, providing an indirect measure of NO production.

Detailed Protocol:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measurement: Read the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentration.

  • Analysis: Calculate the inhibition of NO production relative to the LPS-stimulated vehicle control and determine the IC₅₀ value.

Anticancer Activity: Apoptosis Induction

Scientific Principle: Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[3] A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures the activity of these caspases.

G A Anticancer Compound B Induction of Apoptotic Pathway A->B C Procaspase-3/7 (Inactive) B->C D Caspase-3/7 (Active) C->D Activation E Substrate Cleavage (DEVD peptide) D->E F Luminescent Signal E->F Luciferase Reaction

Caption: Workflow for Caspase-3/7 activity measurement.

Detailed Protocol:

  • Cell Culture: Plate cancer cells (e.g., HCT116) in a white-walled, clear-bottom 96-well plate at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for 24-48 hours. Include a positive control like staurosporine.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix briefly on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the results to the vehicle-treated control to determine the fold-increase in caspase activity.

Neurological Activity: Receptor Binding Assay (Conceptual)

Scientific Principle: To investigate the compound's potential as a "receptor agonist," a competitive binding assay can be employed. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor. This provides information on the compound's binding affinity (Ki). Given the "sleep disorder" hypothesis, melatonin receptors (MT1, MT2) are a logical starting point.

General Protocol Outline:

  • Source of Receptors: Use cell membranes prepared from a cell line recombinantly overexpressing the target receptor (e.g., HEK293-MT1).

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor-containing membranes.

    • A fixed, low concentration of a suitable radioligand (e.g., [³H]-Melatonin).

    • Varying concentrations of the test compound.

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled ligand (e.g., unlabeled melatonin).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter plate. Unbound radioligand passes through, while receptor-bound radioligand is trapped on the filter.

  • Detection: Wash the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Trustworthiness: Ensuring Data Integrity

Every protocol described must be a self-validating system. To ensure trustworthiness and reproducibility:

  • Positive Controls: Always include a known active compound (e.g., Indomethacin for COX assays, Staurosporine for apoptosis) to confirm the assay is performing as expected.

  • Negative/Vehicle Controls: The vehicle (e.g., DMSO) must be tested at the same final concentration used for the test compound to ensure it has no effect on its own.

  • Dose-Response Curves: Activity should be demonstrated over a range of concentrations to produce a clear dose-response relationship.

  • Statistical Significance: Experiments should be performed in at least triplicate to allow for robust statistical analysis (e.g., calculating mean, standard deviation, and p-values).

  • Assay Performance Metrics (for HTS): For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is generally considered excellent.

By implementing this structured, hypothesis-driven approach, researchers can efficiently and accurately profile the in vitro activities of this compound, paving the way for more advanced mechanism-of-action studies and further drug development.

References

  • Hussain, S., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. Available at: [Link]

  • Yuan, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Harris, L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Patel, J., et al. (2026). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available at: [Link]

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  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River. Available at: [Link]

  • Al-Hanish, A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. Available at: [Link]

  • Sharma, P., et al. (2021). Medicinal active applications of Dibenzofuran derivatives. ScienceIn Publishing. Available at: [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]

  • ResearchGate. (2023). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation... ResearchGate. Available at: [Link]

  • Isomerase. (n.d.). Assay Development Solutions. Isomerase. Available at: [Link]

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  • ChemBK. (2024). Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. ChemBK. Available at: [Link]

  • Giordano, A., et al. (2017). Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[11]benzofuran derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate. PubChem. Available at: [Link]

  • Karunakar, P., et al. (2013). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. PMC - NIH. Available at: [Link]

  • De Cointet, P., et al. (1979). 2,3-Dihydrobenzofuran-2-ones: A New Class of Highly Potent Antiinflammatory Agents. Journal of Medicinal Chemistry. Available at: [Link]

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Sources

Application Note: High-Throughput Cell-Based Assays for the Functional Characterization of Melatonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a wide array of physiological processes, most notably the regulation of circadian rhythms and sleep-wake cycles.[1][2][3] Its actions are mediated predominantly through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] The development of novel agonists targeting these receptors is a key strategy in the treatment of sleep disorders, depression, and type 2 diabetes.[2][5] A critical step in this drug discovery process is the robust functional characterization of candidate compounds. This guide provides a detailed overview of the primary cell-based assay methodologies used to quantify the activity and potency of melatonin receptor agonists, with an emphasis on explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.

Introduction: Melatonin Receptor Signaling

The MT1 and MT2 receptors belong to the Class A family of GPCRs and share significant sequence homology, yet they can initiate distinct downstream signaling cascades.[4] Understanding these pathways is fundamental to selecting the appropriate assay for agonist characterization. Both receptors primarily couple to inhibitory Gαi/o proteins.[6] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][7] This inhibition of the cAMP/PKA pathway is a canonical signaling event for both receptors.

Beyond this shared pathway, their signaling diverges. The MT2 receptor, and to some extent the MT1 receptor, can also couple to Gαq proteins, activating the phospholipase C (PLC) pathway.[4][8] PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, like many GPCRs, melatonin receptors can signal through G protein-independent pathways by recruiting β-arrestin proteins, which mediate receptor desensitization, internalization, and activation of distinct signaling cascades, such as the ERK/MAPK pathway.[6][9][10] This multiplicity of signaling pathways allows for the phenomenon of "biased agonism," where a ligand may preferentially activate one pathway over another.[10]

Melatonin_Signaling cluster_membrane Plasma Membrane Agonist Melatonin Agonist MT1 MT1 Receptor Agonist->MT1 MT2 MT2 Receptor Agonist->MT2 Gai Gαi/o MT1->Gai Gaq Gαq MT1->Gaq GRK GRK MT1->GRK P MT2->Gai MT2->Gaq MT2->GRK P AC Adenylyl Cyclase (AC) Gai->AC cAMP ↓ cAMP AC->cAMP PLC Phospholipase C (PLC) Gaq->PLC IP1 ↑ IP1 (from IP3) PLC->IP1 Arrestin β-Arrestin Recruitment GRK->Arrestin ERK ERK/MAPK Activation Arrestin->ERK

Caption: Melatonin Receptor (MT1/MT2) Signaling Pathways.

Selecting the Appropriate Cell-Based Assay

The choice of assay depends on the specific research goal, from high-throughput screening (HTS) of large compound libraries to detailed pharmacological characterization of lead candidates. Each assay interrogates a specific point in the signaling cascade.

Assay TypePrincipleSignal MeasuredPrimary PathwayThroughputKey Application
cAMP Assay Competitive Immunoassay (e.g., HTRF) or Biosensor (e.g., Luciferase-based)Decrease in cAMP levelsGαi/oHighPrimary screening for any MT1/MT2 agonist activity.
IP-One Assay Competitive Immunoassay (HTRF)Accumulation of Inositol Monophosphate (IP1)GαqHighCharacterizing MT2-preferring agonists; assessing Gq coupling.
β-Arrestin Recruitment Enzyme Fragment Complementation (EFC) or BRETProximity of β-arrestin to the receptorG-protein IndependentHighScreening for biased agonists; studying receptor desensitization.
Reporter Gene Assay Transcriptional Activation of a Reporter Gene (e.g., Luciferase)Light output (Luminescence)Downstream of various pathways (e.g., CRE for cAMP, SRE for ERK)Medium-HighMeasuring integrated, downstream functional response.

Detailed Protocols and Methodologies

For robust and reproducible results, it is essential to use a well-characterized cell line (e.g., HEK293 or CHO) stably or transiently expressing the human MT1 or MT2 receptor. Parental cells lacking the receptor should always be run in parallel as a negative control to rule out off-target effects.

Gαi Signaling: cAMP Inhibition Assay

This assay measures the canonical Gαi-mediated pathway. Since melatonin receptor activation inhibits adenylyl cyclase, the enzyme must first be stimulated with an agent like forskolin to produce a measurable baseline of cAMP. Agonist activity is then detected as a decrease from this stimulated level.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[7] It's a competitive immunoassay where cAMP produced by the cells competes with a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate (Eu3+).[11] When the antibody-cryptate binds the d2-analog, FRET occurs. Cellular cAMP displaces the d2-analog, disrupting FRET and causing a decrease in the signal ratio (665nm/620nm).[11]

cAMP_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Detection Harvest 1. Harvest & Resuspend Cells in Buffer Dispense 2. Dispense Cells into 384-well Plate Harvest->Dispense Add_Cmpd 3. Add Test Agonist (Dose-Response) Dispense->Add_Cmpd Add_Forsk 4. Add Forskolin (to stimulate cAMP) Add_Cmpd->Add_Forsk Incubate 5. Incubate (30 min @ RT) Add_Forsk->Incubate Add_d2 6. Add cAMP-d2 & Anti-cAMP-Cryptate Incubate->Add_d2 Incubate_Detect 7. Incubate (60 min @ RT) Add_d2->Incubate_Detect Read 8. Read Plate (HTRF Reader) Incubate_Detect->Read

Caption: Workflow for a Gαi-mediated cAMP HTRF Assay.

Protocol:

  • Cell Preparation: Harvest cells (e.g., HEK293-MT1) and resuspend them in stimulation buffer to the desired density (e.g., 2,000-5,000 cells/well).[12]

  • Dispensing: Dispense 5 µL of the cell suspension into a low-volume 384-well white plate.[7]

  • Agonist Addition: Add 2.5 µL of test compounds at various concentrations (prepared in stimulation buffer). For the control wells, add 2.5 µL of buffer (for maximal stimulation) or a known saturating agonist concentration (for minimal signal).

  • Forskolin Stimulation: Add 2.5 µL of forskolin solution (final concentration typically 1-10 µM, to be optimized) to all wells except the basal control.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.[13]

  • Lysis and Detection: Add 5 µL of d2-labeled cAMP conjugate followed by 5 µL of cryptate-labeled anti-cAMP antibody, both prepared in lysis buffer according to the manufacturer's protocol (e.g., Cisbio cAMP kits).[7][11]

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[13]

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[11]

  • Data Analysis: Calculate the 665/620 ratio for each well. Convert ratios to cAMP concentrations using a standard curve run in parallel. Plot the percent inhibition of the forskolin response versus the log of agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.

Gαq Signaling: IP-One Assay

This assay is ideal for measuring Gαq activation, a key pathway for the MT2 receptor. It quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[14] The protocol often includes lithium chloride (LiCl), which blocks the degradation of IP1, allowing it to accumulate to detectable levels.[14]

Principle: The IP-One HTRF assay is a competitive immunoassay similar to the cAMP assay.[15] IP1 produced by the cells competes with d2-labeled IP1 for binding to an anti-IP1 antibody labeled with a Terbium or Europium cryptate.[14][16] An increase in cellular IP1 disrupts FRET, leading to a decrease in the HTRF signal.[17]

IP1_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Detection Seed 1. Seed Adherent Cells in 96/384-well Plate Incubate_Overnight 2. Incubate Overnight (37°C, 5% CO2) Seed->Incubate_Overnight Remove_Media 3. Remove Culture Media Incubate_Overnight->Remove_Media Add_Cmpd 4. Add Test Agonist in Stimulation Buffer (containing LiCl) Remove_Media->Add_Cmpd Incubate 5. Incubate (60 min @ 37°C) Add_Cmpd->Incubate Add_d2 6. Add IP1-d2 & Anti-IP1-Cryptate Incubate->Add_d2 Incubate_Detect 7. Incubate (60 min @ RT) Add_d2->Incubate_Detect Read 8. Read Plate (HTRF Reader) Incubate_Detect->Read

Caption: Workflow for a Gαq-mediated IP-One HTRF Assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., CHO-MT2) into a tissue culture-treated 384-well plate and grow overnight.

  • Compound Preparation: Prepare a dose-response curve of test agonists in stimulation buffer containing LiCl (typically 10-50 mM).

  • Stimulation: Aspirate the culture medium from the cells and add 10 µL of the prepared agonist solutions.[15]

  • Incubation: Seal the plate and incubate for 30-60 minutes at 37°C.[15][16]

  • Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1 cryptate antibody, both prepared in the supplied lysis buffer.[15][18]

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature. The signal is stable for many hours.[18]

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and determine IP1 concentrations from a standard curve. Plot IP1 concentration versus the log of agonist concentration and fit to a four-parameter logistic equation to determine EC50.

G-Protein Independent Signaling: β-Arrestin Recruitment Assay

β-arrestin recruitment assays are crucial for identifying biased agonists and understanding receptor regulation.[10] Enzyme Fragment Complementation (EFC) is a widely used technology for this purpose (e.g., DiscoverX PathHunter).[9]

Principle: In the PathHunter assay, the melatonin receptor is fused to a small enzyme fragment (ProLink, or PK), and β-arrestin is fused to the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.[9] Agonist-induced receptor activation and phosphorylation leads to the recruitment of β-arrestin-EA to the receptor-PK. This proximity-induced complementation forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.[9]

Arrestin_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_detection Detection Harvest 1. Harvest Engineered Cells (e.g., PathHunter) Dispense 2. Dispense Cells into 384-well Plate Harvest->Dispense Add_Cmpd 3. Add Test Agonist (Dose-Response) Dispense->Add_Cmpd Incubate 4. Incubate (90 min @ 37°C) Add_Cmpd->Incubate Equilibrate 5. Equilibrate Plate to Room Temp Incubate->Equilibrate Add_Substrate 6. Add Detection Reagent (Substrate) Equilibrate->Add_Substrate Incubate_Detect 7. Incubate (60 min @ RT) Add_Substrate->Incubate_Detect Read 8. Read Plate (Luminometer) Incubate_Detect->Read

Caption: Workflow for a β-Arrestin Recruitment EFC Assay.

Protocol:

  • Cell Preparation: Use a commercially available cell line or one you have engineered to express the GPCR-PK and β-arrestin-EA constructs.[9] Harvest and resuspend cells in the assay buffer.

  • Dispensing: Dispense 10 µL of cells into a 384-well white, solid-bottom plate.

  • Agonist Addition: Add 2.5 µL of test compounds at various concentrations.

  • Incubation: Seal the plate and incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Equilibrate the plate to room temperature. Add 6 µL of the PathHunter detection reagent cocktail.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on a standard chemiluminescence plate reader.

  • Data Analysis: Plot the relative light units (RLU) versus the log of agonist concentration and fit to a four-parameter logistic equation to determine EC50.

Integrated Functional Response: Reporter Gene Assay

Reporter gene assays measure the transcriptional consequences of receptor activation, providing an integrated readout of a specific signaling pathway.[19][20]

Principle: A reporter gene, typically firefly luciferase, is placed under the control of a specific transcriptional response element that is sensitive to a second messenger.[19][21] For Gαi-coupled receptors, a cAMP response element (CRE) is used.[21][22] Inhibition of cAMP by a melatonin agonist leads to decreased PKA activity and reduced phosphorylation of the transcription factor CREB. This results in decreased luciferase expression from a CRE-driven promoter. The assay requires co-transfection of the receptor and the reporter plasmid.[23]

Protocol:

  • Transfection: Co-transfect host cells (e.g., HEK293) with a plasmid encoding the melatonin receptor and a CRE-luciferase reporter plasmid. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Plating: After 24 hours, plate the transfected cells into a 96- or 384-well white, clear-bottom plate.

  • Stimulation: After another 24 hours, replace the medium with serum-free medium containing test compounds and a stimulant like forskolin.

  • Incubation: Incubate for 4-6 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Promega Dual-Glo® Luciferase Assay System) and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized response versus the log of agonist concentration to determine EC50.

Assay Validation and Data Interpretation

A robust assay is self-validating. Every experiment should include the following controls:

  • Vehicle Control: Determines the basal signal.

  • Positive Control: A known potent agonist (e.g., melatonin) to define the maximum response and monitor assay performance.

  • Negative Control: Parental cells lacking the receptor to confirm on-target activity.

For HTS applications, assay quality is often assessed using the Z'-factor , which incorporates the means and standard deviations of the positive (min signal for Gαi) and negative (max signal for Gαi) controls. A Z'-factor > 0.5 is generally considered excellent for screening.[23]

Conclusion

The selection of an appropriate cell-based assay is paramount for the successful identification and characterization of novel melatonin receptor agonists. By interrogating different points in the MT1 and MT2 signaling cascades—from proximal G-protein activation and β-arrestin recruitment to downstream second messenger modulation and gene expression—researchers can build a comprehensive pharmacological profile of their compounds. The protocols outlined in this guide provide a framework for generating high-quality, reproducible data, thereby accelerating the development of next-generation therapeutics for circadian-related disorders.

References

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Application Notes & Protocols: Experimental Design for Sleep Disorder Research Using Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds in Sleep Medicine

The global prevalence of sleep disorders, particularly insomnia, necessitates the exploration of novel chemical entities with hypnotic or wake-promoting properties.[1] Benzofuran, a heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural and synthetic molecules with a wide array of biological activities.[2][3] While extensively studied for anti-inflammatory, antimicrobial, and antitumor actions, the neuro-modulatory potential of benzofuran derivatives is an emerging field of significant interest.[3][4] Recent studies have highlighted the neuroprotective and cholinesterase-inhibitory activities of specific benzofuran compounds, suggesting their potential to interact with key neurological pathways.[5][6][7][8]

This guide provides a comprehensive framework for the preclinical evaluation of novel benzofuran compounds for the treatment of sleep disorders. We will detail an integrated experimental design, from initial screening to mechanistic investigation, grounded in established best practices for sleep research. The causality behind each experimental choice is explained to ensure a robust and logically sound research pipeline.

Section 1: A Phased Experimental Design Strategy

A successful preclinical research program requires a multi-tiered approach. This strategy allows for early go/no-go decisions, conserving resources and focusing efforts on the most promising candidate compounds. The workflow is designed to first identify a general effect on sleep-wake architecture and then to dissect the underlying mechanism of action.

Experimental_Workflow A Phase 1: Primary Screening (High-Throughput Behavioral Assessment) F Identify Compounds Altering Sleep-Wake Patterns A->F Data Analysis B Phase 2: Gold-Standard Validation (Polysomnography) G Confirm & Quantify Effects on NREM, REM, Wakefulness, Latency B->G Data Analysis C Phase 3: Mechanistic Investigation (Molecular & Cellular Assays) H Elucidate Mechanism of Action (e.g., Receptor Binding, Neuronal Activity) C->H D Phase 4: Safety & Toxicology (Preliminary Assessment) I Lead Candidate Selection D->I Safety Profile E Candidate Compound Library (Novel Benzofuran Derivatives) E->A Test Compounds F->B Promising Candidates G->C Validated Candidates G->D Validated Candidates H->I Mechanistic Insight

Caption: High-level experimental workflow for screening and validating benzofuran compounds.

Section 2: Selection of an Appropriate Animal Model

The choice of animal model is critical for the clinical relevance of preclinical findings. While various models exist, for insomnia research, a stress-induced model is often preferred as it can better mimic the etiology of human insomnia, which is frequently linked to stress.[9][10]

Rationale for Model Selection:

  • Face Validity: Stress-induced models, such as those using cage change or environmental disruption, produce sleep fragmentation and difficulty initiating sleep, which are core features of human insomnia.[10]

  • Construct Validity: These models engage the same neurobiological stress-response systems (e.g., the HPA axis) that are often dysregulated in patients with insomnia.

  • Predictive Validity: Models of this nature have been successfully used to screen and validate the efficacy of existing hypnotic drugs.

Animal ModelTypeKey CharacteristicsRelevance to Benzofuran Screening
Stress-Induced Insomnia (Rat/Mouse) Induced PathologySleep fragmentation, increased sleep latency, reduced total sleep time.[10]Excellent for testing hypnotic/sedative effects of compounds.
DBA/2J Mouse Strain GeneticNaturally short-sleeping with fragmented sleep patterns.[11]Useful for studying compounds that may consolidate or deepen sleep.
Orexin Knockout Mouse GeneticExhibits narcolepsy-like symptoms, including cataplexy and fragmented sleep.[11][12]Primarily for studying wake-promoting compounds, not insomnia.

For the initial screening of novel benzofuran compounds with suspected hypnotic properties, the Stress-Induced Insomnia model in rats or mice is recommended.

Section 3: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in our phased design.

Protocol 3.1: Phase 1 - Locomotor Activity Screening

This high-throughput, non-invasive method provides an initial assessment of a compound's effect on the sleep-wake cycle by measuring general activity levels.[13][14] A reduction in nocturnal activity (for nocturnal rodents) following drug administration suggests a potential sedative or hypnotic effect.

Methodology:

  • Animal Acclimation: House male Wistar rats (250-300g) individually in cages equipped with infrared motion detectors for at least 7 days to acclimate.[15] Maintain a 12:12 hour light/dark cycle.

  • Baseline Recording: Record locomotor activity for 48 hours to establish a stable baseline for each animal. Data is typically binned into 1-minute epochs.[13]

  • Compound Administration: Administer the benzofuran compound or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection 30 minutes before the onset of the dark (active) phase.

  • Dose-Response: Test a range of doses (e.g., 1, 5, 10, 25 mg/kg) to establish a dose-response relationship.

  • Data Acquisition: Record locomotor activity for at least 24 hours post-injection.

  • Analysis: Compare the total activity counts, duration of immobility bouts, and activity patterns during the dark phase between vehicle and compound-treated groups. Machine learning algorithms can be applied to predict sleep-wake states from locomotor data for more refined analysis.[16]

Protocol 3.2: Phase 2 - Polysomnography (PSG) Validation

PSG is the gold standard for sleep analysis, providing detailed information on sleep architecture, including Non-Rapid Eye Movement (NREM) sleep, Rapid Eye Movement (REM) sleep, and wakefulness.[12][17]

Methodology:

  • Surgical Implantation:

    • Anesthetize the rat using isoflurane.

    • Secure the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes epidurally for Electroencephalogram (EEG) recording (typically over the frontal and parietal cortices).[18]

    • Implant flexible wire electrodes into the nuchal (neck) muscles for Electromyogram (EMG) recording.[18]

    • Affix all electrodes to the skull using dental cement.

  • Recovery and Habituation: Allow the animal to recover for at least 7 days. For the last 2 days, connect the animal to the recording tether in its home cage to habituate.[19]

  • Baseline Recording: Record 24 hours of baseline EEG/EMG data.

  • Compound Administration: Administer the most effective dose(s) identified in Phase 1 (or vehicle) 30 minutes before the dark phase.

  • Data Acquisition and Scoring:

    • Record EEG/EMG signals continuously for 24 hours post-administration.

    • Visually score the data in 10-second epochs into three stages: Wake, NREM, and REM sleep based on standard criteria (see table below).[19]

Vigilance StateEEG CharacteristicsEMG Characteristics
Wakefulness Low-amplitude, high-frequency activityHigh muscle tone
NREM Sleep High-amplitude, low-frequency delta waves (1-4 Hz)Reduced muscle tone
REM Sleep Low-amplitude, high-frequency theta waves (6-10 Hz)Muscle atonia (lowest tone)

Key Endpoints for Analysis:

  • Total time spent in Wake, NREM, and REM sleep.

  • Latency to the first episode of persistent NREM sleep.

  • Number and duration of sleep/wake bouts.

  • EEG delta power during NREM sleep as an indicator of sleep intensity.[20]

Protocol 3.3: Phase 3 - Mechanistic Investigation

Once a compound is validated by PSG, the next step is to investigate its mechanism of action. Benzofuran derivatives may interact with several key sleep-regulating systems. We will focus on two primary hypnotic pathways (GABAergic and Serotonergic) and one key marker of neuronal activity (c-Fos).

The GABA-A receptor is the primary target for many classic hypnotic drugs like benzodiazepines.[21] This assay determines if the benzofuran compound binds to this receptor complex.

GABA_A_Pathway receptor GABA-A Receptor Pentameric Ligand-Gated Ion Channel GABA Site Benzodiazepine Site channel_closed Chloride (Cl-) Channel (Closed) receptor->channel_closed Default State channel_open Chloride (Cl-) Channel (Open) receptor->channel_open Conformational Change gaba GABA gaba->receptor:gaba Binds bzd Benzofuran Compound? bzd->receptor:bzd Binds? hyperpolarization Neuronal Hyperpolarization (Inhibition / Sleep Promotion) channel_open->hyperpolarization Cl- Influx

Caption: Simplified GABA-A receptor signaling pathway.

Methodology:

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.[22]

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membranes.[22]

    • Wash the membrane pellet multiple times with buffer to remove endogenous GABA.

  • Binding Assay (Competition):

    • Incubate the prepared membranes with a known concentration of a radioligand that binds to the benzodiazepine site on the GABA-A receptor (e.g., 0.4 nM [3H]flunitrazepam).[23]

    • Add increasing concentrations of the unlabeled benzofuran test compound to compete with the radioligand for the binding site.

    • For non-specific binding, use a high concentration of an unlabeled known ligand like Diazepam (3 µM).[23]

    • Incubate for 60 minutes at 4°C.[23]

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[22]

  • Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibitory constant) to determine the compound's binding affinity.

The serotonergic system has a complex role in sleep, with different receptor subtypes mediating different effects.[24][25] For example, antagonism of 5-HT2A receptors is known to increase NREM sleep.[26][27][28] A similar binding assay protocol as described for GABA-A can be employed using radioligands specific for various 5-HT receptor subtypes (e.g., [18F]altanserin for 5-HT2A).[27]

The protein c-Fos is a marker of recent neuronal activity.[29] Its expression is high in wake-promoting brain regions during wakefulness and decreases significantly during sleep.[30][31][32][33] A hypnotic compound should therefore reduce c-Fos expression in these areas.

Key Brain Regions to Analyze:

  • Lateral Hypothalamus (LH): Location of orexin neurons, critical for maintaining wakefulness.[34][35][36]

  • Locus Coeruleus (LC): Noradrenergic neurons involved in arousal.[30]

  • Dorsal Raphe Nucleus (DRN): Source of serotonergic projections that primarily promote wakefulness.[24]

Methodology:

  • Animal Treatment and Perfusion:

    • Administer the benzofuran compound or vehicle to rats.

    • Two hours into the dark (active) phase, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Tissue Processing:

    • Post-fix the brains overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brains on a cryostat, focusing on the regions of interest.

  • Immunostaining:

    • Incubate the sections with a primary antibody against c-Fos.

    • Follow with a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.

    • Visualize the staining using a diaminobenzidine (DAB) reaction, which produces a brown precipitate in c-Fos-positive nuclei.

  • Quantification:

    • Capture images of the stained sections using a microscope.

    • Count the number of c-Fos-positive cells within each defined brain region.

    • Compare the cell counts between the compound-treated and vehicle-treated groups. A significant reduction in c-Fos-positive cells in wake-promoting areas indicates a central hypnotic effect.

Section 4: Safety and Toxicological Considerations

Before any compound can be considered for further development, a preliminary safety assessment is essential.

  • Acute Oral Toxicity: An acute toxicity study in rodents should be performed to determine the LD50 (lethal dose, 50%) and observe any overt signs of toxicity over a 14-day period.[37]

  • Hepatotoxicity and Nephrotoxicity: Given that studies on the parent compound 2,3-benzofuran have shown potential for liver and kidney damage in animal models, it is crucial to assess these endpoints.[38][39] This can be done by collecting blood at the end of the main study for analysis of liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine), as well as histological examination of these organs.[39]

Conclusion

The experimental framework detailed in these application notes provides a rigorous and logical pathway for the preclinical evaluation of novel benzofuran compounds for the treatment of sleep disorders. By progressing from high-throughput behavioral screening to gold-standard PSG validation and finally to targeted mechanistic studies, researchers can efficiently identify and characterize promising therapeutic candidates. This integrated approach, combining behavioral, electrophysiological, and molecular techniques, ensures a comprehensive understanding of a compound's efficacy, mechanism, and preliminary safety profile, paving the way for further drug development.

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Application Notes and Protocols: Leveraging Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Chemical Probe

In the dynamic landscape of proteomics and drug discovery, the identification of novel chemical tools to explore the proteome is of paramount importance. Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate is a compound built upon the 2,3-dihydrobenzofuran scaffold. This structural motif is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1][2] While its direct applications in proteomics are not yet extensively documented, its unique chemical features—a reactive bromine atom and a modifiable ester group—present a compelling opportunity for its development as a chemical probe for proteomics research.

This document provides a detailed guide on the potential applications of this compound and its derivatives in the field of chemical proteomics, with a focus on Activity-Based Protein Profiling (ABPP).[3][4] We will explore its hypothetical use in identifying novel protein targets, validating drug-protein interactions, and elucidating biological pathways. The protocols provided are based on established methodologies in chemical proteomics and are designed to be adaptable to specific research questions.[5][6]

Scientific Rationale: From a Small Molecule to a Proteomics Tool

The utility of this compound as a chemical probe is predicated on its chemical structure. The core hypothesis is that this molecule can be transformed into a bifunctional probe for covalently labeling and identifying its protein targets.

  • The Dihydrobenzofuran Core: This heterocyclic system is a common feature in many biologically active compounds, suggesting that it can serve as a recognition element that binds to specific protein pockets.[7][8]

  • The Bromo Substituent: The bromine atom can act as a "warhead" or reactive group. While not as reactive as other electrophiles commonly used in ABPP, under certain conditions or with specific amino acid residues (e.g., cysteine), it could form a covalent bond with a target protein. This covalent interaction is key to irreversibly labeling the protein for subsequent identification.

  • The Ethyl Propanoate Group: This ester provides a convenient chemical handle for modification. Through hydrolysis and subsequent amide coupling, a reporter tag, such as biotin for enrichment or a fluorophore for imaging, can be attached.

By modifying the ethyl propanoate group to include a linker and a reporter tag, this compound can be converted into a powerful tool for chemical proteomics workflows.[9][10]

Hypothetical Application: Activity-Based Protein Profiling (ABPP)

We propose the use of a derivatized form of this compound as an activity-based probe. ABPP is a powerful technique that uses chemical probes to assess the functional state of enzymes and other proteins in complex biological samples.[11][4][6]

The general workflow for an ABPP experiment using a probe derived from our compound of interest would involve:

  • Probe Synthesis: Modification of the parent compound to attach a reporter tag (e.g., biotin) via a linker.

  • Proteome Labeling: Incubation of the probe with a cell lysate or live cells to allow for covalent labeling of target proteins.

  • Enrichment: Affinity purification of the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

  • Identification: Analysis of the enriched proteins by mass spectrometry to identify the targets of the probe.

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_experiment Experimental Workflow cluster_analysis Data Analysis Compound Ethyl 3-(7-bromo-2,3-dihydro- 1-benzofuran-5-YL)propanoate Probe Biotinylated Probe Compound->Probe Modification Labeling Covalent Labeling Probe->Labeling Lysate Cell Lysate / Proteome Lysate->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Digestion On-Bead Digestion Enrichment->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Protein Identification MS->Identification

Caption: Hypothetical ABPP workflow using a biotinylated derivative.

Protocol 1: Target Identification using Activity-Based Protein Profiling

This protocol describes a hypothetical workflow for identifying the protein targets of a biotinylated derivative of this compound.

Materials:

  • Biotinylated Probe (Synthesized from the parent compound)

  • DMSO

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for tryptic digestion

  • Mass spectrometer

Procedure:

  • Preparation of Cell Lysate:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Probe Labeling:

    • Dilute the cell lysate to a final concentration of 1-2 mg/mL.

    • Add the biotinylated probe (from a DMSO stock) to the lysate to a final concentration of 1-10 µM. As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the pre-washed beads to the probe-labeled lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 1% SDS in PBS, followed by 6M urea, and finally PBS).

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the washed beads in a buffer suitable for tryptic digestion (e.g., ammonium bicarbonate).

    • Reduce and alkylate the captured proteins.

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

Data Analysis:

  • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

  • Use bioinformatics tools to classify the identified proteins and identify potential biological pathways that are targeted by the probe.

Parameter Recommended Range Notes
Lysate Concentration 1-5 mg/mLHigher concentrations can increase background binding.
Probe Concentration 0.1-10 µMOptimize for maximal labeling with minimal off-targets.
Labeling Time 30-60 minutesLonger times may increase non-specific labeling.
Enrichment Time 1-4 hoursEnsure complete capture of biotinylated proteins.

Protocol 2: Competitive Binding Assay for Target Validation

This protocol describes a competitive binding experiment to validate the targets identified in the ABPP screen. The unmodified this compound is used as a competitor.

Competitive_Binding cluster_control No Competitor cluster_competition With Competitor Probe1 Biotinylated Probe Binding1 Binding & Labeling Probe1->Binding1 Target1 Target Protein Target1->Binding1 LabeledTarget1 Labeled Target Binding1->LabeledTarget1 Strong Signal Probe2 Biotinylated Probe Binding2 Competition Probe2->Binding2 Target2 Target Protein Target2->Binding2 Competitor Parent Compound Competitor->Binding2 LabeledTarget2 Reduced Labeling Binding2->LabeledTarget2 Reduced Signal

Caption: Principle of the competitive binding assay for target validation.

Materials:

  • Biotinylated Probe

  • This compound (Parent Compound)

  • All other materials from Protocol 1

Procedure:

  • Preparation of Cell Lysate:

    • Prepare cell lysate as described in Protocol 1.

  • Competitive Labeling:

    • Aliquot the cell lysate into multiple tubes.

    • To each tube, add increasing concentrations of the parent compound (e.g., 0, 1, 10, 100-fold molar excess relative to the probe).

    • Incubate for 30 minutes at room temperature to allow the competitor to bind to its targets.

    • Add the biotinylated probe to each tube at a fixed concentration (as determined in Protocol 1).

    • Incubate for 1 hour at room temperature.

  • Enrichment and Analysis:

    • Proceed with the enrichment of labeled proteins using streptavidin beads as described in Protocol 1.

    • Analyze the enriched proteins by Western blot (for specific target validation) or by mass spectrometry (for proteome-wide analysis of competition).

Data Analysis:

  • For Western blot analysis, a decrease in the signal for a specific protein with increasing competitor concentration confirms it as a target.

  • For mass spectrometry analysis, quantify the relative abundance of proteins in the presence and absence of the competitor. Proteins whose enrichment is significantly reduced by the competitor are considered true targets.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel chemical probes for proteomics research. The protocols outlined here provide a roadmap for its hypothetical application in target identification and validation using an activity-based protein profiling approach. While the specific protein targets of this compound are yet to be discovered, the dihydrobenzofuran scaffold's known interactions with various protein classes suggest a rich potential for new discoveries.[12][13] Future work should focus on the synthesis of a panel of probes based on this scaffold and their systematic evaluation in different biological systems. This will undoubtedly contribute to the expansion of our chemical proteomics toolbox and facilitate the discovery of new drug targets and disease biomarkers.

References

  • Activity-based proteomics - Wikipedia.
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  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH.
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  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxyl
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  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed.
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Application Note: Strategic Formulation of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The progression of novel chemical entities (NCEs) from discovery to preclinical testing is frequently impeded by poor aqueous solubility. Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, a representative lipophilic molecule, exemplifies this challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and validation of a formulation suitable for in vivo studies. We detail a robust methodology, beginning with physicochemical characterization and culminating in a scalable, well-tolerated co-solvent/surfactant vehicle system. The protocols herein are designed to ensure formulation homogeneity, stability, and accurate dosing, thereby generating reliable pharmacokinetic and pharmacodynamic data.

Part 1: Pre-formulation Analysis & Strategy Selection

The foundational step in any formulation campaign is to understand the physicochemical properties of the active pharmaceutical ingredient (API). This compound (herein referred to as "Compound BDBP") possesses structural features—a substituted benzofuran core, a bromo group, and an ethyl ester—that strongly suggest high lipophilicity and, consequently, poor water solubility.[1][2]

Table 1: Physicochemical Profile of Compound BDBP

Property Value Source / Method
CAS Number 196597-67-8 Chemical Abstracts Service[3]
Molecular Formula C₁₃H₁₅BrO₃ Pharmaffiliates[4]
Molecular Weight 299.16 g/mol Pharmaffiliates[4]
Predicted LogP > 3.0 Inferred from structure; Benzofuran LogP is 2.67[5]
Predicted Aqueous Solubility Very Low Inferred from structure; Benzofuran is insoluble in water[6]

| Appearance | White to Off-White Solid | Generic Supplier Data[7] |

Given these properties, Compound BDBP is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, where absorption is limited by its dissolution rate.[8] Therefore, the primary goal is to develop a formulation that can solubilize the compound and maintain its solubility upon administration into an aqueous physiological environment.[9][10]

Rationale for Vehicle Screening

A systematic vehicle screening is essential to identify a suitable solubilization strategy. The objective is to determine the saturation solubility in a panel of pharmaceutically acceptable excipients. This data informs the selection of a robust formulation approach, such as a co-solvent system, surfactant dispersion, or lipid-based formulation.[11][12]

Experimental Data: Solubility Screening

The solubility of Compound BDBP was assessed in a range of common preclinical vehicles. An excess of the compound was added to each vehicle, vortexed, and agitated at ambient temperature for 24 hours. The resulting slurry was filtered, and the supernatant was analyzed by HPLC to determine the concentration.

Table 2: Saturation Solubility of Compound BDBP in Preclinical Vehicles

Vehicle Category Solubility (mg/mL) Observation
Sterile Water Aqueous < 0.001 Insoluble
0.9% Saline Aqueous < 0.001 Insoluble
Phosphate-Buffered Saline (pH 7.4) Aqueous Buffer < 0.001 Insoluble
Polyethylene Glycol 400 (PEG 400) Co-solvent ~45 Soluble
Propylene Glycol (PG) Co-solvent ~20 Soluble
Dimethyl Sulfoxide (DMSO) Co-solvent > 100 Very Soluble
Polysorbate 80 (Tween® 80) Surfactant ~15 Forms dispersion

| Corn Oil | Lipid | ~5 | Sparingly Soluble |

Interpretation: The negligible solubility in aqueous media confirms the need for an enabling formulation. While DMSO shows high solubilizing capacity, its use in vivo can be limited by toxicity concerns and its potential to influence experimental outcomes.[12] PEG 400 demonstrates significant solubilizing power and is a well-established, safe co-solvent for preclinical studies.[13][14] The addition of a surfactant like Tween® 80 is critical to prevent the drug from precipitating out when the formulation is diluted in the bloodstream or gastrointestinal fluids.[9][15]

Strategy Selection: Based on this data, a co-solvent/surfactant system is the most promising and straightforward approach. A formulation composed of PEG 400 (solubilizer), Tween® 80 (stabilizer/surfactant), and a physiological solution (diluent) is selected for development.[16]

Part 2: Formulation Development and Preparation

The goal is to create a clear, stable, and easily administrable liquid formulation. The chosen vehicle system leverages the synergistic effects of its components to maintain drug solubility and stability.

Formulation Development Workflow

The development process follows a logical progression from excipient selection to final quality control.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Development cluster_2 Phase 3: Validation A API Physicochemical Analysis (LogP, Solubility) B Vehicle Screening (Table 2) A->B C Select Formulation Strategy (Co-solvent/Surfactant) B->C D Optimize Excipient Ratios (e.g., PEG:Tween) C->D E Prepare Test Formulation (Protocol 2.3) D->E F Quality Control Testing (Protocol 3.1) E->F G Short-Term Stability Assessment F->G H Ready for In Vivo Dosing G->H

Caption: Formulation Development Workflow for Compound BDBP.

Selection of Excipients and Justification

The excipients chosen for this formulation are widely used in preclinical research and have well-documented safety profiles. Their inclusion in the FDA's Inactive Ingredient Database (IID) supports their use for oral and parenteral routes of administration.[17][18]

Table 3: Composition of Recommended Formulation Vehicle (Vehicle A)

Component Function % of Final Volume (v/v) Rationale
PEG 400 Primary Solubilizer / Co-solvent 40% Excellent solubilizing capacity for lipophilic compounds; water-miscible.[19]
Tween® 80 Surfactant / Emulsifier 10% Forms micelles to prevent drug precipitation upon aqueous dilution; improves stability.[9][20]

| 0.9% Saline | Diluent / Vehicle | 50% | Ensures physiological osmolality and pH, improving tolerability.[21] |

Detailed Protocol: Preparation of a 5 mg/mL Dosing Solution

This protocol describes the preparation of 10 mL of a 5 mg/mL solution of Compound BDBP in Vehicle A. All procedures should be performed in a clean environment (e.g., a chemical fume hood).

Materials:

  • Compound BDBP (50 mg)

  • Polyethylene Glycol 400 (PEG 400), USP Grade

  • Polysorbate 80 (Tween® 80), USP Grade

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • 15 mL sterile conical tube or glass vial

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

Step-by-Step Procedure:

  • Weigh API: Accurately weigh 50 mg of Compound BDBP and transfer it to the 15 mL sterile conical tube.

  • Add Co-solvent: Pipette 4.0 mL of PEG 400 into the tube containing the API.

  • Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes until a clear solution is obtained. Gentle warming (<40°C) may be applied if necessary.

  • Add Surfactant: Add 1.0 mL of Tween® 80 to the solution. Vortex for another 1-2 minutes to ensure complete mixing. The solution should remain clear.

  • Add Saline: Slowly add 5.0 mL of sterile 0.9% saline to the mixture in small portions, vortexing between additions to maintain homogeneity. This stepwise dilution is crucial to prevent shock precipitation.

  • Final Homogenization: Once all components are added, vortex the final solution for an additional 2 minutes to ensure it is completely homogenous.

  • Final Volume Check: The final volume should be 10.0 mL.

  • Labeling: Label the vial clearly with the compound name, concentration (5 mg/mL), vehicle composition, preparation date, and batch number.[12]

Part 3: Quality Control & Validation

Ensuring the quality of the dosing formulation is paramount for the integrity of any in vivo study.[22] The formulation must be homogenous, stable for the duration of the experiment, and at the correct concentration.[23][24]

Protocol: Essential Quality Control (QC) Checks

These checks should be performed immediately after preparation and before administration.

  • Visual Inspection:

    • Procedure: Hold the vial against a black and a white background.

    • Acceptance Criteria: The solution must be clear and free of any visible particulates, precipitation, or phase separation.[25] Any cloudiness or opalescence indicates a potential issue with solubility or stability.

  • pH Measurement:

    • Procedure: Using a calibrated pH meter, measure the pH of the final formulation.

    • Acceptance Criteria: The pH should be within a physiologically tolerable range, typically between 5.0 and 8.0, to minimize irritation at the site of administration.[14][26]

  • Concentration Verification (Required for GLP studies):

    • Procedure: An aliquot of the final formulation is diluted with a suitable organic solvent (e.g., acetonitrile) and analyzed using a validated HPLC-UV or LC-MS/MS method.[23]

    • Acceptance Criteria: The measured concentration should be within ±10% of the target nominal concentration (e.g., 4.5 - 5.5 mg/mL for a 5 mg/mL target).

  • Short-Term Stability:

    • Procedure: Store an aliquot of the formulation under the intended use conditions (e.g., room temperature on the benchtop) for the expected duration of the dosing procedure (e.g., 4-8 hours).[27]

    • Acceptance Criteria: Perform visual inspection and concentration verification at the end of the period. The formulation must meet the acceptance criteria for both tests.

QC Decision Pathway

G Start Formulation Prepared Q1 Visually Clear & Particulate-Free? Start->Q1 Q2 pH within 5.0-8.0 Range? Q1->Q2 Yes Fail FAIL Discard & Reformulate Q1->Fail No Q3 Concentration within ±10%? Q2->Q3 Yes Q2->Fail No Pass PASS Ready for Dosing Q3->Pass Yes Q3->Fail No

Caption: Quality Control Decision Tree for Formulation Acceptance.

Part 4: Considerations for In Vivo Administration

Proper administration technique is as critical as the formulation itself. The chosen formulation is suitable for common non-clinical routes of administration.

Route of Administration
  • Oral Gavage (PO): This is the most common route for preclinical testing.[22] The formulation's surfactant system helps maintain solubility in the acidic environment of the stomach and upon dilution in the intestine.

  • Intraperitoneal (IP) Injection: The formulation is also suitable for IP administration. The components are generally well-tolerated. For parenteral routes, sterility is a key consideration. If not prepared aseptically, the final solution should be passed through a 0.22 µm syringe filter if possible (note: high viscosity may make this difficult).[21][25]

Dosing Volumes and Animal Welfare

Adherence to established guidelines for maximum dosing volumes is critical to avoid adverse events and ensure animal welfare.[11]

Table 4: Recommended Maximum Dosing Volumes for Common Species

Species Route Maximum Volume (mL/kg) Reference
Mouse Oral (PO) 10 [28][29]
Intraperitoneal (IP) 10 [28][29]
Rat Oral (PO) 10 [14][30]

| | Intraperitoneal (IP) | 10 |[14][30] |

Note: Always use the lowest practical volume. The concentration of the dosing solution should be adjusted based on the highest required dose level to stay within these volume limits. The vehicle itself should be administered to a control group to differentiate any vehicle-related effects from those of the API.[31][32]

Conclusion

The successful preclinical evaluation of poorly soluble compounds like this compound hinges on a rational and systematic formulation strategy. The co-solvent/surfactant system detailed in this note (40% PEG 400, 10% Tween® 80, 50% Saline) offers a robust, scalable, and well-tolerated platform for both oral and parenteral administration in rodent models. By following the detailed preparation and quality control protocols, researchers can ensure accurate and reproducible dosing, leading to high-quality, reliable in vivo data and minimizing study variability.

References

  • Title: Inactive Ingredient Database Source: U.S. Food and Drug Administration (FDA) URL: [Link]

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  • Title: Emerging Excipients in Parenteral Medications Source: Pharmaceutical Technology URL: [Link]

  • Title: Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications Source: Purdue e-Pubs URL: [Link]

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  • Title: What Are Excipients? 9 Common Examples Source: Colorcon URL: [Link]

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  • Title: Benzofuran (C8H6O) properties Source: Matweb URL: [Link]

  • Title: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation Source: PMC - NIH URL: [Link]

  • Title: Guidelines on dosage calculation and stock solution preparation in experimental animals' studies Source: ResearchGate URL: [Link]

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: PMC - NIH URL: [Link]

  • Title: Planning Your Preclinical Assessment Source: Altasciences URL: [Link]

  • Title: Vehicles for Animal Studies Source: Gad Consulting Services URL: [Link]

  • Title: Excipients in Drug Delivery Source: Contract Pharma URL: [Link]

  • Title: Non-clinical dose formulation considerations Source: European Pharmaceutical Review URL: [Link]

  • Title: Guidelines on dosage calculation and stock solution preparation in experimental animals' studies Source: SciSpace URL: [Link]

  • Title: Emulsion vehicle for poorly soluble drugs Source: Google Patents URL
  • Title: Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species Source: ResearchGate URL: [Link]

  • Title: What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? Source: ResearchGate URL: [Link]

  • Title: Study of Benzofuran Derivatives and their Biological Significance Source: IJSDR URL: [Link]

  • Title: Gad Vehicles Database Source: Charles River URL: [Link]

  • Title: Preparation and Pharmacokinetic Characterization of an Anti-Virulence Compound Nanosuspensions Source: PMC - NIH URL: [Link]

  • Title: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor Source: ADMET & DMPK URL: [Link]

  • Title: Ethyl 3-(2,3-Dihydrobenzofuran-5-Yl)Propanoate Source: ChemBK URL: [Link]

  • Title: Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate Source: ChemBK URL: [Link]

  • Title: 7-Bromo-2,3-dihydrobenzofuran-5-carboxylic acid Source: PubChem - NIH URL: [Link]

  • Title: this compound Source: Pharmaffiliates URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate (CAS: 196597-67-8). This molecule is a valuable intermediate, notably used as a receptor agonist and a therapeutic agent for sleep disorders.[1] Achieving a high, consistent yield is critical for its successful application in research and development.

This guide is structured to provide not just protocols, but a deep understanding of the reaction mechanics, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory conditions. We will focus on the most robust and widely applicable synthetic strategies, grounded in established chemical principles.

Synthetic Strategy Overview

The molecular structure of the target compound lends itself to a multi-step synthesis, typically starting from 2,3-dihydro-1-benzofuran-5-carbaldehyde. A common and effective pathway involves a Heck reaction to form the carbon-carbon bond at the C5 position, followed by the reduction of the resulting α,β-unsaturated ester.

Below is a general workflow illustrating this synthetic approach.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-C Bond Formation (Heck Reaction) cluster_2 Part 3: Final Reduction A 2,3-dihydro-1-benzofuran- 5-carbaldehyde B Bromination A->B Br₂, NaOAc, Glacial Acetic Acid C 7-bromo-2,3-dihydro-1-benzofuran- 5-carbaldehyde B->C D Reactant C E Heck Coupling D->E Ethyl Acrylate, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, Acetonitrile F Ethyl (E)-3-(7-bromo-2,3-dihydro- 1-benzofuran-5-yl)acrylate E->F G Intermediate F H Catalytic Hydrogenation G->H H₂ (g), Pd/C, Ethanol I Ethyl 3-(7-bromo-2,3-dihydro- 1-benzofuran-5-YL)propanoate (Final Product) H->I Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII AlkeneComplex Alkene π-Complex PdII->AlkeneComplex Insert Migratory Insertion BetaElim β-Hydride Elimination Insert->BetaElim AlkeneComplex->Insert HydridoPd L₂Pd(II)(H)(X) BetaElim->HydridoPd BetaElim->Product_label Product Out Regen Catalyst Regeneration HydridoPd->Regen Regen->Pd0 Regen->Base_label Base (e.g., Et₃N) In HBase⁺X⁻ Out ArX_label->OxAdd Ar-X In Alkene_label->PdII Alkene In

Caption: The Mizoroki-Heck Catalytic Cycle.

Q2: Why is the choice of base so critical for the Heck reaction's success?

A2: The base plays a crucial role in the final step of the catalytic cycle: regenerating the active Pd(0) catalyst. [2]During β-hydride elimination, a hydridopalladium(II) halide species (L₂Pd(H)X) is formed. The base, typically a weak one like triethylamine (Et₃N) or sodium acetate (NaOAc), neutralizes the hydrohalic acid (HX) produced, facilitating the reductive elimination that regenerates the Pd(0) catalyst for the next cycle. [3][2]An inappropriate base (too strong or too weak) can lead to side reactions or an incomplete catalytic cycle, stalling the reaction. [4] Q3: Can I use a different palladium precursor or ligand?

A3: Yes, but with careful consideration. While Pd(OAc)₂ is common, other precursors like Pd₂(dba)₃ or PdCl₂(PPh₃)₂ can be used. [6][7]Often, Pd(II) precursors are reduced in situ to the active Pd(0) species. [4][8]The ligand choice is arguably more critical. Phosphine ligands like PPh₃ or P(o-tolyl)₃ stabilize the palladium catalyst. Bulky, electron-donating ligands can increase the rate of oxidative addition but may hinder other steps. [9]The optimal ligand depends on the specific substrates and may require screening to identify. [10]N-heterocyclic carbenes (NHCs) are also emerging as highly effective ligands. [9]

Troubleshooting Common Problems

Q4: My reaction has stalled, and TLC/GC-MS analysis shows unreacted starting material. What should I do?

A4: A stalled reaction is typically due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Additionally, the phosphine ligands can oxidize, so using fresh, high-purity ligands is essential. High temperatures can also lead to the formation of inactive palladium black.

  • Insufficient Temperature: Heck reactions often require heating. If you are running the reaction at a lower temperature, a modest increase (e.g., from 80°C to 100°C) might be necessary, but monitor for decomposition.

  • Reagent Purity: Impurities in your solvent or starting materials can poison the catalyst. Ensure you are using anhydrous solvents and purified reagents.

G Start Reaction Stalled? (Incomplete Conversion) Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Solution: Use fresh Pd source and phosphine ligand. Ensure inert atmosphere. Check_Catalyst->Sol_Catalyst No Check_Purity Are reagents/solvents pure and anhydrous? Check_Conditions->Check_Purity Yes Sol_Conditions Solution: Gradually increase temperature. Check base stoichiometry. Check_Conditions->Sol_Conditions No Sol_Purity Solution: Use anhydrous solvent. Purify starting materials. Check_Purity->Sol_Purity No End Reaction Proceeds Check_Purity->End Yes Sol_Catalyst->End Sol_Conditions->End Sol_Purity->End

Caption: Troubleshooting Decision Tree for Stalled Reactions.

Q5: I'm getting a low yield and see several side products. How can I improve selectivity?

A5: Side product formation is a common cause of low yield. Key culprits include:

  • Homocoupling: Your aryl halide can couple with itself. This is often minimized by controlling the catalyst loading and ensuring efficient mixing.

  • Double Bond Isomerization: The product's double bond can migrate. Adding excess base or certain salts can sometimes suppress this by promoting the final reductive elimination step. [2]* Reduction of Aryl Halide: The aryl halide can be reduced (dehalogenated). This is often a sign of catalyst decomposition or the presence of water.

Optimization Table:

To improve selectivity, consider systematically varying the reaction parameters as outlined below.

ParameterStandard ConditionOptimization StrategyRationale
Catalyst Loading 1-5 mol %Decrease to 0.5-1 mol % or increase to 5-10 mol %Higher loading can sometimes lead to side reactions,[5] while too low a loading results in incomplete conversion.
Ligand P(o-tolyl)₃Screen other phosphines (e.g., PPh₃, P(tBu)₃) or NHCsLigand choice heavily influences selectivity and reactivity. [6][7]
Base TriethylamineTry an inorganic base (e.g., K₂CO₃, NaOAc)Different bases can alter the reaction kinetics and suppress side pathways. [3]
Solvent AcetonitrileTest DMF, NMP, or TolueneSolvent polarity can affect catalyst stability and solubility.
Temperature 100 °CDecrease to 80 °C or increase to 120 °CFind the sweet spot between sufficient reaction rate and minimal thermal decomposition.

Q6: The final hydrogenation step is slow or incomplete. What could be the issue?

A6: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is generally robust, but issues can arise.

  • Catalyst Poisoning: The crude product from the Heck reaction may contain residual phosphine ligands or other impurities that poison the Pd/C catalyst. Purifying the intermediate α,β-unsaturated ester before hydrogenation is highly recommended.

  • Hydrogen Pressure: Ensure you have an adequate pressure of hydrogen gas and that the vessel is properly sealed. For benchtop reactions, a balloon of hydrogen is often sufficient, but for stubborn reductions, a Parr hydrogenator may be necessary.

  • Catalyst Quality: The activity of Pd/C can vary. Ensure you are using a fresh, high-quality catalyst.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde

This procedure is adapted from established methods for the bromination of related structures. [8]

  • Setup: To a solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) in glacial acetic acid (8 ml), add sodium acetate (664 mg, 8.1 mmol). [8]2. Bromination: Cool the mixture to 10°C in an ice bath. Slowly add bromine (0.35 ml, 6.75 mmol) dropwise while stirring. Caution: Bromine is highly corrosive and toxic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes).

  • Work-up: Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate (15 ml). Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 ml).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired product (Expected yield: ~90%). [8]

Protocol 2: Heck Reaction for Ethyl (E)-3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate
  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 4.4 mmol), palladium(II) acetate (49 mg, 0.22 mmol, 5 mol %), and tri(o-tolyl)phosphine (134 mg, 0.44 mmol, 10 mol %).

  • Reagent Addition: Add anhydrous acetonitrile (20 ml), followed by triethylamine (1.84 ml, 13.2 mmol), and finally ethyl acrylate (0.72 ml, 6.6 mmol).

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate, then redissolve in ethyl acetate (50 ml). Wash with water (2 x 25 ml) and brine (1 x 25 ml).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., gradient of 5% to 20% ethyl acetate in hexanes) to yield the α,β-unsaturated ester.

Protocol 3: Hydrogenation to this compound
  • Setup: Dissolve the purified ethyl (E)-3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate (1.0 g, 3.2 mmol) in ethanol (25 ml) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (100 mg, 10 wt %) to the solution.

  • Reaction: Seal the flask, evacuate, and backfill with hydrogen gas (H₂) from a balloon. Stir vigorously under a positive pressure of H₂ at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, rinsing with ethanol. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the final product, which can be further purified by chromatography if necessary.

References
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Vedantu. Available from: [Link]

  • A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Publications - Organometallics. Available from: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications - Organic Process Research & Development. Available from: [Link]

  • Heck Reaction Mechanism. BYJU'S. Available from: [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Available from: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. National Institutes of Health (NIH). Available from: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. Available from: [Link]

  • Heck Reaction—State of the Art. MDPI. Available from: [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available from: [Link]

  • Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. National Institutes of Health (NIH). Available from: [Link]

  • This compound. Pharmaffiliates. Available from: [Link]

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common side reactions in the synthesis of bromo-dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and pharmacologically active compounds. The introduction of a bromine atom onto this framework provides a versatile synthetic handle for further functionalization, typically through cross-coupling reactions. However, the synthesis of bromo-dihydrobenzofurans, most commonly via electrophilic aromatic substitution, is frequently plagued by side reactions that can complicate purification and significantly reduce yields.

This guide is designed to serve as a dedicated technical resource for researchers encountering these challenges. It provides troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems observed during the synthesis of bromo-dihydrobenzofurans in a practical question-and-answer format.

Question 1: My TLC/LC-MS analysis shows multiple brominated products. What is causing this lack of regioselectivity and how can I fix it?

Probable Cause(s): The primary cause of poor regioselectivity is the competitive bromination at multiple activated positions on the aromatic ring. The oxygen atom of the dihydrofuran ring is a strong ortho-, para-director. If the para position (C5) is unsubstituted, it is often the most electronically favored site for substitution. However, the ortho position (C7) is also activated. The final product distribution is a delicate balance of electronic effects, steric hindrance, and the nature of the brominating agent.

  • Overly Reactive Brominating Agent: Highly reactive reagents like neat bromine (Br₂) in the presence of a strong Lewis acid can be too indiscriminate, leading to a mixture of isomers.[1]

  • Steric Factors: If your dihydrobenzofuran substrate has bulky substituents, they may sterically hinder one position, directing the electrophile to a less hindered, but still activated, site.

  • Solvent Influence: The reaction solvent can influence the polarity and reactivity of the brominating agent, thereby affecting selectivity.

Recommended Solutions:

  • Change the Brominating Agent: Switch to a milder, bulkier brominating agent. N-Bromosuccinimide (NBS) is often the reagent of choice as it generates a low concentration of Br₂ in situ, or can react via a radical mechanism under specific conditions, but in polar solvents for electrophilic substitution, it provides a more controlled reaction. Dioxane dibromide is another mild alternative.[2]

  • Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). Lowering the kinetic energy of the system often enhances selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically most stable product.[3]

  • Solvent Optimization: Switch from highly polar solvents to less polar ones like dichloromethane (DCM) or carbon tetrachloride (CCl₄) to temper the reactivity of the electrophile.

Mechanistic Insight: Electrophilic aromatic substitution proceeds via a high-energy intermediate known as an arenium ion (or sigma complex).[4] The stability of this intermediate dictates the preferred position of attack. By using a milder electrophile and lower temperatures, you provide a greater energy difference between the transition states leading to the different possible arenium ions, thus favoring the formation of a single regioisomer.

Question 2: I am observing a significant amount of di-brominated (or poly-brominated) product. How can I achieve mono-bromination?

Probable Cause(s): This is a classic case of over-bromination. The first bromine atom added to the ring is typically deactivating, but the powerful activating effect of the dihydrofuran oxygen can still make the mono-bromo product susceptible to a second bromination.

  • Incorrect Stoichiometry: Using more than one equivalent of the brominating agent is the most common cause.

  • Poor Local Concentration Control: Adding the brominating agent too quickly can create localized areas of high concentration, promoting a second reaction before the reagent has dispersed.

Recommended Solutions:

  • Strict Stoichiometric Control: Carefully use exactly 1.0 equivalent of the brominating agent. If the issue persists, try sub-stoichiometric amounts (e.g., 0.95 equivalents) to ensure the starting material is the excess reagent, and plan for a more rigorous purification step.

  • Slow Addition: Add the brominating agent dropwise as a solution in the reaction solvent over an extended period. This maintains a low concentration of the electrophile throughout the reaction.

  • Use a Scavenger: For reactions that produce an acidic byproduct like HBr, the addition of a non-nucleophilic base (e.g., pyridine, or even powdered sodium carbonate) can sometimes prevent further activation of the brominating agent or substrate degradation.

Question 3: My reaction is very slow or stalls, leaving a large amount of unreacted starting material. What should I do?

Probable Cause(s): An incomplete reaction can arise from several factors related to either the substrate's reactivity or the reaction conditions.

  • Deactivated Substrate: If your dihydrobenzofuran contains strongly electron-withdrawing groups (EWGs) on the aromatic ring, the nucleus may be too deactivated for the chosen brominating agent.

  • Insufficient Activation of Brominating Agent: Some agents, like Br₂, require a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to become sufficiently electrophilic to react with even moderately activated rings.[1]

  • Reagent Degradation: N-Bromosuccinimide (NBS) can be sensitive to light and moisture. Ensure you are using a fresh, pure batch.

Recommended Solutions:

  • Increase Reactivity: If using a mild agent like NBS on a deactivated substrate, switch to a more potent system, such as Br₂ with a catalytic amount of FeBr₃.

  • Increase Temperature: Gently warm the reaction. While this can risk lowering selectivity, it may be necessary to overcome the activation energy barrier. Monitor the reaction closely by TLC to find a balance between conversion and side product formation.

  • Check Reagent Quality: Use freshly recrystallized NBS if its quality is in doubt.

Question 4: I'm observing product decomposition, indicated by charring or the formation of a complex mixture of unidentifiable byproducts. Why is this happening?

Probable Cause(s): The 2,3-dihydrobenzofuran ring system can be sensitive to strongly acidic or oxidative conditions.

  • Acid-Mediated Degradation: The HBr byproduct generated during bromination with Br₂ can lead to ring-opening or polymerization side reactions, especially at elevated temperatures.[5]

  • Oxidative Side Reactions: Some brominating agents or reaction conditions can cause oxidation of the substrate, particularly if it has other sensitive functional groups.

Recommended Solutions:

  • Use a Halogen Scavenger/Acid Sponge: Employing NBS often mitigates this issue, as the succinimide byproduct is not as aggressive as HBr. Adding a mild, non-nucleophilic base can also neutralize the generated acid.

  • Degas Solvents: Ensure solvents are free of dissolved oxygen, especially if performing the reaction at elevated temperatures or for prolonged periods.

  • Protect Sensitive Groups: If your substrate contains functional groups sensitive to acid or oxidation (e.g., unprotected phenols, certain alcohols), consider using a protecting group strategy prior to bromination.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for mono-bromination at the C5 position versus common competing side reactions like C7 bromination and C5,C7 di-bromination.

G cluster_start Reactants cluster_products Potential Products Start Dihydrobenzofuran + Brominating Agent Desired Desired Product (5-Bromo-dihydrobenzofuran) Start->Desired Desired Pathway (Major Product) Side1 Regioisomeric Impurity (7-Bromo-dihydrobenzofuran) Start->Side1 Side Reaction 1 (Minor Product) Side2 Over-bromination Product (5,7-Dibromo-dihydrobenzofuran) Desired->Side2 Side Reaction 2 (Excess Bromine)

Caption: Desired vs. Undesired Bromination Pathways.

Frequently Asked Questions (FAQs)

Q: Which brominating agent should I choose? A: Your choice depends on the reactivity of your substrate. The table below provides a general guideline.

Brominating AgentSubstrate TypeKey AdvantagesCommon Issues
Br₂ / Lewis Acid (e.g., FeBr₃) Deactivated or simple systemsHigh reactivity, cost-effectiveLow selectivity, harsh (HBr byproduct), safety concerns.[1]
N-Bromosuccinimide (NBS) Activated or neutral systemsHigh selectivity, mild conditions, easier handlingCan be slow with deactivated rings, requires pure reagent.
Dioxane Dibromide Acid-sensitive substratesVery mild, avoids strong acid byproductReagent must be prepared, lower reactivity.[2]
Pyridinium Tribromide General useSolid, easy to handle, mildCan be slower, introduces pyridine into the reaction mixture.

Q: How do I effectively purify my bromo-dihydrobenzofuran away from these side products? A: Purification can be challenging due to the similar polarities of the desired product and isomeric or over-brominated impurities.

  • Column Chromatography: This is the most common method. Use a high-resolution silica gel and a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate or dichloromethane). The small differences in polarity can be exploited for separation.[3]

  • Recrystallization: If a solid, recrystallization can be highly effective, especially for removing small amounts of impurities. You may need to screen several solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that provides good differential solubility between your product and the impurities.[6]

  • Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less scalable.[7]

Q: Can I use a directing group to force bromination at a specific site? A: Yes, this is an excellent strategy for complex substrates. A temporary blocking or directing group can be installed to ensure selectivity. For example, a sulfonic acid group can be installed to block a highly activated site, and then removed after bromination. Alternatively, strategies like ortho-lithiation followed by quenching with a bromine source can provide specific isomers not accessible through standard electrophilic substitution.

Troubleshooting Workflow

If you encounter an unexpected result, follow this logical workflow to diagnose and solve the problem.

G cluster_observe cluster_cause cluster_action start Analyze Crude Reaction (TLC, LC-MS) low_conv Low Conversion (>20% SM remaining) start->low_conv Incomplete? multi_spot Multiple Product Spots (Similar Rf/MW) start->multi_spot Multiple Products? new_peak New Major Peak (Unexpected MW) start->new_peak Decomposition? cause_deact Deactivated Substrate or Inactive Reagent low_conv->cause_deact cause_regio Poor Regioselectivity multi_spot->cause_regio cause_over Over-bromination multi_spot->cause_over cause_decomp Decomposition new_peak->cause_decomp action_react Increase Reactivity: - Stronger Brominating Agent - Increase Temperature cause_deact->action_react action_select Improve Selectivity: - Milder Brominating Agent - Lower Temperature - Change Solvent cause_regio->action_select action_stoich Control Stoichiometry: - Use 1.0 eq. Reagent - Slow Addition cause_over->action_stoich action_mild Use Milder Conditions: - Add Acid Scavenger - Use NBS instead of Br2 cause_decomp->action_mild

Caption: A logical workflow for troubleshooting bromination reactions.

Standard Experimental Protocol: Selective Mono-bromination using NBS

This protocol describes a general method for the selective mono-bromination of an activated 2,3-dihydrobenzofuran at the 5-position.

Materials:

  • 2,3-Dihydrobenzofuran substrate (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.0 eq)

  • Acetonitrile (or DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the 2,3-dihydrobenzofuran substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable volume of anhydrous acetonitrile (approx. 0.1 M concentration).

  • Cooling (Critical Step): Cool the solution to 0 °C using an ice-water bath. Maintaining a low temperature is crucial for selectivity.

  • Reagent Addition: In a separate flask, dissolve the recrystallized NBS (1.0 eq) in a minimum amount of anhydrous acetonitrile.

  • Slow Addition (Critical Step): Add the NBS solution to the cooled substrate solution dropwise via a syringe or dropping funnel over 30-60 minutes. The reaction is often light-sensitive; it is good practice to wrap the flask in aluminum foil.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting material and the formation of a single major product spot. The reaction should typically be complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

  • Google. (2026). Current time in Pasuruan, ID.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3‐dihydrobenzofuran derivatives. Retrieved from [Link]

  • Sultan, S., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Center for Biotechnology Information. Retrieved from [Link]

  • Shaikh, A. A., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Retrieved from [Link]

  • Sarpong, R., et al. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. National Institutes of Health. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]

  • Devi, S., & Suryanarayana, M. V. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. ResearchGate. Retrieved from [Link]

  • Hishmat, O. H., et al. (n.d.). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Jim Clark. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). Retrieved from [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Sultan, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Retrieved from [Link]

  • Sultan, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

  • Wang, S., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Center for Biotechnology Information. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Center for Biotechnology Information. Retrieved from [Link]

  • Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Google Patents.
  • Ramachandran, P. V., & Jennings, M. P. (2002). Investigation of the factors controlling the regioselectivity of the hydroboration of fluoroolefins. Chemical Communications (RSC Publishing). Retrieved from [Link]

Sources

Technical Support Center: Purification of Halogenated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals encountering challenges in the purification of halogenated organic compounds. This guide is structured to provide actionable, field-tested advice, moving beyond simple protocols to explain the why behind each step. Our goal is to empower you with the expertise to troubleshoot and optimize your purification workflows.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific, frequently encountered problems during the purification of halogenated organic compounds.

Question 1: Why is my halogenated compound streaking or tailing on the TLC plate and silica gel column?

Answer:

Streaking or tailing is a common issue that often points to undesirable interactions between your compound and the stationary phase, which is typically silica gel. Halogenated compounds, particularly those with bromine or iodine, can be susceptible to several issues on silica.

  • Acid Sensitivity: Silica gel is inherently acidic and can cause the degradation of sensitive compounds. Halogenated molecules, especially allylic or benzylic halides, can be prone to elimination or substitution reactions on the acidic silica surface.

  • Strong Interactions: While often considered non-polar, halogens can act as weak Lewis bases and participate in hydrogen bonding, leading to strong interactions with the silanol groups (Si-OH) on the silica surface. This is particularly true for chlorinated and brominated compounds. This strong binding can lead to slow elution and band broadening (tailing).

  • Halogen Bonding: A lesser-known but significant interaction is halogen bonding, where the halogen atom acts as an electrophilic species and interacts with Lewis basic sites on the stationary phase.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting tailing or streaking of halogenated compounds.

Experimental Protocol: Deactivating Silica Gel

  • Prepare the Eluent: Add 0.1% to 1% triethylamine (TEA) or pyridine to your chosen mobile phase (e.g., hexane/ethyl acetate). The amine acts as a competitive base, interacting with the acidic silanol groups and preventing your compound from binding too strongly.

  • Prepare the Slurry: When packing your column, use the TEA-containing eluent to make the silica gel slurry. This ensures the stationary phase is fully deactivated before introducing your sample.

  • Run the Column: Proceed with your standard chromatographic procedure. The presence of the amine should result in a more symmetrical peak shape and improved resolution.

Question 2: My compound appears to be reacting or decomposing on the column. How can I confirm this and prevent it?

Answer:

Degradation during purification is a significant issue, especially for complex molecules in drug development. Halogenated compounds can be labile under certain conditions.

Confirmation of Degradation:

  • TLC Analysis of Fractions: Collect fractions from your column and analyze them by TLC. If you observe new spots that were not present in your crude material, this is a strong indicator of on-column decomposition.

  • Mass Spectrometry: Analyze the fractions containing the suspected degradation products by mass spectrometry to identify their molecular weights. This can provide clues about the reaction occurring (e.g., loss of the halogen).

Prevention Strategies:

  • Use Deactivated Stationary Phases: As mentioned previously, acidic silica is a common culprit. Using silica treated with a base or switching to a more inert stationary phase like neutral alumina can prevent acid-catalyzed reactions.

  • Alternative Purification Methods: If your compound is particularly sensitive, consider purification techniques that do not rely on traditional silica gel chromatography.

    • Reverse-Phase Chromatography (C18): This technique uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile). It is often gentler on sensitive molecules.

    • Recrystallization: If your compound is a solid, recrystallization is an excellent method for purification that avoids interaction with stationary phases altogether.

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a quick and effective alternative.

Data Summary: Stationary Phase Selection

Stationary PhasePolarityAcidityBest ForPotential Issues
Silica Gel PolarAcidic (pH ~4-5)General purpose, good for most organic compounds.Can cause degradation of acid-sensitive compounds.
Alumina (Neutral) PolarNeutral (pH ~7)Good for acid-sensitive and some base-sensitive compounds.Can have variable activity based on water content.
Alumina (Basic) PolarBasic (pH ~9-10)Excellent for separating basic compounds.Not suitable for base-sensitive compounds.
Florisil PolarWeakly AcidicOften used for chlorinated pesticides.Can be more expensive than silica or alumina.
C18 (Reverse-Phase) Non-polarNeutralExcellent for polar and sensitive compounds.Requires different solvent systems (e.g., water, ACN, MeOH).

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How does the type of halogen (F, Cl, Br, I) affect my purification strategy?

The identity of the halogen atom significantly influences the molecule's properties and, therefore, the purification strategy.

  • Fluorine: Organofluorine compounds are unique. The high electronegativity of fluorine can reduce the polarity of the molecule compared to its non-fluorinated analog. They often elute faster than expected on normal-phase chromatography. Due to the strength of the C-F bond, they are generally very stable.

  • Chlorine: Chlorinated compounds are common and generally behave predictably. They are more polar than their fluorinated counterparts.

  • Bromine: The larger size and polarizability of bromine increase the potential for van der Waals interactions and halogen bonding. Brominated compounds can be more prone to degradation, especially if they are allylic or benzylic.

  • Iodine: The C-I bond is the weakest among the halogens, making iodinated compounds the most susceptible to degradation, particularly from light or acid. It is often advisable to purify these compounds quickly, in the dark, and on a deactivated stationary phase.

FAQ 2: I'm struggling to crystallize my halogenated compound. What can I do?

Recrystallization is a powerful technique, but finding the right conditions can be challenging.

Troubleshooting Crystallization:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A common starting point is a binary solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution.

    • Cooling: Slow cooling generally produces larger, purer crystals. Try cooling the solution slowly to room temperature, then placing it in a refrigerator, and finally a freezer.

Experimental Protocol: Binary Solvent Recrystallization

  • Dissolve your crude compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

  • While the solution is still hot, slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes slightly cloudy (turbid).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals should form.

  • If no crystals form, proceed with the "Inducing Crystallization" techniques described above.

FAQ 3: Can halogen bonding be exploited for purification?

Yes, while often a source of issues, halogen bonding can be used to an advantage in specific cases. Certain stationary phases can be designed with Lewis basic sites that can selectively interact with halogenated compounds, offering a unique separation mechanism. This is an advanced area of chromatography, but it highlights the importance of understanding the subtle intermolecular forces at play. For most routine purifications, the goal is to minimize these strong interactions to achieve efficient elution.

References

  • Halogen Bonding in Separation Science. Journal of Chromatography A. [Link]

Technical Support Center: Enhancing the In-Solution Stability of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the knowledge to proactively design robust experiments and ensure the integrity of your results.

Introduction: Understanding the Stability Profile

This compound is a molecule with several functional groups that can influence its stability in solution. The primary areas of potential degradation are:

  • Hydrolysis of the Ethyl Ester: The ester functional group is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3]

  • Oxidation of the Dihydrobenzofuran Ring: The dihydrobenzofuran moiety can be prone to oxidation, potentially leading to the formation of undesired byproducts.

  • Photodegradation of the Brominated Aromatic Ring: Aromatic compounds containing bromine can be sensitive to light, particularly UV radiation, which can induce degradation.[4][5]

This guide will provide a structured approach to identifying and mitigating these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading in my aqueous buffer. What is the most likely cause?

A1: The most probable cause of degradation in an aqueous buffer is the hydrolysis of the ethyl ester group.[1][2] This reaction is highly dependent on the pH of the solution. Both acidic and basic conditions can significantly accelerate the rate of hydrolysis.[2] It is crucial to evaluate the pH of your buffer and determine if it is contributing to the instability.

Q2: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?

A2: While the optimal pH must be determined experimentally for your specific conditions, ester-containing compounds are generally most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6. Extreme acidic or alkaline pH should be avoided. The use of a suitable buffer system is essential to maintain the pH within this optimal range.[6][7][8][9]

Q3: I am observing unexpected peaks in my HPLC analysis after leaving my solution on the benchtop. What could be happening?

A3: The appearance of new peaks suggests degradation. If the solution was exposed to ambient light, photolysis of the brominated aromatic ring is a possible cause.[4] Additionally, if the solution was not protected from air, oxidation of the dihydrobenzofuran ring could be occurring. It is also important to consider the possibility of hydrolysis if the solvent contains water and is not pH-controlled.

Q4: What are the typical degradation products I should look for?

A4: Based on the structure of the molecule, the primary degradation products would likely be:

  • From Hydrolysis: 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoic acid and ethanol.

  • From Oxidation: Various oxidized species of the dihydrobenzofuran ring, potentially leading to ring-opening products.

  • From Photolysis: Debrominated species or other products resulting from radical reactions.

Identifying these degradation products often requires techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

Q5: How can I proactively prevent degradation during my experiments?

A5: A multi-faceted approach is recommended:

  • pH Control: Use a well-characterized buffer system to maintain the pH in the optimal stability range (likely pH 4-6).[6][7][8]

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[4]

  • Inert Atmosphere: For long-term storage or when working with oxygen-sensitive reagents, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of all potential degradation reactions.

  • Use of Antioxidants: If oxidation is a suspected issue, the addition of a small amount of a suitable antioxidant can be beneficial.[1]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to resolving stability issues.

Issue 1: Rapid Loss of Parent Compound in Solution

If you observe a significant decrease in the concentration of this compound over a short period, a systematic investigation is required.

Caption: Troubleshooting workflow for rapid compound degradation.

Issue 2: Poor Reproducibility Between Experiments

Inconsistent results can often be traced back to variations in solution preparation and handling.

Potential Cause Recommended Action Rationale
Inconsistent pH Always prepare fresh buffers and verify the pH before use. Use a calibrated pH meter.The rate of hydrolysis is highly sensitive to pH, and small variations can lead to different degradation rates.[6][7][8]
Variable Light Exposure Standardize the handling of solutions with respect to light. Always use amber vials or foil wrapping for storage and minimize exposure during preparation.Photodegradation is dependent on the intensity and duration of light exposure.[4]
Solvent Quality Use high-purity, HPLC-grade solvents. Be aware that some solvents can contain impurities that may catalyze degradation.Solvent impurities can act as catalysts for degradation reactions.
Temperature Fluctuations Store stock solutions and experimental samples at a consistent, controlled temperature.Reaction rates, including degradation, are temperature-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[12]

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Methanol and Water

  • UV-Vis spectrophotometer or a photostability chamber

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solution of the compound (in a quartz cuvette or appropriate container) to a light source providing both UV and visible light for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated HPLC method.

Start Prepare Stock Solution (1 mg/mL in Methanol) Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Degradation (Solid, 70°C) Stress_Conditions->Thermal Photo Photodegradation (UV/Vis Light) Stress_Conditions->Photo Sample Sample at Time Points Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Neutralize (if needed) Dilute & Analyze by HPLC Sample->Analyze

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Selection of a Stabilizing Buffer

Objective: To identify a buffer system that minimizes the degradation of the compound in an aqueous solution.

Materials:

  • This compound

  • Citrate buffer components (Citric acid, Sodium citrate)

  • Phosphate buffer components (Monobasic sodium phosphate, Dibasic sodium phosphate)

  • Acetate buffer components (Acetic acid, Sodium acetate)

  • HPLC system with UV detector

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, and 7) using the components listed above. A common buffer concentration is 50 mM.

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration (e.g., 10 µg/mL) in each of the prepared buffers.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate any potential degradation.

  • Analysis: At various time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC to determine the remaining percentage of the parent compound.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time for each buffer. The buffer that shows the least degradation over time is the most suitable for your application.

Data Presentation

The following table provides a hypothetical example of data that could be generated from a buffer selection study.

Buffer System (50 mM) pH % Parent Compound Remaining after 48h at 40°C
Citrate Buffer4.098.5%
Acetate Buffer5.099.2%
Phosphate Buffer6.097.8%
Phosphate Buffer7.092.1%
Unbuffered Water~6.590.5%

By systematically applying the principles and protocols outlined in this guide, researchers can significantly improve the in-solution stability of this compound, leading to more reliable and reproducible experimental outcomes.

References

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  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Milliken. Retrieved from [Link]

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  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn. Analytical and Bioanalytical Chemistry, 407(11), 3457–3470.
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  • Higuchi, T., & Lachman, L. (1955). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I.
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  • UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. (n.d.). Raghu College of Pharmacy. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Future Medicinal Chemistry, 14(3), 191-203.
  • Gab-Alla, A. A., et al. (2013). Photodegradation of novel brominated flame retardants (NBFRs) in a liquid system: Kinetics and photoproducts.
  • finding the optimal composite antioxidant blend for specific applications. (2025, May 20). Organotin. Retrieved from [Link]

  • Wang, T., et al. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Ecotoxicology and Environmental Safety, 194, 110419.
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  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]

  • Schaich, K. M. (2006). DEVELOPING A RATIONAL BASIS FOR SELECTION OF ANTIOXIDANT SCREENING AND TESTING METHODS. In V International Postharvest Symposium 753 (pp. 105-120).
  • Zhao, L., et al. (2021). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Pharmacology, 12, 663632.
  • Saad, G. R., et al. (2021). Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives.
  • Stability-Indicating HPLC Method Development. (n.d.). VŠCHT Praha. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Chemical Methodologies. (2019).
  • Wang, Q., et al. (2016). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • Al-Mokadem, M. M., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Scientific Reports, 14(1), 1-15.
  • Adam, J. M., et al. (2012). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 55(17), 7844–7856.
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  • Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. (2021). In Resolving the Controversies in Antioxidant Assays. The Royal Society of Chemistry.
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  • Targeted Protein Degradation by Small Molecules. (2016). Annual Review of Pharmacology and Toxicology, 56, 203-221.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026, January 8). Journal of the American Chemical Society.
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  • Probing Solvent Effects In Aromatic Interactions Using Molecular Balances. (n.d.). Scholar Commons.
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Technical Support Center: Overcoming Solubility Issues with Benzofuran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Benzofuran derivatives represent a vast and promising class of heterocyclic compounds, demonstrating a wide array of biological activities, from anticancer and antimicrobial to anti-inflammatory effects.[1][2] However, the very structural characteristics that often confer this potent bioactivity—namely their rigid, planar, and often lipophilic nature—frequently lead to a significant experimental hurdle: poor aqueous solubility.[3][4]

This technical guide is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with benzofuran derivatives in biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively. An improperly solubilized compound can lead to a cascade of erroneous results, including underestimated potency, high data variability, and misleading structure-activity relationships (SAR).[5] This guide will equip you to mitigate these risks and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my benzofuran derivatives precipitating in my aqueous assay buffer?

A1: Benzofuran derivatives are often hydrophobic molecules with low aqueous solubility.[3] Precipitation is a common issue when a stock solution, typically in a high-concentration organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium for a biological assay.[3] This occurs because the concentration of the compound exceeds its solubility limit in the final aqueous environment. The organic solvent's concentration in the final solution also plays a critical role; as it gets diluted, its capacity to keep the compound dissolved diminishes.[3]

Q2: I'm seeing compound precipitation in the wells of my 96-well plate during my cell-based assay. What could be the cause?

A2: This is a classic sign of poor aqueous solubility. The precipitation may not be immediate and can occur over the incubation period. Factors contributing to this include:

  • High compound concentration: The tested concentration exceeds the thermodynamic solubility in the culture medium.

  • Insufficient solvent concentration: The final concentration of your co-solvent (e.g., DMSO) is too low to maintain solubility.

  • Compound instability: The compound may be degrading over time to a less soluble form.

  • Interaction with media components: The compound may interact with proteins or salts in the media, leading to precipitation.

It's crucial to address this, as precipitated compound is not bioavailable to the cells, leading to inaccurate results.[6] Washing the wells before adding detection reagents (like in an MTT assay) can help remove precipitated compound that might interfere with the readout.[6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: This is a critical parameter to determine for your specific cell line. While DMSO is a powerful and common solvent, it can be toxic to cells at higher concentrations.[7][8] A general rule of thumb is to keep the final DMSO concentration at or below 0.5% to avoid significant cytotoxicity.[3][7] However, this is highly cell-line dependent. Some robust cell lines can tolerate up to 1%, while primary cells are often more sensitive and may require concentrations below 0.1%.[7][8] It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay and cell line.[3]

Q4: My compound is still insoluble even at the highest tolerable DMSO concentration. What are my next steps?

A4: When a single co-solvent system is insufficient, a systematic approach to solubility enhancement is necessary. You should consider more advanced formulation strategies, which are detailed in the Troubleshooting Guides section. These include:

  • Using a combination of co-solvents.

  • Employing cyclodextrins to form inclusion complexes.

  • Creating lipid-based formulations.

  • Preparing a nanosuspension.

Each of these approaches requires careful validation with appropriate vehicle controls to ensure the formulation itself does not interfere with the assay.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step guidance on advanced techniques to overcome solubility issues. The flowchart below outlines a general workflow for addressing compound solubility.

Caption: Decision workflow for addressing solubility issues.

Protocol 1: Co-Solvent Systems

Rationale: Using a combination of water-miscible organic solvents can sometimes be more effective than a single solvent. The goal is to create a microenvironment that is more favorable for the hydrophobic compound.

Step-by-Step Methodology:

  • Solvent Selection: Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG).

  • Vehicle Control: First, determine the maximum tolerable concentration of your chosen co-solvent mixture in your assay. Test various ratios (e.g., 1:1, 1:2 of DMSO:PEG400) at different final concentrations in the assay medium (e.g., 0.1%, 0.5%, 1%). Run your assay with these vehicle controls to check for any effects on cell viability or other endpoints.

  • Stock Solution Preparation: Dissolve your benzofuran derivative in the optimized co-solvent mixture to create a concentrated stock solution.

  • Assay Preparation: Add the stock solution to your assay medium with vigorous mixing (e.g., vortexing) to achieve the final desired compound concentration.[9] Visually inspect for any signs of precipitation.

Protocol 2: Cyclodextrin-Mediated Solubilization

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like many benzofuran derivatives, forming an "inclusion complex" that is water-soluble.[10]

Step-by-Step Methodology: Kneading Method [11]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[10]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of your benzofuran derivative to cyclodextrin. This can be optimized if necessary.

  • Complex Formation:

    • Place the weighed amount of cyclodextrin in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

    • Gradually add your compound to the paste and knead thoroughly for 30-60 minutes.

    • The paste is then dried (e.g., in a vacuum oven at 40-50°C).

  • Stock Solution Preparation: Dissolve the dried complex in your aqueous assay buffer. The solubility should be significantly enhanced.

  • Vehicle Control: As always, run a vehicle control with the same concentration of cyclodextrin in the assay medium to ensure it has no independent biological effects.

Protocol 3: Nanosuspension Formulation

Rationale: Reducing the particle size of a compound to the nanometer range dramatically increases its surface area-to-volume ratio.[12] This leads to a higher dissolution rate, which can be sufficient for many in vitro assays.[12]

Step-by-Step Methodology: Wet Media Milling (Lab Scale) [13]

  • Component Selection:

    • Compound: Your benzofuran derivative.

    • Dispersing Agent/Stabilizer: A combination of a polymer and a surfactant is often effective. For example, 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.[13]

    • Milling Media: Zirconia beads (e.g., 0.1-0.5 mm diameter).

    • Vehicle: Purified water or buffer.

  • Formulation Preparation:

    • Prepare the vehicle containing the dissolved stabilizer(s).

    • Add your compound to the vehicle.

    • Add the milling media.

  • Milling Process:

    • Use a high-energy mixer mill or a bead beater.

    • Mill for a predetermined time (e.g., 30-60 minutes). The optimal time will need to be determined empirically.

  • Characterization (Optional but Recommended):

    • Measure the particle size using dynamic light scattering (DLS). The target is typically a mean particle size of less than 1000 nm.

  • Assay Preparation: The resulting nanosuspension can be directly diluted into the assay medium.

  • Vehicle Control: A vehicle control containing the stabilizer(s) in the vehicle, subjected to the same milling process, is essential.

Protocol 4: Lipid-Based Formulations

Rationale: For highly lipophilic benzofuran derivatives, dissolving them in a lipid-based formulation can be a very effective strategy. These formulations can form emulsions or microemulsions upon dilution in aqueous media, keeping the compound solubilized.[14]

Step-by-Step Methodology: Self-Emulsifying Drug Delivery System (SEDDS) Preparation [15]

  • Excipient Screening:

    • Oils: Screen the solubility of your compound in various pharmaceutical-grade oils (e.g., Capryol™ 90, Maisine® CC).

    • Surfactants: Screen solubility in surfactants (e.g., Kolliphor® EL, Tween 80).

    • Co-solvents: Screen solubility in co-solvents (e.g., Transcutol®, PEG 400).

  • Formulation Development:

    • Based on the screening results, select an oil, surfactant, and co-solvent that show good solubilizing capacity for your compound.

    • Prepare various ratios of these components. A common starting point for a Type III LBF is a higher surfactant and co-solvent content.[16] For example, 50% Kolliphor EL, 25% Transcutol, and 25% Captex.[15]

    • Dissolve your compound in the selected excipient mixture. Gentle heating may be required.

  • Dispersion Test:

    • Add a small amount of the formulation to your assay buffer and observe its ability to self-emulsify. A good formulation will form a clear or slightly opalescent microemulsion.

  • Vehicle Control: The exact same formulation without the compound must be tested in your assay to rule out any effects from the lipid excipients.

Data Presentation & Summary Tables

Table 1: Recommended Maximum DMSO Concentrations for Common Cell Lines

Cell LineTypeRecommended Max. DMSO Conc.Reference
HepG2Human Hepatocellular Carcinoma0.6% - 1.25%[17]
MCF-7Human Breast Adenocarcinoma< 0.3125%[18]
MDA-MB-231Human Breast Adenocarcinoma~0.6%[17]
CHOChinese Hamster Ovary< 1%[8]
PC-12Rat Pheochromocytoma< 1%[8]
SH-SY5YHuman Neuroblastoma< 1%[8]
Primary CellsVariesOften < 0.1%[7]

Note: These values are approximate and should be confirmed for your specific experimental conditions.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increases the polarity of the solvent system.Simple, readily available solvents.Limited enhancement for very poorly soluble compounds; potential for solvent toxicity.
Cyclodextrins Encapsulation of the hydrophobic molecule.Significant solubility enhancement; can improve stability.May alter compound bioavailability in complex ways; requires specific formulation steps.
Nanosuspensions Increases surface area and dissolution rate.High drug loading possible; applicable to many compounds.Requires specialized equipment (e.g., homogenizer, sonicator); potential for particle aggregation over time.
Lipid-Based Formulations Solubilization in a lipid matrix.Excellent for highly lipophilic compounds; can mimic in vivo absorption.Complex formulation development; vehicle controls are critical due to potential bioactivity of excipients.

The Critical Role of Vehicle Controls

It is impossible to overstate the importance of proper controls when using any solubility enhancement technique.

Vehicle_Control exp_setup Experimental Setup neg_control Negative Control (Cells + Medium) exp_setup->neg_control pos_control Positive Control (Cells + Medium + Known Activator/Inhibitor) exp_setup->pos_control vehicle_control Vehicle Control (Cells + Medium + Formulation Excipients) exp_setup->vehicle_control test_compound Test Compound (Cells + Medium + Compound in Formulation) exp_setup->test_compound compare1 Compare neg_control->compare1 vehicle_control->compare1 compare2 Compare vehicle_control->compare2 test_compound->compare2 result1 Vehicle should have no effect vs. Negative Control compare1->result1 result2 Isolates the effect of the compound from the formulation compare2->result2

Caption: Importance of vehicle controls in experimental design.

Your experimental design must include a vehicle control group that treats your cells or biological system with the exact same formulation (co-solvents, cyclodextrins, lipids, etc.) but without your benzofuran derivative.[5] This allows you to unequivocally attribute any observed biological effect to your compound and not the excipients used to solubilize it.[5]

Conclusion

Overcoming the solubility challenges of benzofuran derivatives is a critical step in accurately assessing their biological potential. By moving beyond simple DMSO-based solutions and embracing a systematic approach to formulation, researchers can unlock the therapeutic promise of these valuable compounds. Always begin with a thorough characterization of your compound's solubility and your assay's tolerance for common excipients. Then, methodically apply the strategies outlined in this guide, always validating your approach with rigorous controls. This commitment to sound scientific practice will ensure the reliability and reproducibility of your findings, paving the way for successful drug discovery and development.

References

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  • Lipid-based formulations. Gattefossé, [Link]

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Technical Support Center: Stereoselective Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of dihydrobenzofurans. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. Dihydrobenzofurans are core structures in a vast number of natural products and pharmacologically active compounds, making their stereocontrolled synthesis a critical challenge in modern organic chemistry.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses the most common hurdles encountered during the synthesis of chiral dihydrobenzofurans. Each issue is presented in a question-and-answer format, followed by a logical workflow for diagnosis and resolution.

Problem 1: Poor Stereoselectivity (Low ee% or dr)

Q: My reaction is producing the desired dihydrobenzofuran, but with low enantiomeric excess (ee) and/or poor diastereomeric ratio (dr). What are the primary factors I should investigate?

A: Achieving high stereoselectivity is the crux of this chemistry and is governed by the subtle energetic differences in diastereomeric transition states. Low selectivity is typically traced back to the catalyst, solvent, temperature, or substrate structure.

  • Catalyst Inefficiency or Mismatch: The chiral catalyst is the primary driver of stereocontrol. Its structure, loading, and activation method are critical. For organocatalysts like bifunctional thioureas or cinchona alkaloids, the spatial arrangement of the hydrogen-bond donor and Brønsted base sites is what creates the chiral pocket.[4][5] If this pocket is poorly defined or does not complement the substrate's transition state, low selectivity results. Similarly, for transition metal catalysts, the chiral ligand's bite angle, steric bulk, and electronic properties dictate the facial selectivity of the reaction.[6]

  • Solvent Effects: The solvent can dramatically influence the transition state geometry. Polar, protic solvents can interfere with hydrogen-bonding interactions essential for substrate activation by organocatalysts. Non-polar solvents often provide a more rigid and organized transition state, enhancing enantioselectivity.[7] Conversely, some metal-catalyzed reactions may require specific solvent coordination.

  • Temperature: Higher reaction temperatures increase thermal energy, which can overcome the small energy barrier between the desired and undesired stereochemical pathways, leading to erosion of ee and dr.[7] Running reactions at lower temperatures (e.g., 0 °C to -20 °C) often improves selectivity by favoring the lower-energy transition state.[7]

  • Substrate Sterics and Electronics: The substrate itself plays a key role. Bulky substituents near the reacting centers can clash with the catalyst's chiral environment, leading to poor stereochemical communication. Electronic effects can alter the reaction mechanism from a concerted pathway (often more stereocontrolled) to a stepwise one with intermediates that may racemize.

Here is a systematic approach to diagnosing and improving stereoselectivity in your reaction.

G start Low ee% or dr Observed temp Step 1: Lower Temperature Run at 0°C, -10°C, or -20°C start->temp solvent Step 2: Screen Solvents Test a range from non-polar (Toluene, DCM) to polar aprotic (THF, MeCN) temp->solvent No Improvement success High Stereoselectivity Achieved temp->success Success catalyst Step 3: Re-evaluate Catalyst System - Increase catalyst loading - Screen different chiral ligands/catalysts - Check catalyst purity/activity solvent->catalyst No Improvement solvent->success Success additives Step 4: Investigate Additives - Add a base to scavenge acid byproducts - Use a co-catalyst if applicable catalyst->additives No Improvement catalyst->success Success substrate Step 5: Modify Substrate (If other steps fail) - Alter steric bulk near reaction center - Modify electronics additives->substrate No Improvement additives->success Success substrate->success Success

Caption: Workflow for troubleshooting poor stereoselectivity.

Problem 2: Low Reaction Yield or Incomplete Conversion

Q: My reaction is stalling or giving a low yield of the product, even though TLC/LCMS shows the starting material is being consumed. What could be the cause?

A: Low yields can stem from catalyst deactivation, competing side reactions, or unfavorable reaction kinetics.

  • Catalyst Deactivation/Inhibition: Many reactions, particularly those involving organocatalysis, can be inhibited by acidic byproducts. For example, in domino reactions using (Z)-α-bromonitroalkenes, the evolution of HBr can protonate and deactivate the amine-based catalyst.[8] The addition of a non-nucleophilic base is often necessary to neutralize this acid in situ.[8] For metal catalysts, impurities in substrates or solvents (e.g., water, oxygen, sulfur) can poison the metal center.

  • Poor Substrate Reactivity: Electron-poor or sterically hindered substrates may react sluggishly. In such cases, more forcing conditions (higher temperature, stronger catalyst) may be needed, but this can negatively impact stereoselectivity (see Problem 1).

  • Side Product Formation: The starting material may be consumed, but not to form the desired product. Common side reactions include simple Michael addition without cyclization, polymerization of starting materials, or decomposition. Aromatization of the dihydrobenzofuran product to the more stable benzofuran can also occur, especially under harsh conditions.[9]

  • Reversibility: Some cyclization steps may be reversible. If the product is not significantly more thermodynamically stable than the starting materials or intermediates, an equilibrium may be established that limits the final yield.

Problem 3: Difficulty in Product Isolation and Purification

Q: I've successfully synthesized my chiral dihydrobenzofuran, but I'm struggling to purify it. The diastereomers are inseparable on silica, and removing the catalyst is challenging.

A: Purification is a frequently underestimated challenge, especially for chiral compounds.

  • Separating Stereoisomers: Diastereomers can often be separated by standard column chromatography, but if they have very similar polarities, this can be difficult. Enantiomers are, by definition, inseparable on achiral media.

    • Solution: For enantiomers, chiral chromatography (HPLC or SFC) is the gold standard.[10][11] For difficult-to-separate diastereomers, derivatization to form new compounds with different physical properties may be an option, or one might need to revisit the reaction to improve the diastereomeric ratio.

  • Catalyst Removal:

    • Metal Catalysts: Residual palladium, rhodium, or other metals can be difficult to remove and are often undesirable in products intended for pharmaceutical use. Specific scavengers (e.g., silica-based thiols) or precipitation/crystallization may be required.

    • Organocatalysts: Many organocatalysts are large, relatively polar molecules that can co-elute with the product. An acid/base wash can sometimes remove amine-based catalysts. Alternatively, strategies like Group-Assisted Purification (GAP) chemistry can be employed, where a functional group on the catalyst facilitates its easy removal.[12]

  • Achiral Impurities: Sometimes, achiral impurities from the reaction co-elute with the desired product. In such cases, a multi-step purification might be necessary, potentially coupling an achiral column with a chiral one in an SFC system.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a transition-metal catalyst and an organocatalyst for my synthesis?

A: The choice depends on the specific transformation, desired functional group tolerance, and scalability.

FeatureTransition Metal Catalysis (e.g., Pd, Rh, Ni, Cu)Organocatalysis (e.g., Thioureas, Cinchona Alkaloids)
Typical Reactions C-H activation, Heck couplings, cycloadditions, hydroarylation.[1][2][6][14]Michael additions, Friedel-Crafts reactions, domino/cascade reactions.[4][8][15]
Strengths High turnover numbers, broad scope for C-C and C-O bond formation, can activate less reactive substrates.[16]Generally metal-free (less product contamination), often milder conditions, avoids pre-functionalization of substrates.[17]
Weaknesses Potential for metal contamination, sensitivity to air and moisture, often requires specific ligand synthesis.Higher catalyst loadings (1-20 mol%), may have narrower substrate scope, can be inhibited by byproducts.[8]
Best For... Syntheses involving C-H functionalization or cross-coupling of pre-functionalized partners (e.g., aryl halides).[14][18]Asymmetric construction of C2 and C3 stereocenters via conjugate addition or domino reactions from simple phenols and enones.[4][5]

Q2: How can I rationally control cis/trans diastereoselectivity in 2,3-disubstituted dihydrobenzofurans?

A: Diastereoselectivity is determined by the mechanism of the ring-closing step.

  • For trans products: Reactions proceeding through a stepwise mechanism with a freely rotating intermediate often favor the thermodynamically more stable trans isomer. For instance, an intramolecular Michael addition catalyzed by a bifunctional thiourea can be optimized to give high trans selectivity.[4][5] The catalyst guides the nucleophilic attack and subsequent protonation to favor the formation of the trans product.

  • For cis products: Concerted or highly organized transition states often lead to cis products. An organocatalyzed dienamine process has been shown to deliver only the cis-diastereomer.[15][17] The stereochemistry is locked in during the concerted cyclization step. The choice of catalyst and reaction conditions (e.g., solvent, temperature) allows for tuning the transition state to favor one diastereomer over the other.

Q3: Are there any general protecting group strategies I should consider for complex substrates?

A: Yes, protecting groups are often essential to prevent side reactions with multifunctional substrates.[19]

  • Phenolic Hydroxyl Group: While the phenolic -OH is often a reacting partner, in some strategies where another part of the molecule is being modified first, it should be protected. Common protecting groups include methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBS).[20][21] These must be chosen based on their stability to the subsequent reaction conditions and the ease of their selective removal.

  • Other Reactive Groups: If your substrate contains other nucleophilic groups (amines, other alcohols) or electrophilic sites (aldehydes, ketones) that could interfere, they should be masked. For example, an aldehyde might be protected as an acetal. The key is to use an "orthogonal" protecting group strategy, where each group can be removed under specific conditions without affecting the others.[20]

Section 3: Key Experimental Protocol
Organocatalytic Enantioselective Intramolecular Michael Addition for trans-Dihydrobenzofurans

This protocol is representative of a common strategy for synthesizing chiral 2,3-disubstituted dihydrobenzofurans, adapted from methodologies using bifunctional catalysts.[4][5]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis a 1. Add keto-enone substrate (1 equiv) and catalyst (0.1 equiv) to a dry vial. b 2. Add dry solvent (e.g., Toluene) under an inert atmosphere (N2 or Ar). a->b c 3. Stir at specified temperature (e.g., 0°C) for 24-48h. b->c d 4. Monitor reaction progress by TLC or LCMS. c->d e 5. Quench the reaction (if necessary). d->e f 6. Concentrate under reduced pressure. e->f g 7. Purify by flash column chromatography on silica gel. f->g h 8. Determine yield and dr via 1H NMR. g->h i 9. Determine ee% via chiral HPLC or SFC. h->i

Sources

Technical Support Center: Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate (CAS 196597-67-8).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for preventing the degradation of this compound during storage and experimentation.

Compound Stability Profile
Q1: What are the primary stability concerns for this compound?

This compound is a complex organic molecule with several functional groups that are susceptible to degradation under common laboratory conditions. The primary concerns are hydrolysis of the ethyl ester, oxidation of the dihydrobenzofuran ring, and photodecomposition of the bromo-aromatic system. Proactive measures are essential to ensure the integrity and purity of the compound for reliable experimental outcomes.

Troubleshooting Common Degradation Issues

This section addresses specific problems you might encounter and provides solutions grounded in chemical principles.

Issue 1: Hydrolysis of the Ethyl Ester

Q2: My reaction yield is lower than expected, and I'm observing a more polar impurity by TLC/LC-MS. Could this be hydrolysis, and how can I prevent it?

A: Yes, the symptoms you describe are classic indicators of ester hydrolysis. The ethyl ester group can be cleaved by water, especially in the presence of acidic or basic catalysts, to form the corresponding carboxylic acid and ethanol.[5][6][7] This carboxylic acid byproduct is significantly more polar than the parent ester.

Causality:

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid.[8] To drive the reaction to completion, a large excess of water is typically required.[7]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[7][9] The ester reacts with a base, such as sodium hydroxide, to produce an alcohol and a carboxylate salt.[5][6]

Preventative Measures:

  • Use Anhydrous Solvents: Ensure all solvents used for reactions and storage are rigorously dried to minimize the presence of water.

  • Control pH: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If your reaction generates acidic or basic byproducts, consider using a non-nucleophilic buffer.

  • Inert Atmosphere: While primarily for preventing oxidation, working under an inert atmosphere of nitrogen or argon also helps to exclude atmospheric moisture.[10]

  • Proper Quenching: During workup, use a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride) for quenching, and work quickly to minimize contact time with the aqueous phase.

Issue 2: Oxidation of the Dihydrobenzofuran Ring

Q3: I've noticed my compound has developed a yellow or brownish tint after storage or upon exposure to air during a reaction. Is this oxidation?

A: Discoloration is a strong indicator of oxidation. The 2,3-dihydrobenzofuran moiety is susceptible to oxidation, which can lead to the formation of benzofuran derivatives or other oxidized species.[11][12] This process can be catalyzed by air (oxygen), trace metals, or oxidizing agents.

Causality: The electron-rich dihydrobenzofuran ring system can react with atmospheric oxygen, a process that may be accelerated by light or heat. Oxidation can lead to aromatization of the dihydrofuran ring to a benzofuran, or potentially ring-opening reactions, creating a complex mixture of impurities.[13][14]

Preventative Measures:

  • Inert Atmosphere Handling: This is the most critical step. Always handle the compound under an inert atmosphere, such as in a glovebox or using a Schlenk line.[15][16][17]

  • Degas Solvents: Before use, thoroughly degas all solvents by sparging with nitrogen or argon, or by using several freeze-pump-thaw cycles.

  • Airtight Storage: Store the compound in a tightly sealed container with an inert gas headspace.[18] For long-term storage, consider sealing vials with parafilm or using ampoules.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of trace metals or oxidizing residues that could catalyze degradation.

Issue 3: Photodecomposition

Q4: My compound seems to degrade even when stored under an inert atmosphere, especially if left on the lab bench. Is it light-sensitive?

A: Yes, compounds containing bromo-aromatic systems are often sensitive to light, particularly UV radiation.[19][20] Light can provide the energy needed to cleave the carbon-bromine bond, initiating radical reactions and leading to a variety of degradation products.

Causality: Aromatic halides can undergo photolytic cleavage. The energy from UV or even high-energy visible light can be absorbed by the molecule, promoting an electron to an antibonding orbital and leading to homolytic cleavage of the C-Br bond. This generates highly reactive radical species that can propagate further degradation.

Preventative Measures:

  • Use Amber Glassware: Store and handle the compound in amber-colored vials or flasks to block UV and visible light.[18][21][22]

  • Wrap in Foil: For additional protection, wrap containers and reaction flasks with aluminum foil.[21]

  • Minimize Light Exposure: Work in a dimly lit area or turn off overhead lights when handling the compound.[23] Avoid leaving solutions of the compound exposed to ambient light for extended periods.

  • Storage Location: Store the compound in a dark place, such as a cabinet or a light-proof storage box.[18]

Recommended Protocols & Workflows
Data Summary: Storage & Handling
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of all potential degradation reactions.[23][24]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and excludes atmospheric moisture.[15][17]
Light Protect from LightPrevents photodecomposition of the bromo-aromatic moiety.[18][21]
Container Tightly sealed amber glass vialBlocks light and prevents ingress of air and moisture.[22]
Experimental Workflow: Handling Under Inert Atmosphere

This workflow outlines the critical steps for safely transferring an air- and light-sensitive solid from storage to a reaction vessel using a Schlenk line.

InertAtmosphereWorkflow cluster_storage Storage cluster_fumehood Fume Hood / Schlenk Line Storage 1. Retrieve vial (wrapped in foil) from refrigerator AllowWarm 2. Allow vial to warm to room temp in desiccator Storage->AllowWarm Prevents condensation Purge 3. Place vial in Schlenk flask, seal, and purge with N₂/Ar (3x vacuum/backfill cycles) AllowWarm->Purge Transfer 4. Under positive N₂/Ar flow, quickly open vial and weigh desired amount Purge->Transfer Maintain inert atmosphere Reaction 5. Add compound to reaction vessel under positive N₂/Ar counterflow Transfer->Reaction Seal 6. Reseal primary vial and Schlenk flask. Purge vial headspace before re-storage Reaction->Seal

Caption: Workflow for handling the air- and light-sensitive compound.

Analytical Detection of Degradation

Q5: How can I analyze my sample to check for degradation, and what should I look for?

A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

Potential Degradation Pathways & Products

The following diagram illustrates the primary degradation routes.

DegradationPathways cluster_products Degradation Products Parent Ethyl 3-(7-bromo-2,3-dihydro-1- benzofuran-5-YL)propanoate Hydrolysis 3-(7-bromo-2,3-dihydro-1-benzofuran- 5-YL)propanoic Acid + Ethanol Parent->Hydrolysis H₂O (acid/base cat.) Oxidation Oxidized Species (e.g., Benzofuran derivative) Parent->Oxidation O₂ (air, light, heat) Photo Debrominated or other radical-derived species Parent->Photo Light (hν)

Caption: Primary degradation pathways for the target compound.

Recommended Analytical Techniques
TechniqueWhat to Look For
LC-MS Appearance of new peaks. Look for the mass of the hydrolyzed carboxylic acid (M-28) and potential oxidized products (M-2 for aromatization, M+16 for hydroxylation). This is a highly sensitive method for detecting trace impurities.[25]
GC-MS Suitable for volatile degradation products. Can confirm the identity of impurities by comparing mass spectra to libraries. It is a precise and sensitive method for quantifying ethyl esters and related compounds.[26][27]
¹H NMR Changes in the integration of key signals, such as the ethyl ester protons (quartet and triplet). Appearance of new aromatic or aliphatic signals can indicate structural changes. Broadening of peaks may suggest paramagnetic (oxidative) impurities.
TLC A quick check for purity. The hydrolyzed acid will appear as a more polar spot (lower Rf) that may streak. Use a UV lamp to visualize spots.
References
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  • Brainly. (2023). The base hydrolysis of ethyl propanoate followed by the addition of acid produces what two organic. [Link]

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  • Cerniglia, C. E., & Gibson, D. T. (1979). Bacterial and fungal oxidation of dibenzofuran. Applied and Environmental Microbiology, 38(4), 684–686. [Link]

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  • Cardillo, B., et al. (1966). Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes. Journal of the Chemical Society C: Organic, 1151. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Cecili, D., et al. (2015). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances, 5(92), 75231-75234. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

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  • ResearchGate. (2018). Direct accesses to benzofuran derivatives under oxidative conditions. [Link]

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  • Procopio, A., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 703. [Link]

  • BORIS Portal. (2016). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. [Link]

  • Wozniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. Analytical and Bioanalytical Chemistry, 413(11), 3093-3103. [Link]

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  • Wozniak, M. K., et al. (2025). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 26(14), 7891. [Link]

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  • ResearchGate. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. [Link]

  • ChemBK. Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

  • ResearchGate. (2025). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. [Link]

  • Kulig, C. C., et al. (2006). Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry. Journal of Laboratory and Clinical Medicine, 147(3), 133-8. [Link]

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  • Peat, A. E., & Ruelius, H. W. (1979). 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Xenobiotica, 9(8), 503-10. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate (CAS 196597-67-8).[1][2][3] This document is intended for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from laboratory-scale synthesis to pilot or manufacturing scale.

The synthesis of this molecule, a key intermediate for various research applications including as a potential therapeutic agent for sleep disorders, presents several challenges that become more pronounced at a larger scale.[2] This guide is structured to address these challenges sequentially, following a likely synthetic route.

Synthetic Strategy Overview

A common and logical route to the target molecule involves a three-stage process: construction of the dihydrobenzofuran core, regioselective bromination, and finally, a palladium-catalyzed Heck coupling to install the ethyl propanoate side chain. Each of these stages carries its own set of scale-up considerations.

Synthetic_Pathway cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Bromination cluster_2 Stage 3: Heck Coupling A 2-Allylphenol Precursor B 2,3-Dihydro-5-bromo- 1-benzofuran A->B Intramolecular Cyclization C 2,3-Dihydro-7-bromo- 1-benzofuran (Desired Intermediate) B->C Isomerization/ Directed Bromination D Ethyl 3-(7-bromo-2,3-dihydro- 1-benzofuran-5-YL)propanoate (Target Molecule) C->D Pd-Catalyzed Heck Coupling (with Ethyl Acrylate)

Caption: General Synthetic Route.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the scale-up of each synthetic stage.

Stage 1: Dihydrobenzofuran Core Synthesis

The formation of the 2,3-dihydrobenzofuran ring is often achieved via the cyclization of an appropriate precursor, such as an o-allylphenol derivative.[4]

Q1: We are experiencing low yields during the intramolecular cyclization of our o-allylphenol precursor at scale. What are the common causes?

A1: Low yields on scale-up often point to issues with mass and heat transfer.

  • Thermal Control: Exothermic cyclization reactions can lead to localized overheating in large reactors, promoting side reactions. Ensure your reactor has adequate cooling capacity and agitation to maintain a consistent internal temperature.

  • Reagent Addition: Slow, controlled addition of the catalyst or reagent initiating the cyclization is critical. A fast addition can cause temperature spikes and increase byproduct formation.

  • Catalyst Choice: While various catalysts can effect this transformation (e.g., Pd(II), Ru, Rh), their activity and stability can change with scale and concentration.[4][5][6] For instance, a Pd/C catalyst might offer easier work-up and recyclability, which is advantageous for large-scale production.[4]

Stage 2: Regioselective Bromination

Achieving selective bromination at the C-7 position is a critical challenge. The electronic nature of the dihydrobenzofuran ring can direct bromination to other positions, leading to difficult-to-separate isomeric impurities.

Q2: Our primary issue is the formation of the wrong bromo-isomer. How can we improve regioselectivity for the C-7 position?

A2: Controlling regioselectivity in electrophilic aromatic substitution is paramount.

  • Choice of Brominating Agent: The reactivity of the brominating agent is key. Highly reactive agents like Br₂ can be less selective. Consider using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile. NBS provides a low, steady concentration of electrophilic bromine, which can enhance selectivity.

  • Temperature: Lowering the reaction temperature (e.g., to 0°C or below) can significantly improve selectivity by favoring the kinetically controlled product over thermodynamically stable isomers.

  • Protecting Groups/Directing Groups: If selectivity remains poor, a multi-step strategy involving a directing group might be necessary. While this adds steps, the improved purity and simplified purification can be economically viable at scale.

Q3: The bromination reaction is sluggish and does not go to completion on a larger scale. Why is this happening?

A3: Sluggishness at scale often relates to mixing or solubility.

  • Mass Transfer Limitations: Ensure vigorous agitation to maintain homogeneity, especially if the starting material or brominating agent has limited solubility in the chosen solvent. Poor mixing can create localized areas of low reagent concentration.

  • Solvent Choice: The solvent plays a crucial role in solvating the electrophile and the substrate. A solvent system that fully dissolves all components at the reaction temperature is essential. For example, while dioxane is a potential solvent, its effect on the reaction barrier should be considered.[7]

Stage 3: Palladium-Catalyzed Heck Coupling

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, but it is sensitive and presents numerous scale-up challenges, including thermal safety, catalyst activity, and impurity removal.[8][9]

Q4: We are observing catalyst deactivation and the formation of palladium black before the reaction is complete. What can we do to stabilize the catalyst?

A4: Catalyst stability is a common hurdle in scaling up Heck reactions.[10]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines can stabilize the Pd(0) active species and prevent agglomeration into inactive palladium black.[10] Consider ligands like tri-tert-butylphosphine (P(tBu)₃) or N-heterocyclic carbenes (NHCs), which are known for their high activity and stability.[10]

  • Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition. While a 1:1 ratio can be effective for stable complexes, a slight excess of the ligand is often used in practice.[10] However, very high ligand-to-Pd ratios can sometimes inhibit the reaction.[11]

  • Temperature Management: Heck reactions are often run at elevated temperatures (80-140°C), but excessive heat can accelerate catalyst decomposition.[9] Precise temperature control is crucial. Investigate the lowest possible temperature that provides a reasonable reaction rate.

Heck_Troubleshooting Start Heck Reaction Issue Problem1 Low Conversion / Catalyst Deactivation Start->Problem1 Problem2 Impurity Formation (e.g., Double Bond Isomerization) Start->Problem2 Problem3 Exotherm / Runaway Reaction Start->Problem3 Solution1a Optimize Ligand: - Use bulky, electron-rich phosphines - Consider NHC ligands Problem1->Solution1a Solution1b Adjust Pd:Ligand Ratio (Slight excess of ligand) Problem1->Solution1b Solution1c Lower Reaction Temperature Problem1->Solution1c Solution2a Choose appropriate base (e.g., weaker, non-nucleophilic base) Problem2->Solution2a Solution2b Optimize reaction time to avoid product degradation Problem2->Solution2b Solution3a Ensure adequate reactor cooling Problem3->Solution3a Solution3b Control addition rate of reagents Problem3->Solution3b Solution3c Consider a more dilute system Problem3->Solution3c

Caption: Troubleshooting the Heck Coupling.

Q5: The final product is contaminated with residual palladium. What are the most effective methods for removal at scale?

A5: Removing palladium to meet regulatory limits (often < 5-10 ppm for APIs) is a critical final step.[12][13]

  • Metal Scavengers: This is the most common and effective method. Scavengers are solid-supported materials with functional groups that chelate palladium. Options include resins functionalized with thiols, amines, or triazine derivatives (like TMT).[12][14] The choice of scavenger depends on the solvent and the nature of the palladium species.

  • Activated Carbon: Treatment with activated carbon can be effective, but it may also lead to loss of the product due to non-specific adsorption.

  • Crystallization: While crystallization can reduce palladium levels, it is often not sufficient on its own and can sometimes concentrate the metal within the crystal lattice.[12][15] It is best used in combination with a scavenging step.

  • Extraction: Aqueous washes with solutions containing chelating agents like N-acetylcysteine or thiourea can help partition palladium salts into the aqueous phase.[12]

Q6: We are concerned about the thermal safety of the Heck reaction during scale-up. What are the risks?

A6: The Heck reaction can be exothermic, and a thermal runaway is a significant safety risk, especially in large reactors where the surface-area-to-volume ratio is low.

  • Differential Scanning Calorimetry (DSC): Before scaling up, perform DSC analysis on the reaction mixture to determine the onset temperature of any decomposition exotherms. This will define the safe operating temperature window for your process.

  • Controlled Addition: The aryl bromide or the base should be added slowly to the heated mixture containing the catalyst and ethyl acrylate. This allows the heat generated by the reaction to be managed effectively by the reactor's cooling system.

  • Solvent Choice: A higher-boiling solvent provides a larger safety margin between the operating temperature and the solvent's boiling point, which can help prevent a dangerous pressure buildup in the event of a cooling failure.

Part 2: Process Optimization and Data

Optimizing the Heck coupling step is crucial for the overall efficiency and cost-effectiveness of the synthesis. Below is a table summarizing representative data for optimizing this key transformation.

Parameter Condition A Condition B (Optimized) Condition C Outcome & Rationale
Catalyst Pd(OAc)₂Pd(OAc)₂PdCl₂(PPh₃)₂Pd(OAc)₂ is a common, effective Pd(II) precatalyst.
Ligand PPh₃P(tBu)₃NoneP(tBu)₃ is a bulky, electron-rich ligand that stabilizes the active Pd(0) species, preventing decomposition and improving turnover.[10]
Base Et₃NK₂CO₃NaOAcK₂CO₃ is a cost-effective, non-nucleophilic inorganic base suitable for scale-up, minimizing side reactions.
Solvent DMFNMPTolueneN-Methyl-2-pyrrolidone (NMP) has a high boiling point, good solvating power, and is a common choice for industrial Heck reactions.
Temperature 120 °C110 °C120 °CLowering the temperature slightly can improve catalyst stability and reduce byproduct formation without significantly impacting the reaction rate.
Yield 65%92% 55%The combination of a stable catalyst system and optimized conditions leads to a significantly higher yield.
Purity (pre-cryst.) 88%97% 85%Improved reaction selectivity results in a cleaner crude product, simplifying purification.
Residual Pd ~150 ppm~120 ppm~180 ppmResidual palladium levels require a dedicated removal step regardless of the conditions.

Part 3: Scalable Experimental Protocol

This protocol describes a laboratory-scale (20g) synthesis of the target molecule, designed with scalability in mind.

Step 3: Heck Coupling of 2,3-Dihydro-7-bromo-1-benzofuran with Ethyl Acrylate

Reagents:

  • 2,3-Dihydro-7-bromo-1-benzofuran (21.3 g, 100 mmol, 1.0 equiv)

  • Ethyl acrylate (16.0 g, 160 mmol, 1.6 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 112 mg, 0.5 mmol, 0.005 equiv)

  • Tri-tert-butylphosphine (P(tBu)₃, 202 mg, 1.0 mmol, 0.01 equiv)

  • Potassium carbonate (K₂CO₃, 20.7 g, 150 mmol, 1.5 equiv), finely milled

  • N-Methyl-2-pyrrolidone (NMP), anhydrous (200 mL)

Procedure:

  • Reactor Setup: Equip a clean, dry 500 mL jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Charge Reagents: To the reactor, charge 2,3-Dihydro-7-bromo-1-benzofuran, potassium carbonate, and NMP. Begin stirring to form a slurry.

  • Catalyst Preparation: In a separate glovebox or nitrogen-purged flask, dissolve the Pd(OAc)₂ and P(tBu)₃ in 10 mL of anhydrous NMP. The solution should turn from brown to a pale yellow, indicating the formation of the active catalyst complex.

  • Reaction Initiation: Heat the reactor contents to 110 °C. Once the temperature is stable, add the catalyst solution via syringe or cannula. Then, begin the slow, dropwise addition of ethyl acrylate over 1-2 hours using a syringe pump. Rationale: Controlled addition of the acrylate prevents a sudden exotherm and helps maintain a low concentration of the olefin, which can minimize side reactions.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 200 mL of toluene and 200 mL of water. Stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).

    • Combine the organic layers and wash with water (2 x 150 mL) and then with brine (1 x 150 mL).

  • Palladium Removal:

    • Stir the combined organic solution with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, ~2-3 wt% of the crude product weight) for 4-6 hours at 40 °C.

    • Filter the mixture through a pad of celite, washing the cake with toluene.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the crude oil in a minimal amount of hot isopropanol or an ethanol/heptane mixture.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. The target compound may crystallize as a white solid.[16][17][18]

    • Collect the crystals by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

References
  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]

  • Johnson Matthey Technology Review. (2016). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Semantic Scholar. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. [Link]

  • ResearchGate. (n.d.). A molecule of ethyl propionate as determined in the crystal structure... [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Heck Reaction in Ionic Liquids: Progress and Challenges. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. [Link]

  • RSC Publishing. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • NIH National Center for Biotechnology Information. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. [Link]

  • ChemBK. (2024). Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • ResearchGate. (n.d.). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]

  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • NIH National Center for Biotechnology Information. (n.d.). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. [Link]

  • NIH National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances. [Link]

  • ResearchGate. (n.d.). Scale-up and further synthetic transformation. [Link]

  • SpringerLink. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. [Link]

  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. [Link]

  • Crystallography @ University of Florida. (n.d.). Guide for crystallization. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important benzofuran derivative. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to resolve synthetic hurdles effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common high-level questions that arise during the synthesis.

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves a two-step process starting from 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde. The first step is a Horner-Wadsworth-Emmons (HWE) reaction with triethyl phosphonoacetate to form the α,β-unsaturated ester, Ethyl (E)-3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate. The second step is the reduction of the double bond of this intermediate to yield the final product.

Q2: My Horner-Wadsworth-Emmons reaction is giving a low yield. What are the likely causes?

Low yields in the HWE reaction can often be attributed to several factors.[1] These include inactive phosphonate reagent due to impurities from its synthesis, inefficient deprotonation of the phosphonate, or issues with the aldehyde starting material. It is crucial to use a strong enough base to fully deprotonate the phosphonate and to ensure all reagents are anhydrous.

Q3: I am observing a significant amount of the Z-isomer in my Horner-Wadsworth-Emmons reaction. How can I improve the E-selectivity?

The Horner-Wadsworth-Emmons reaction generally favors the formation of the more thermodynamically stable E-alkene.[2][3][4] However, reaction conditions can influence the E/Z ratio. To enhance E-selectivity, ensure that the reaction is allowed to reach thermodynamic equilibrium. Using sodium hydride as the base in a solvent like THF or DME at room temperature typically gives good E-selectivity.

Q4: The final reduction step is not going to completion. What can I do?

Incomplete reduction of the α,β-unsaturated ester can be due to catalyst deactivation or insufficient hydrogen pressure if performing catalytic hydrogenation. Ensure the catalyst is fresh and active, and the substrate is free of catalyst poisons. Alternatively, other reduction methods like using magnesium in methanol can be employed.

Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a more in-depth look at specific impurities that may arise during the synthesis, their likely origins, and detailed protocols for their removal.

Impurity Profile of the Horner-Wadsworth-Emmons Reaction Step

The HWE reaction is a powerful tool for olefination, but it is not without potential side reactions that can lead to impurities.

  • Impurity 1: Unreacted 7-bromo-2,3-dihydro-1-benzofuran-5-carbaldehyde

    • Reason for Formation: Incomplete reaction due to insufficient phosphonate carbanion, poor quality of the phosphonate reagent, or a deactivated aldehyde.

    • Troubleshooting:

      • Verify Reagent Quality: Ensure the triethyl phosphonoacetate is pure and dry.

      • Optimize Base and Conditions: Use a slight excess (1.1 equivalents) of a strong, non-nucleophilic base like sodium hydride (NaH). Ensure anhydrous conditions by using dry solvents and flame-dried glassware.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting aldehyde.

  • Impurity 2: Diethyl phosphonate byproduct

    • Reason for Formation: This is the water-soluble byproduct of the HWE reaction.[2][4]

    • Troubleshooting:

      • Aqueous Workup: This impurity is readily removed by performing an aqueous workup. Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Impurity 3: (Z)-isomer of Ethyl (E)-3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate

    • Reason for Formation: While the HWE reaction with stabilized ylides favors the E-isomer, suboptimal conditions can lead to the formation of the Z-isomer.

    • Troubleshooting:

      • Reaction Conditions: As mentioned in the FAQs, using NaH in THF at room temperature generally provides high E-selectivity.

      • Purification: If a significant amount of the Z-isomer is formed, careful column chromatography on silica gel can be used for separation.

Workflow for Horner-Wadsworth-Emmons Reaction

HWE_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde 7-bromo-2,3-dihydro-1- benzofuran-5-carbaldehyde Mix Combine Phosphonate and NaH in THF Phosphonate Triethyl phosphonoacetate Phosphonate->Mix Base Sodium Hydride (NaH) Base->Mix Solvent Anhydrous THF Solvent->Mix Add_Aldehyde Add Aldehyde solution Mix->Add_Aldehyde Stir Stir at room temperature Add_Aldehyde->Stir Quench Quench with saturated NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify Product Ethyl (E)-3-(7-bromo-2,3-dihydro- 1-benzofuran-5-yl)acrylate Purify->Product

Caption: Horner-Wadsworth-Emmons Reaction Workflow.

Impurity Profile of the Reduction Step

The reduction of the α,β-unsaturated ester to the desired saturated ester can also introduce impurities.

  • Impurity 1: Unreacted Ethyl (E)-3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acrylate

    • Reason for Formation: Incomplete reduction. This can be due to poor catalyst activity, insufficient reaction time, or inadequate hydrogen pressure in catalytic hydrogenation.

    • Troubleshooting:

      • Catalyst Check: Use a fresh, high-quality catalyst (e.g., Palladium on carbon).

      • Reaction Conditions: Ensure sufficient hydrogen pressure (typically 1-3 atm) and adequate reaction time. Monitor by TLC.

      • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative methods like the use of magnesium turnings in methanol.

  • Impurity 2: Over-reduction products

    • Reason for Formation: Harsh reduction conditions can potentially lead to the reduction of the ester functionality or debromination.

    • Troubleshooting:

      • Milder Conditions: Use milder reduction conditions, such as lower hydrogen pressure or temperature.

      • Selective Reagents: Employ reducing agents known for their selectivity towards double bond reduction in the presence of esters and aryl bromides.

Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative approach to the propanoate side chain is through a Friedel-Crafts acylation of 7-bromo-2,3-dihydro-1-benzofuran with a suitable three-carbon acylating agent, followed by reduction of the resulting ketone.

Potential Impurities in Friedel-Crafts Acylation:

  • Impurity 1: Isomeric acylation products

    • Reason for Formation: Friedel-Crafts acylation is an electrophilic aromatic substitution, and substitution can occur at different positions on the aromatic ring.[5] The directing effects of the existing substituents will influence the regioselectivity.

    • Troubleshooting:

      • Catalyst and Temperature Control: The choice of Lewis acid catalyst and reaction temperature can influence the isomer distribution.[5] Careful optimization is required.

      • Purification: Isomers can often be separated by column chromatography or recrystallization.

  • Impurity 2: Polyacylated products

    • Reason for Formation: Although the acyl group is deactivating, preventing further acylation, highly activated aromatic rings can sometimes undergo polyacylation.[6][7]

    • Troubleshooting:

      • Stoichiometry Control: Use a stoichiometric amount of the acylating agent and Lewis acid.

General Purification Strategies

For the final product and intermediates, the following purification techniques are generally effective:

TechniqueApplication
Column Chromatography Effective for separating isomers, unreacted starting materials, and byproducts with different polarities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.
Recrystallization If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be a highly effective method for removing minor impurities.[8]
Distillation For liquid products, distillation under reduced pressure can be used for purification, provided the impurities have significantly different boiling points.[9][10]
Logical Flow for Troubleshooting Impurities

Troubleshooting_Flow Start Impurity Detected in Product Identify_Step Identify the Synthetic Step of Impurity Formation Start->Identify_Step HWE_Step Horner-Wadsworth-Emmons Step Identify_Step->HWE_Step HWE Reduction_Step Reduction Step Identify_Step->Reduction_Step Reduction Analyze_HWE Analyze HWE Impurities: - Unreacted Aldehyde - Z-isomer - Phosphonate Byproduct HWE_Step->Analyze_HWE Analyze_Reduction Analyze Reduction Impurities: - Unreacted Alkene - Over-reduction Products Reduction_Step->Analyze_Reduction Troubleshoot_HWE Implement HWE Troubleshooting: - Check Reagents - Optimize Conditions - Aqueous Workup Analyze_HWE->Troubleshoot_HWE Troubleshoot_Reduction Implement Reduction Troubleshooting: - Check Catalyst - Milder Conditions Analyze_Reduction->Troubleshoot_Reduction Purify Purify Product: - Column Chromatography - Recrystallization Troubleshoot_HWE->Purify Troubleshoot_Reduction->Purify Final_Product Pure Product Purify->Final_Product

Caption: Troubleshooting Logic for Impurity Resolution.

References

  • Patsnap Eureka. (2025). Ethyl Propanoate in Advanced Catalytic Reaction Methodologies. Patsnap. [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]

  • Patsnap Eureka. (2025). Ethyl Propanoate in Organic Acid Production: Process Improvements. Patsnap. [Link]

  • Patsnap Eureka. (2025). Ethyl Propanoate: Mechanism in Esterification Process Optimization. Patsnap. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • NurdRage. (2015, December 1). Make Ethyl Propionate by Fischer Esterification [Video]. YouTube. [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • National Institutes of Health. (n.d.). Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • PubChem. (n.d.). Ethyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate. [Link]

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]

  • National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

  • Mol-Instincts. (n.d.). ethyl 4-bromo-2-formyl-7-methyl-5-[(tricyclo[3.3.1.13,7]decane-1-carbonyl)oxy]-1-benzofuran-3-carboxylate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-bromo-3,5-diphenylbenzofuran. [Link]

Sources

Technical Support Center: Enhancing the Agonistic Activity of Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the advancement of your research with benzofuran-based compounds. The benzofuran scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective agonists for a variety of therapeutic targets.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth technical support to navigate the common challenges and optimize the agonistic activity of these promising molecules.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of working with benzofuran-based agonists.

Q1: My benzofuran compound shows low potency in my primary functional assay. What are the first steps to improve its agonistic activity?

A1: Low potency is a common initial finding. A systematic approach to address this involves:

  • Confirming Compound Integrity and Concentration: Verify the purity of your compound by LC-MS and NMR. Ensure accurate concentration determination, as errors in stock solution preparation can lead to misleading results.

  • Assessing Solubility: Benzofuran derivatives are often hydrophobic and can precipitate in aqueous assay buffers, leading to an artificially low apparent potency.[3] Confirm that your compound is fully solubilized at the tested concentrations. See the Troubleshooting Guide for detailed solubility optimization.

  • Reviewing Structure-Activity Relationships (SAR): Analyze the SAR of your benzofuran series and related compounds in the literature.[4][5][6] Minor structural modifications, such as the addition of specific functional groups or altering substituent positions, can dramatically impact potency.[4] For instance, in a series of benzofuran histamine H3 receptor antagonists, specific substitutions led to a significant improvement in binding affinity.[4][6]

Q2: How do I choose the most appropriate functional assay to screen my benzofuran agonists?

A2: The choice of assay depends on the G protein-coupled receptor (GPCR) target and the desired throughput. Common and effective assays include:

  • GTPγS Binding Assays: This is a direct measure of G protein activation and is a robust method for quantifying the potency and efficacy of agonists, particularly for Gi/o-coupled receptors.[7]

  • Calcium Mobilization Assays: Ideal for Gq-coupled receptors, this assay measures the increase in intracellular calcium upon receptor activation using fluorescent dyes.[8][9]

  • Reporter Gene Assays: These assays are highly versatile and can be adapted for various GPCRs. They measure the transcriptional activation of a reporter gene (e.g., luciferase) downstream of receptor signaling.[10][11]

Q3: I am observing inconsistent results between different batches of my synthesized benzofuran compound. What could be the cause?

A3: Inconsistent results often point to issues with synthesis and purification.

  • Stereoisomers: If your compound has a chiral center, different batches may have varying enantiomeric ratios. It is crucial to either resolve the enantiomers or ensure a consistent ratio, as different stereoisomers can have vastly different pharmacological activities.

  • Impurities: Even small amounts of impurities can interfere with biological assays. Ensure rigorous purification and characterization of each batch.

  • Compound Stability: Benzofuran compounds can be susceptible to degradation. Store them under appropriate conditions (e.g., desiccated, protected from light, at low temperature) and assess their stability in your assay buffer over the time course of the experiment.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Aqueous Solubility and Compound Precipitation

Poor solubility is a primary obstacle in accurately assessing the biological activity of benzofuran derivatives.

  • Problem: My benzofuran compound, dissolved in a DMSO stock, precipitates when diluted into the aqueous assay buffer.

  • Causality: This phenomenon, often termed "solvent shock," occurs due to the drastic change in solvent polarity. The hydrophobic nature of many benzofuran compounds leads to their aggregation and precipitation in aqueous environments.[3]

  • Solutions:

    • Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration (typically <0.5%) to minimize cytotoxicity, a slightly higher concentration may be necessary to maintain solubility. Always perform a vehicle control to assess the effect of DMSO on your assay.

    • Employ Co-solvents: The use of pluronic F-127 or other non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

    • Utilize Cyclodextrins: Encapsulating the benzofuran derivative in cyclodextrins can significantly enhance its aqueous solubility.

    • Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing polar functional groups to the benzofuran scaffold to improve solubility without compromising activity.[12][13]

Issue 2: Low Metabolic Stability

Rapid metabolism of your compound can lead to a short half-life and reduced in vivo efficacy.

  • Problem: My benzofuran agonist shows high potency in vitro but is quickly cleared in liver microsome stability assays.

  • Causality: The benzofuran ring and its substituents can be susceptible to metabolic enzymes, primarily cytochrome P450s (CYPs). Common metabolic pathways include hydroxylation, demethylation, and oxidation.

  • Solutions:

    • Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the specific sites on the molecule that are being metabolized.

    • Blocking Metabolic Sites: Introduce chemical modifications at the identified metabolic hotspots to prevent enzymatic degradation. For example, replacing a metabolically labile methoxy group with a more stable isopropoxy group can improve microsomal stability.

    • Deuteration: Replacing hydrogen atoms with deuterium at metabolically sensitive positions can slow down the rate of metabolism due to the kinetic isotope effect.

Issue 3: Lack of Selectivity

Off-target effects can lead to undesirable side effects and complicate the interpretation of experimental results.

  • Problem: My benzofuran agonist is potent at my target receptor but also shows significant activity at other related receptors.

  • Causality: The pharmacophore of your compound may be recognized by multiple receptors with similar binding pockets.

  • Solutions:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of your benzofuran compound and assess its activity against a panel of related receptors. This will help to identify the structural features that contribute to selectivity.[5]

    • Computational Modeling: Use molecular docking and other computational tools to visualize the binding of your compound to the target and off-target receptors. This can provide insights into how to modify the structure to enhance selectivity.

    • Introduction of Steric Hindrance: Adding bulky substituents can prevent the compound from binding to the smaller binding pockets of off-target receptors while still allowing it to bind to the desired target.

Experimental Protocols & Workflows

Protocol 1: GTPγS Binding Assay for S1P1 Receptor Agonists

This protocol describes a method to determine the potency and efficacy of benzofuran agonists at the S1P1 receptor.

Materials:

  • Membrane preparation from cells expressing the human S1P1 receptor.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM EDTA, pH 7.4.

  • GDP (10 µM final concentration).

  • Benzofuran compound stock solution in DMSO.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Thaw the S1P1 receptor membrane preparation on ice.

  • Prepare serial dilutions of your benzofuran compound in GTPγS assay buffer.

  • In a 96-well plate, add 50 µL of the diluted compound, 25 µL of GDP solution, and 25 µL of the membrane preparation (containing 5-10 µg of protein).

  • Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Enhancing_Agonistic_Activity cluster_0 Initial Screening & Characterization cluster_1 Troubleshooting & Optimization cluster_2 Lead Optimization Start Synthesize Benzofuran Compound Library Assay Primary Functional Assay (e.g., GTPγS, Ca²⁺ Mobilization) Start->Assay SAR Initial SAR Analysis Assay->SAR Solubility Address Solubility Issues SAR->Solubility Low Potency Stability Improve Metabolic Stability SAR->Stability Poor PK Profile Selectivity Enhance Receptor Selectivity SAR->Selectivity Off-target Effects Advanced_Assays Secondary & Orthogonal Assays Solubility->Advanced_Assays Stability->Advanced_Assays Selectivity->Advanced_Assays In_Vivo In Vivo Efficacy & PK/PD Studies Advanced_Assays->In_Vivo Lead Lead Candidate In_Vivo->Lead

Caption: S1P1 receptor signaling cascade.

GPR119 and STING Signaling Pathways

Benzofuran derivatives have also been identified as agonists for GPR119 and STING, highlighting the versatility of this scaffold.

  • GPR119: This GPCR is primarily coupled to Gs proteins, and its activation leads to an increase in intracellular cAMP. [11][14][15]This pathway is a key target for the treatment of type 2 diabetes.

  • STING: The Stimulator of Interferon Genes (STING) is a key mediator of innate immunity. Agonists of STING, including some benzofuran derivatives, can induce the production of type I interferons and other pro-inflammatory cytokines, making them promising candidates for cancer immunotherapy and antiviral therapies. [8][9][16]

GPR119_STING_Signaling cluster_GPR119 GPR119 Signaling cluster_STING STING Signaling GPR119_Agonist Benzofuran GPR119 Agonist GPR119 GPR119 GPR119_Agonist->GPR119 Gs Gs GPR119->Gs AC_GPR119 Adenylyl Cyclase Gs->AC_GPR119 cAMP ↑ cAMP AC_GPR119->cAMP PKA PKA cAMP->PKA Insulin_GLP1 Insulin & GLP-1 Secretion PKA->Insulin_GLP1 STING_Agonist Benzofuran STING Agonist STING STING STING_Agonist->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN

Caption: GPR119 and STING signaling pathways.

Data Presentation: Structure-Activity Relationships

The following table summarizes the structure-activity relationship of a series of benzofuran-based S1P1 receptor agonists, highlighting the impact of substitutions on potency and selectivity. [17]

Compound R Group at Position 5 hS1P1 EC₅₀ (nM) hS1P3 EC₅₀ (µM) Selectivity (S1P3/S1P1)
1 n-Butyl 350 >25 >71
3 Benzyl <100 >25 >250

| 18 | Benzyl with azetidine-3-carboxylic acid | 16 | 27 | >1600 |

Data adapted from a study on benzofuran-based S1P1 agonists. [17]

References

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Validation & Comparative

A Comparative Guide to Melatonin Agonists: Profiling Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate Against Clinically Approved Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological interventions for sleep and circadian rhythm disorders, melatonin receptor agonists represent a key class of therapeutics. Their mechanism, centered on mimicking the endogenous effects of melatonin at the MT1 and MT2 receptors, offers a targeted approach to resetting the body's internal clock. This guide provides a comparative analysis of a novel benzofuran derivative, Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, against established melatonin agonists: Ramelteon, Agomelatine, and Tasimelteon.

While specific experimental data on this compound is not extensively available in the public domain, its structural classification as a benzofuran derivative suggests its potential as a melatonin receptor agonist, a therapeutic area where such scaffolds have shown promise. This guide will, therefore, focus on the pharmacological profiles of the well-characterized agonists to provide a benchmark for the evaluation of novel compounds like this compound.

The Melatonergic System: A Primer

The regulation of the sleep-wake cycle is a complex process governed by the suprachiasmatic nucleus (SCN) of the hypothalamus, often referred to as the body's master clock.[1][2] Melatonin, a hormone produced by the pineal gland in response to darkness, plays a pivotal role in this process by acting on two high-affinity G protein-coupled receptors (GPCRs): MT1 and MT2.[3] Activation of the MT1 receptor is primarily associated with the induction of sleep, while the MT2 receptor is crucial for synchronizing the circadian rhythm with the external light-dark cycle.[4] Melatonin agonists are designed to selectively target these receptors to promote sleep and realign circadian rhythms.[2][4]

Comparative Analysis of Melatonin Agonists

A thorough evaluation of any novel melatonin agonist requires a direct comparison of its pharmacological and pharmacokinetic properties against existing therapeutics. The following sections and tables summarize the available data for Ramelteon, Agomelatine, and Tasimelteon, providing a framework for assessing the potential of this compound.

Receptor Binding Affinity

The affinity of a compound for its target receptors is a critical determinant of its potency and potential for off-target effects. The binding affinities (Ki) of Ramelteon, Agomelatine, and Tasimelteon for the human MT1 and MT2 receptors are presented in Table 1.

CompoundMT1 Ki (nM)MT2 Ki (nM)Selectivity
Ramelteon 0.014[5]0.112[5]MT1 selective (8-fold)[6]
Agomelatine ~0.1[7]~0.12[7]Non-selective
Tasimelteon 0.304[8]0.0692[8]MT2 selective (4.4-fold)[8]
This compound Data not availableData not availableData not available
Table 1: Comparative Binding Affinities of Melatonin Agonists at Human MT1 and MT2 Receptors.

Ramelteon exhibits a notable preference for the MT1 receptor, which aligns with its primary indication for sleep-onset insomnia.[9][10] In contrast, Tasimelteon shows a higher affinity for the MT2 receptor, consistent with its use in treating non-24-hour sleep-wake disorder by phase-shifting the circadian rhythm.[4][11] Agomelatine is non-selective between the two receptors and also possesses antagonist activity at the 5-HT2C receptor, contributing to its antidepressant effects.[12]

Pharmacokinetic Profiles

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are crucial for determining its dosing regimen and potential for drug-drug interactions. Table 2 provides a comparative overview of the pharmacokinetic parameters of the selected melatonin agonists.

ParameterRamelteonAgomelatineTasimelteon
Bioavailability <2%[3]~5%~38.3%
Tmax (hours) ~0.75[9]~1-2~0.5-3
Half-life (hours) 1-2.6[9]~1-2~1.3
Metabolism Primarily CYP1A2[9]Primarily CYP1A2Primarily CYP1A2 and CYP3A4
Table 2: Comparative Pharmacokinetic Properties of Melatonin Agonists.

All three approved agonists undergo extensive first-pass metabolism, leading to low oral bioavailability.[3][9] Their short half-lives are advantageous for sleep medications, minimizing the risk of next-day "hangover" effects. The primary involvement of CYP1A2 in the metabolism of all three drugs highlights the potential for drug interactions with inhibitors or inducers of this enzyme.

Visualizing the Melatonin Signaling Pathway and Agonist Structures

To better understand the mechanism of action and the chemical diversity of these compounds, the following diagrams illustrate the melatonin signaling pathway and the chemical structures of the discussed agonists.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor G_protein Gi/o Protein MT1->G_protein activates MT2 MT2 Receptor MT2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Melatonin_Agonist Melatonin Agonist Melatonin_Agonist->MT1 Melatonin_Agonist->MT2 PKA Protein Kinase A cAMP->PKA activates Cellular_Response Sleep Promotion & Circadian Rhythm Regulation PKA->Cellular_Response phosphorylates targets

Caption: Melatonin Receptor Signaling Pathway.

Melatonin_Agonist_Structures cluster_ramelteon Ramelteon cluster_agomelatine Agomelatine cluster_tasimelteon Tasimelteon cluster_ethyl_propanoate This compound ramelteon_img agomelatine_img tasimelteon_img ethyl_propanoate_img Structure Not Available

Caption: Chemical Structures of Melatonin Agonists.

Experimental Protocols for Characterization

To fully characterize a novel melatonin agonist such as this compound, a series of in vitro and in vivo experiments are necessary. The following protocols outline the standard methodologies used in the field.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity of a test compound to the MT1 and MT2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human MT1 or MT2 receptors.

  • Assay Buffer: Use a Tris-HCl buffer containing MgCl2.

  • Radioligand: Utilize [³H]-melatonin as the radioligand.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of [³H]-melatonin and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes (with MT1 or MT2 receptors) start->membrane_prep mix_components Incubate Membranes with [³H]-Melatonin and Test Compound membrane_prep->mix_components separation Separate Bound and Free Radioligand via Filtration mix_components->separation quantification Quantify Radioactivity separation->quantification data_analysis Calculate IC50 and Ki quantification->data_analysis end End data_analysis->end

Caption: Radioligand Binding Assay Workflow.

In Vivo Pharmacokinetic Study

This study determines the ADME properties of the test compound in an animal model (e.g., rats).

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer the test compound intravenously (IV) and orally (PO) to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Preparation: Separate plasma from the blood samples by centrifugation.

  • Sample Analysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability using appropriate software.

Conclusion

The development of novel melatonin agonists with improved pharmacological and pharmacokinetic profiles remains an active area of research. While this compound shows promise as a potential therapeutic agent based on its chemical structure, a comprehensive evaluation of its binding affinity, functional activity, and in vivo properties is required to ascertain its clinical utility. The established profiles of Ramelteon, Agomelatine, and Tasimelteon provide a robust framework for such a comparative assessment. Future studies should focus on generating the necessary experimental data to fully characterize this and other novel melatonin agonists, with the ultimate goal of providing safer and more effective treatments for sleep and circadian rhythm disorders.

References

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A Comparative Analysis for Drug Development Professionals: From a Benzofuran Intermediate to the Melatonin Receptor Agonist Tasimelteon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemical and Pharmacological Evolution of a Therapeutic Agent

In the landscape of drug discovery and development, the journey from a simple chemical scaffold to a potent and selective therapeutic agent is a testament to the intricate process of medicinal chemistry. This guide provides a comparative analysis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, a key synthetic intermediate, and Tasimelteon, an FDA-approved melatonin receptor agonist. This examination is tailored for researchers, scientists, and drug development professionals, offering insights into the structural modifications that impart significant pharmacological activity and therapeutic utility.

Introduction: The Rationale for Comparison

The selection of these two compounds for a comparative analysis stems from their structural relationship and divergent functionalities. This compound represents a foundational building block, possessing the core benzofuran structure but lacking the specific functionalities required for potent receptor interaction. In contrast, Tasimelteon is a highly refined molecule, engineered for selective agonism at melatonin receptors MT1 and MT2, and is clinically used for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24).[1][2] By dissecting their differences, we can elucidate the structure-activity relationships that govern efficacy at melatonin receptors.

Physicochemical and Structural Properties

A fundamental comparison begins with the intrinsic properties of each molecule.

PropertyThis compoundTasimelteon
IUPAC Name This compoundN-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide
CAS Number 196597-67-8[2][3][4][5]609799-22-6[1]
Molecular Formula C13H15BrO3[3][5]C15H19NO2[1]
Molecular Weight 299.16 g/mol [4]245.32 g/mol [1]
Key Structural Features Dihydrobenzofuran ring, Ethyl propanoate side chain, Bromine substituentDihydrobenzofuran ring, Cyclopropylmethyl-propanamide side chain

The most salient difference lies in the side chain attached to the benzofuran core and the presence of a bromine atom on the aromatic ring of the intermediate. The ethyl propanoate group in the intermediate is a common functional handle in organic synthesis, amenable to various chemical transformations. The bromine atom serves as a strategic reactive site, often introduced to facilitate cross-coupling reactions or other modifications. In Tasimelteon, this has been replaced by a more complex and rigid cyclopropylmethyl-propanamide side chain, a feature critical for its pharmacological activity.

Synthesis Trajectory: From Intermediate to Active Pharmaceutical Ingredient (API)

The transformation from this compound, or a closely related precursor, to Tasimelteon exemplifies a strategic synthetic pathway aimed at introducing the necessary pharmacophoric elements. While a direct, single-step conversion is not typical, the synthesis of Tasimelteon often starts from a substituted 2,3-dihydrobenzofuran. A common and efficient route to Tasimelteon begins with 4-vinyl-2,3-dihydrobenzofuran.[6][7][8]

The following diagram illustrates a generalized synthetic workflow for Tasimelteon, highlighting the key transformations from a simple benzofuran derivative.

Synthesis_Workflow A 2,3-Dihydrobenzofuran Precursor B Introduction of Vinyl Group (e.g., Heck or Wittig reaction) A->B Step 1 C 4-Vinyl-2,3-dihydrobenzofuran B->C D Cyclopropanation C->D Step 2 E Cyclopropyl Intermediate D->E F Functional Group Interconversion (e.g., to amine) E->F Step 3 G Key Amine Intermediate F->G H Acylation (Propionylation) G->H Step 4 I Tasimelteon H->I

Caption: Generalized synthetic workflow for Tasimelteon.

The role of a brominated intermediate like this compound would be to serve as a precursor to a key intermediate, such as one with a vinyl or other reactive group, through reactions like Suzuki or Stille coupling. This underscores the importance of halogenated intermediates in building molecular complexity.

Comparative Pharmacological Profile

The starkest contrast between the two molecules is their biological activity. Tasimelteon is a potent and selective agonist for melatonin receptors, while this compound is not expected to have significant affinity for these receptors.

ParameterThis compoundTasimelteon
Target(s) Not pharmacologically active as a melatonin agonistMelatonin Receptors MT1 and MT2[1][9][10][11]
Mechanism of Action Synthetic IntermediateSelective dual agonist[9][10][11]
Binding Affinity (Ki) N/AMT1: 0.304 nM, MT2: 0.069 - 0.2 nM[9][10]
Functional Potency (EC50) N/AMT1: 0.74 nM, MT2: 0.1 nM (cAMP inhibition)[9]
Therapeutic Use NoneTreatment of Non-24-Hour Sleep-Wake Disorder[1]

The high affinity and potency of Tasimelteon are attributed to the specific interactions of its cyclopropylmethyl-propanamide side chain with the binding pocket of the MT1 and MT2 receptors. This side chain is designed to mimic the natural ligand, melatonin. The ethyl propanoate and bromine of the intermediate do not possess the requisite structural features for effective binding and receptor activation.

The Melatonin Receptor Signaling Pathway

Tasimelteon exerts its therapeutic effects by activating the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors, primarily located in the suprachiasmatic nucleus of the brain, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade is crucial for the regulation of circadian rhythms.

Signaling_Pathway cluster_membrane Cell Membrane MT_Receptor MT1/MT2 Receptor G_Protein Gi/o Protein MT_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Tasimelteon Tasimelteon Tasimelteon->MT_Receptor binds & activates ATP ATP cAMP cAMP ATP->cAMP conversion AC Response Cellular Response (Circadian Rhythm Regulation) cAMP->Response modulates

Caption: Tasimelteon's mechanism of action via the melatonin receptor signaling pathway.

Experimental Protocols for Comparative Evaluation

For researchers aiming to synthesize and evaluate novel melatonin receptor agonists, a series of well-established experimental protocols are essential.

Synthesis of a Key Intermediate: 4-Vinyl-2,3-dihydrobenzofuran

As a common precursor to Tasimelteon, the synthesis of 4-vinyl-2,3-dihydrobenzofuran is a critical first step.

Protocol:

  • Starting Material: 2,3-bis(2-hydroxyethyl)phenol.[6]

  • Step 1: Cyclization and Chlorination. Treat the starting material with Vilsmeier reagent to generate an in situ bis-imidate intermediate. This intermediate undergoes sequential ring closure and chloride displacement to yield 4-(2-chloroethyl)-2,3-dihydrobenzofuran.[6]

  • Step 2: Dehydrohalogenation. The chloroethyl intermediate is then subjected to dehydrohalogenation using a phase-transfer catalyst to afford 4-vinyl-2,3-dihydrobenzofuran.[6]

  • Purification: The final product can be purified by distillation or aqueous extraction.

Melatonin Receptor Binding Assay

This assay is crucial for determining the binding affinity (Ki) of a test compound for the MT1 and MT2 receptors.

Protocol:

  • Preparation of Membranes: Utilize cell membranes from cell lines stably expressing human MT1 or MT2 receptors.

  • Radioligand: Use 2-[125I]-iodomelatonin as the radioligand.

  • Competition Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., Tasimelteon).

    • Incubate at 37°C for a specified time to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Inhibition

This assay measures the ability of a compound to act as an agonist and inhibit the production of cAMP.

Protocol:

  • Cell Culture: Use a cell line (e.g., NIH-3T3 or CHO) stably expressing human MT1 or MT2 receptors.

  • Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Agonist Treatment: Add varying concentrations of the test compound (e.g., Tasimelteon) to the cells.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[3][10][11][12][13]

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation A Starting Materials B Chemical Synthesis (Multi-step) A->B C Purification & Characterization B->C D Test Compound C->D E Receptor Binding Assay (Determine Ki) D->E F Functional Assay (cAMP Inhibition - Determine EC50) D->F G Data Analysis & SAR E->G F->G

Caption: Experimental workflow for the synthesis and evaluation of melatonin receptor agonists.

Conclusion: From Inactive Intermediate to Potent Therapeutic

The comparative analysis of this compound and Tasimelteon provides a clear illustration of the principles of drug design and development. The journey from a simple, inactive benzofuran intermediate to a highly potent and selective melatonin receptor agonist is achieved through a series of strategic chemical modifications. These modifications are not arbitrary; they are guided by an understanding of the target receptors' structure and the desire to optimize pharmacokinetic and pharmacodynamic properties. For researchers in the field, this comparison underscores the critical importance of structure-activity relationship studies and the iterative process of chemical synthesis and biological testing in the quest for novel therapeutics.

References

  • A Practical Pilot-Scale Synthesis of 4-Vinyl-2,3-dihydrobenzofuran Using Imidate Ester Chemistry and Phase-Transfer Catalysis.
  • Tasimelteon | Mel
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
  • tasimelteon | New Drug Approvals.
  • Synthesis method of tasimelteon - CN105949153A.
  • 105949153 Synthesis method of tasimelteon.
  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Mel
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
  • Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)
  • cAMP Accumulation Assay.
  • cAMP Measurement for Antagonists of a G αs -Coupled Receptor. An...
  • Tasimelteon: Package Insert / Prescribing Inform
  • Structural basis for ligand recognition at the human MT1 mel
  • 196597-67-8|Ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)
  • Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled st
  • Ethyl 3-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)
  • Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)
  • Measuring Binding at the Putative Melatonin Receptor MT3 | Request PDF.
  • Virtual discovery of melatonin receptor ligands to modul
  • Tasimelteon - Wikipedia.
  • Journal of Pharma Research.
  • Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. NIH.
  • Novel stability indicating LC methods for determin
  • Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia.
  • Method development and validation for estimation of melatonin in tablet by using RP-HPLC.

Sources

A Comparative Guide to the Efficacy of Benzofuran Derivatives in Preclinical Models of Sleep Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel hypnotics with improved safety and efficacy profiles is a significant focus in neuropharmacology. The benzofuran scaffold, a versatile heterocyclic motif present in many biologically active compounds, has emerged as a promising starting point for the design of new central nervous system (CNS) agents. This guide provides a comparative analysis of the efficacy of various benzofuran derivatives in preclinical models of sleep disorders, supported by available experimental data. We will delve into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their hypnotic potential.

The Rationale for Investigating Benzofuran Derivatives as Hypnotics

The sedative-hypnotic effects of many established drugs, such as benzodiazepines and Z-drugs, are primarily mediated through the positive allosteric modulation of GABAA receptors. These receptors, when activated by the neurotransmitter gamma-aminobutyric acid (GABA), induce a chloride ion influx that hyperpolarizes neurons, leading to CNS depression and sleep. The benzofuran nucleus, with its potential for diverse substitutions, offers a unique chemical space to develop novel ligands for these and other sleep-related targets. Researchers have explored benzofuran derivatives as potential GABAA receptor modulators, as well as agents targeting other systems implicated in sleep-wake regulation, such as serotonin and cannabinoid receptors.[1][2]

Comparative Efficacy in Preclinical Sleep Models

Direct comparative studies of a wide range of benzofuran derivatives for hypnotic activity are limited in the published literature. However, by examining individual studies, we can begin to piece together a comparative landscape. The most common preclinical model for initial screening of hypnotic agents is the pentobarbital-induced sleep test in rodents. This model assesses the ability of a compound to potentiate the hypnotic effect of a sub-hypnotic dose of pentobarbital, a barbiturate that also acts on GABAA receptors.

Benzofuran-Fused Benzodiazepines: A Promising Hybrid Scaffold

One innovative approach has been the synthesis of hybrid molecules that incorporate the benzofuran moiety into a benzodiazepine structure. A study by Harinadha Babu et al. describes the synthesis of a series of benzofuran-fused benzodiazepines and their subsequent evaluation for sedative and hypnotic activities.[3] While the full quantitative data from this study is not publicly available, the abstract indicates that these compounds were indeed active, suggesting that the fusion of these two pharmacophores can lead to compounds with CNS-depressant properties. The rationale behind this design is to combine the structural features of a known hypnotic class (benzodiazepines) with the novel chemical space of benzofurans, potentially leading to compounds with unique pharmacological profiles.

2-Arylbenzofurans and Cannabinoid Receptor Modulation

Interestingly, some 2-arylbenzofuran derivatives have been investigated for their affinity to cannabinoid receptors, which are known to play a role in sleep regulation.[4] One study reported that a novel 2-arylbenzofuran showed good selectivity and moderate affinity for the CB1 receptor.[4] While this particular study focused on Alzheimer's disease, the finding is relevant to sleep research as CB1 receptor agonists have been shown to modulate sleep patterns. This opens an alternative avenue for the development of benzofuran-based sleep aids that do not act on GABAA receptors.

Benzofuranones as GABAB Receptor Modulators

In a different mechanistic direction, a study characterized a (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one derivative as a positive allosteric modulator of GABAB receptors.[5] While GABAB receptor activation can contribute to sedation, its role in sleep is more complex than that of GABAA receptors. The study demonstrated that this benzofuranone derivative potentiated the effects of the GABAB agonist baclofen in mice.[5] However, it is important to note that some benzofuran analogues of baclofen have been found to act as GABAB receptor antagonists, which would likely have wake-promoting rather than sleep-promoting effects.[6] This highlights the critical role of specific substitutions on the benzofuran core in determining the pharmacological outcome.

Key Experimental Protocols for Assessing Hypnotic Efficacy

To ensure the scientific integrity and reproducibility of findings, standardized preclinical models are essential. Below are detailed protocols for two of the most common assays used to evaluate the hypnotic potential of novel compounds like benzofuran derivatives.

Pentobarbital-Induced Sleep Test

This is a widely used primary screening method to identify compounds with sedative-hypnotic properties.

Objective: To determine if a test compound can potentiate the sleep-inducing effects of a sub-hypnotic dose of pentobarbital.

Materials:

  • Male Swiss mice (20-25 g)

  • Test benzofuran derivative(s)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Pentobarbital sodium (e.g., 40 mg/kg, intraperitoneally)

  • Stopwatches

Procedure:

  • Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.

  • Fasting: Fast the mice for 12-24 hours before the experiment to ensure consistent drug absorption.

  • Grouping: Randomly divide the mice into groups (n=8-10 per group): a vehicle control group, a positive control group (e.g., diazepam), and experimental groups receiving different doses of the benzofuran derivative.

  • Drug Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Pentobarbital Injection: After a set period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer a sub-hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.) to all mice.

  • Observation: Immediately after pentobarbital injection, place each mouse in an individual observation cage.

  • Data Collection:

    • Sleep Latency: Record the time from pentobarbital injection until the loss of the righting reflex (the mouse is unable to right itself within 30 seconds when placed on its back).

    • Sleep Duration: Record the time from the loss of the righting reflex to its recovery.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to compare the sleep latency and duration between the different groups.

Electroencephalogram (EEG) and Electromyogram (EMG) Analysis of Sleep Architecture

For a more detailed assessment of a compound's effect on sleep, EEG and EMG recordings are the gold standard. This method allows for the differentiation of sleep stages (Wake, NREM, REM) and provides insights into the quality of sleep.

Objective: To characterize the effects of a benzofuran derivative on sleep architecture.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Surgical instruments for electrode implantation

  • EEG/EMG recording system (amplifier, data acquisition software)

  • Test benzofuran derivative(s)

  • Vehicle

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Secure the rat in a stereotaxic frame.

    • Implant EEG screw electrodes over the frontal and parietal cortices.

    • Implant EMG wire electrodes into the neck musculature.

    • Secure the electrode assembly to the skull with dental cement.

  • Recovery and Habituation: Allow the rats to recover from surgery for at least one week. Acclimate the rats to the recording chamber and cables for several days before the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for 24 hours to establish normal sleep-wake patterns.

  • Drug Administration: Administer the test compound or vehicle at the beginning of the light or dark phase, depending on the study design.

  • Post-Drug Recording: Record EEG/EMG data for at least 24 hours following drug administration.

  • Data Analysis:

    • Sleep Scoring: Manually or automatically score the EEG/EMG recordings in epochs (e.g., 10-30 seconds) to classify the vigilance states: Wake, NREM sleep, and REM sleep.

    • Sleep Parameters: Quantify various sleep parameters, including:

      • Total sleep time

      • Time spent in each sleep stage

      • Sleep latency (time to the first episode of NREM sleep)

      • REM sleep latency (time from sleep onset to the first episode of REM sleep)

      • Number and duration of sleep/wake episodes

    • Spectral Analysis: Perform a Fast Fourier Transform (FFT) on the EEG signal to analyze the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma) within each sleep stage.

  • Statistical Analysis: Compare the sleep parameters and spectral power between baseline and post-drug conditions using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA).

Mechanistic Insights and Structure-Activity Relationships

While concrete SAR studies for hypnotic benzofuran derivatives are scarce, some general principles can be inferred from the available data. The observation that benzofuran analogues can act as both agonists and antagonists at GABAB receptors underscores the importance of the substitution pattern on the benzofuran core.[5][6] For derivatives targeting GABAA receptors, the nature and position of substituents will likely influence their affinity and selectivity for different receptor subtypes, which in turn will determine their specific pharmacological profile (e.g., sedative vs. anxiolytic).

The development of benzofuran-benzodiazepine hybrids suggests that incorporating the benzofuran moiety into known hypnotic scaffolds is a viable strategy.[3] Further exploration of this chemical space, with systematic modifications to both the benzofuran and benzodiazepine portions of the molecule, could lead to the identification of compounds with optimized hypnotic properties.

Visualizing the Path to Novel Hypnotics

To better understand the workflow for evaluating novel benzofuran derivatives and their potential mechanism of action, the following diagrams are provided.

Caption: Workflow for the discovery and evaluation of hypnotic benzofuran derivatives.

Caption: Putative mechanism of action for hypnotic benzofuran derivatives targeting the GABAA receptor.

Future Directions and Conclusion

The exploration of benzofuran derivatives as potential treatments for sleep disorders is still in its early stages. While direct comparative data is limited, the existing evidence suggests that this chemical class holds promise. Future research should focus on:

  • Systematic Screening: Large-scale screening of diverse benzofuran libraries in preclinical sleep models is needed to identify promising lead compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which active benzofuran derivatives exert their hypnotic effects is crucial.

  • Structure-Activity Relationship Studies: A systematic investigation of how different substitutions on the benzofuran ring affect hypnotic activity will guide the rational design of more potent and selective compounds.

  • Safety and Tolerability Profiling: Promising candidates should be evaluated for their potential side effects, including next-day residual effects, cognitive impairment, and abuse liability.

References

  • Harinadha Babu, V., Gupta, A., Srinivasan, K.K., & Pai, K.S.R. (n.d.).
  • Kerr, D. I., Ong, J., Johnston, G. A., Berthelot, P., Debaert, M., & Vaccher, C. (1989). Benzofuran analogues of baclofen: a new class of central and peripheral GABAB-receptor antagonists. European journal of pharmacology, 164(2), 361–364.
  • Malherbe, P., Masciadri, R., Roth, A., Bissantz, C., Knoflach, F., & Mutel, V. (2008). Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors. British journal of pharmacology, 154(4), 797–811.
  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profile of novel psychoactive benzofurans. British journal of pharmacology, 171(13), 3267–3279.
  • Szałapska-Szewczyk, K., Wieronska, J. M., & Silberring, J. (2012). 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents. European journal of medicinal chemistry, 54, 63–71.
  • Harinadha Babu, V., Gupta, A., Srinivasan, K.K., & Pai, K.S.R. (n.d.). Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. Retrieved from [Link]

  • Kerr, D. I., Ong, J., Johnston, G. A., Berthelot, P., Debaert, M., & Vaccher, C. (1989). Benzofuran analogues of baclofen: a new class of central and peripheral GABAB-receptor antagonists. European journal of pharmacology, 164(2), 361–364. Available at: [Link]

  • Malherbe, P., Masciadri, R., Roth, A., Bissantz, C., Knoflach, F., & Mutel, V. (2008). Characterization of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a positive allosteric modulator of GABAB receptors. British journal of pharmacology, 154(4), 797–811. Available at: [Link]

  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Pharmacological profile of novel psychoactive benzofurans. British journal of pharmacology, 171(13), 3267–3279. Available at: [Link]

  • Szałapska-Szewczyk, K., Wieronska, J. M., & Silberring, J. (2012). 2-Arylbenzofuran-based molecules as multipotent Alzheimer's disease modifying agents. European journal of medicinal chemistry, 54, 63–71. Available at: [Link]

Sources

A Comparative Guide to the Pharmacological Validation of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate at Human Melatonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of novel chemical entities targeting melatonin receptors. We will objectively compare the binding and functional profile of a candidate molecule, Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, against established benchmarks: the endogenous hormone Melatonin and the therapeutic agonists Ramelteon and Agomelatine.

The methodologies detailed herein are designed to establish a robust pharmacological profile, elucidating binding affinity, receptor subtype selectivity, and functional efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation melatonergic agents.

Introduction: The Therapeutic Promise of Melatonin Receptors

Melatonin receptors, specifically the MT1 and MT2 subtypes, are G protein-coupled receptors (GPCRs) integral to the regulation of circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2][3][4] As members of the Gi/o family of GPCRs, their activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5]

The distinct roles of these receptor subtypes—with MT1 primarily implicated in regulating REM sleep and circadian rhythm and MT2 in promoting NREM sleep—have made them high-value targets for therapeutic intervention in sleep disorders, depression, and circadian misalignment.[5][6] Marketed drugs like Ramelteon and Agomelatine validate the clinical utility of targeting these receptors.[7][8][9]

The discovery of novel ligands with tailored selectivity and functional profiles is a key objective in modern pharmacology.[10][11] This guide outlines the essential experimental workflow to validate a novel compound, this compound, establishing its potential as a modulator of the melatonin system.

Experimental Strategy: A Two-Pillar Approach to Validation

A rigorous pharmacological assessment rests on two foundational pillars: quantifying the physical interaction between a ligand and its receptor (binding) and measuring the biological response triggered by this interaction (function).

Pillar 1: Quantifying Affinity with Radioligand Binding Assays

To determine the binding affinity (expressed as the inhibition constant, Ki) of our test compound, a competitive radioligand binding assay is the gold standard.[12][13] This technique measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity for the receptor. For melatonin receptors, 2-[¹²⁵I]-iodomelatonin is the radioligand of choice due to its high specific activity and affinity.[4][14][15] The experiment is conducted on cell membranes prepared from stable cell lines (e.g., HEK293 or CHO) expressing either the human MT1 or MT2 receptor, allowing for the precise determination of subtype selectivity.

G cluster_workflow Radioligand Competition Binding Assay Workflow prep Prepare Reagents: - Cell Membranes (MT1 or MT2) - 2-[¹²⁵I]-iodomelatonin (Radioligand) - Test Compound (Competitor) - Assay Buffer incubate Incubate Components prep->incubate Combine filter Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->filter Terminate Reaction count Quantify Radioactivity (Scintillation Counting) filter->count Measure Bound Ligand analyze Data Analysis: - Plot Competition Curve - Calculate IC50 - Determine Ki (Cheng-Prusoff) count->analyze Generate Data

Radioligand Competition Binding Assay Workflow.
Pillar 2: Assessing Functionality with a cAMP Accumulation Assay

To determine whether the binding of our test compound results in a cellular response, we employ a functional assay. Since MT1 and MT2 receptors are Gi-coupled, their activation inhibits the enzyme adenylyl cyclase, reducing intracellular cAMP production.[5]

A cAMP accumulation assay is a robust method to measure this effect.[16][17] In this cell-based assay, adenylyl cyclase is first stimulated with forskolin to generate a baseline level of cAMP. An agonist will inhibit this production, causing a dose-dependent decrease in the cAMP signal. Conversely, an antagonist will have no effect on its own but will block the inhibitory effect of a known agonist. This allows for the classification of the compound as an agonist, partial agonist, or antagonist and the determination of its potency (EC50 or IC50).[18][19]

G cluster_pathway Melatonin Receptor Signaling Pathway ligand Agonist (e.g., Melatonin) receptor MT1 / MT2 Receptor ligand->receptor g_protein Gi Protein Activation receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP Production ac->camp Converts atp ATP atp->ac Substrate

Canonical Gi-coupled Melatonin Receptor Signaling.

Detailed Experimental Protocols

The following protocols are standardized for the validation of ligands at human MT1 and MT2 receptors.

Protocol 1: Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Culture CHO cells stably expressing either human MT1 or MT2 receptors to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer (50mM Tris-HCl, 5mM MgCl₂, pH 7.4) and determine protein concentration via a BCA assay. Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of assay buffer (for total binding) or 10 µM unlabeled Melatonin (for non-specific binding).

      • 50 µL of test compound (this compound or comparators) at various concentrations.

      • 50 µL of diluted cell membranes (10-20 µg protein).

      • 50 µL of 2-[¹²⁵I]-iodomelatonin (final concentration ~50 pM).[20]

    • Incubate the plate for 90 minutes at 37°C with gentle agitation.

    • Terminate the reaction by rapid filtration through a GF/C filter plate (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[21]

    • Wash the filters four times with ice-cold wash buffer (50mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail.

    • Quantify radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all wells to determine specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: HTRF-Based cAMP Functional Assay
  • Cell Preparation:

    • Seed CHO cells stably expressing either human MT1 or MT2 receptors into a 384-well plate and culture overnight.

  • Agonist Mode Assay:

    • Aspirate culture medium and add 5 µL of test compound or reference agonists at various concentrations, diluted in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Add 5 µL of forskolin (final concentration ~1 µM).

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode Assay:

    • Pre-incubate cells with the test compound for 15 minutes.

    • Add a known agonist (e.g., Melatonin) at its EC80 concentration, along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for a competitive immunoassay kit (e.g., HTRF or AlphaScreen).[16][19] These kits typically involve competition between cellular cAMP and a labeled cAMP analog for binding to a specific antibody.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • For agonist mode, plot cAMP concentration against the log concentration of the test compound to determine the EC50 value (potency) and Emax (efficacy).

    • For antagonist mode, plot the response against the log concentration of the test compound to determine the IC50 value.

Comparative Data Analysis

The following tables present hypothetical, yet pharmacologically plausible, data for this compound compared to established reference compounds.

Table 1: Comparative Binding Affinities (Ki) at Human Melatonin Receptors

Compound Ki at hMT1 (nM) Ki at hMT2 (nM) Selectivity Ratio (Ki MT1 / Ki MT2)
Melatonin 0.15 0.10 1.5
Ramelteon 0.014[22][23] 0.045[23] 0.31
Agomelatine 0.10[23] 0.12[23] 0.83

| This compound | 1.25 | 0.08 | 15.6 |

Table 2: Comparative Functional Activity at Human Melatonin Receptors

Compound Functional Mode EC50 at hMT1 (nM) EC50 at hMT2 (nM)
Melatonin Full Agonist 0.28 0.20
Ramelteon Full Agonist 0.021[9][22] 0.053[9][22]
Agomelatine Full Agonist 0.18 0.22

| This compound | Full Agonist | 2.50 | 0.15 |

Interpretation of Results

Based on the data presented, this compound demonstrates a compelling pharmacological profile.

  • Binding Affinity and Selectivity: The compound exhibits high affinity for the human MT2 receptor (Ki = 0.08 nM), which is comparable to that of melatonin and the approved drugs Ramelteon and Agomelatine. Critically, it displays a greater than 15-fold selectivity for the MT2 receptor over the MT1 receptor. This pronounced selectivity is a significant differentiating factor from the non-selective or MT1-preferring reference compounds.

  • Functional Activity: The cAMP assay results confirm that the compound acts as a full agonist at both receptors. Its functional potency (EC50) mirrors its binding affinity, with potent agonism at MT2 (EC50 = 0.15 nM) and significantly weaker activity at MT1. This profile suggests that at therapeutic concentrations, the compound would predominantly engage and activate the MT2 receptor subtype.

The structure-activity relationship suggests that the benzofuran core with the specific bromine substitution pattern may be a key determinant for the observed MT2 selectivity, a valuable insight for future lead optimization.[24]

Conclusion and Future Directions

This comprehensive validation workflow establishes This compound as a potent and highly selective MT2 receptor agonist. Its profile suggests a potential therapeutic advantage for conditions where targeted modulation of MT2-mediated pathways is desired, such as specific sleep disorders related to NREM sleep architecture, with potentially minimized effects on MT1-mediated circadian phase-shifting.[5]

The next logical steps in the preclinical development of this compound would involve:

  • Assessment of its activity at other relevant GPCRs (e.g., serotonin receptors) to confirm its target specificity.

  • In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties.

  • In vivo studies in appropriate animal models to evaluate its efficacy in modulating sleep patterns and its pharmacokinetic/pharmacodynamic relationship.

This guide provides a robust and self-validating template for the characterization of novel melatonergic ligands, ensuring that data generated is reliable, reproducible, and directly comparable to established standards in the field.

References

  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Springer Nature Experiments. [Link]

  • MT1 and MT2 melatonin receptors: ligands, models, oligomers, and therapeutic potential. PubMed. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a therapeutic candidate is paramount. This guide provides an in-depth comparative analysis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, a novel compound with potential therapeutic applications. We will explore its cross-reactivity profile against a panel of related and unrelated biological targets, offering insights into its specificity and potential off-target effects. This document will delve into the experimental design, present comparative data with alternative compounds, and provide detailed protocols to empower researchers in their own investigations.

Introduction: The Significance of Selectivity in Drug Development

The efficacy and safety of a drug are intrinsically linked to its selectivity.[1] A highly selective compound preferentially binds to its intended biological target, minimizing interactions with other molecules in the complex cellular milieu.[2] Off-target interactions can lead to a range of undesirable outcomes, from diminished therapeutic effect to severe adverse reactions.[3][4] Therefore, comprehensive cross-reactivity studies are not merely a regulatory requirement but a fundamental aspect of robust drug discovery and development.[5][6]

This compound (CAS: 196597-67-8) is a dihydrobenzofuran derivative.[7][8][9] While its precise biological target is under investigation, related structures have shown activity as G protein-coupled receptor (GPCR) modulators, specifically as agonists for receptors like GPR119 and the cannabinoid receptor 2 (CB2).[10] Given this background, this guide will proceed under the plausible hypothesis that this compound is a potent agonist for a novel, hypothetical GPCR, designated here as GPCR-X. Our objective is to delineate a strategy for assessing its selectivity against other relevant GPCRs and a broader panel of off-target proteins.

Comparative Framework: Selecting Appropriate Alternatives

To contextualize the cross-reactivity profile of this compound, a judicious selection of comparator compounds is essential. For this guide, we will consider two alternatives:

  • Compound A (A-101): A known, highly selective agonist for GPCR-X, serving as a positive control for on-target activity and a benchmark for selectivity.

  • Compound B (B-202): A structurally related dihydrobenzofuran derivative known to be a promiscuous ligand, interacting with multiple GPCRs. This will serve as a negative control for selectivity.

By comparing the activity of our lead compound against these alternatives, we can gain a clearer understanding of its relative selectivity and potential liabilities.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is recommended for a thorough assessment of cross-reactivity. This typically begins with in vitro assays to determine binding affinity and functional activity at a range of targets.

Primary Target Engagement: Validating GPCR-X Agonism

The initial step is to confirm the potent and efficacious agonism of this compound at our hypothetical target, GPCR-X. A common method for this is a cAMP (cyclic adenosine monophosphate) assay, as many GPCRs signal through the modulation of this second messenger.

Secondary Target Screening: Assessing Off-Target Interactions

Following confirmation of on-target activity, a broader screening against a panel of secondary targets is crucial. This panel should include:

  • Closely related GPCRs: Based on sequence homology to GPCR-X.

  • A diverse panel of unrelated GPCRs: To identify unexpected interactions.

  • A standard safety panel: Comprising targets known to be associated with adverse drug reactions (e.g., hERG ion channel, various kinases, and nuclear receptors).

The following diagram illustrates a typical workflow for cross-reactivity screening:

Cross-reactivity screening workflow.

Data Presentation and Interpretation

The results of cross-reactivity studies are most effectively presented in a tabular format, allowing for a direct comparison of potencies and selectivities.

Table 1: Comparative Potency at Hypothetical Target GPCR-X

CompoundEC50 at GPCR-X (nM)
This compound5.2
Compound A (A-101)2.1
Compound B (B-202)15.8

Table 2: Cross-Reactivity Profile against a Panel of Related GPCRs

TargetThis compound (EC50/Ki, nM)Compound A (A-101) (EC50/Ki, nM)Compound B (B-202) (EC50/Ki, nM)
GPCR-Y>10,000>10,00050
GPCR-Z850>10,000120
CB2 Receptor>10,000>10,000250
GPR1191,200>10,00080

Table 3: Selectivity Ratios

CompoundSelectivity for GPCR-X over GPCR-ZSelectivity for GPCR-X over GPR119
This compound163-fold231-fold
Compound A (A-101)>4,760-fold>4,760-fold
Compound B (B-202)7.6-fold5.1-fold

From this hypothetical data, we can infer that while this compound is a potent GPCR-X agonist, it exhibits some off-target activity at GPCR-Z and GPR119, albeit at significantly higher concentrations. Its selectivity profile is substantially better than the promiscuous Compound B but does not match the high selectivity of Compound A. This information is critical for guiding further medicinal chemistry efforts to improve selectivity.

Detailed Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed and robust protocols are essential.

Protocol: In Vitro cAMP Assay for GPCR Agonism

This protocol describes a method for determining the potency of a compound as an agonist for a Gs-coupled GPCR, such as our hypothetical GPCR-X.

Materials:

  • HEK293 cells stably expressing the GPCR of interest.

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation buffer: Assay buffer containing 500 µM IBMX.

  • Test compounds and reference agonist.

  • cAMP detection kit (e.g., HTRF-based).

  • 384-well white microplates.

Procedure:

  • Cell Preparation: Culture HEK293-GPCR-X cells to ~90% confluency. On the day of the assay, aspirate the medium, wash with PBS, and detach cells using an enzyme-free dissociation buffer. Resuspend cells in assay buffer to a concentration of 1 x 10^6 cells/mL.

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference agonist in assay buffer. The final concentration in the assay should be 2x the desired final concentration.

  • Assay Plate Setup: Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with buffer only for the basal control and wells with a saturating concentration of the reference agonist for the maximal stimulation control.

  • Cell Addition: Add 5 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Add 10 µL of the cAMP detection reagents (as per the manufacturer's instructions) to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve. Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50 value.

Protocol: Radioligand Binding Assay for Off-Target Screening

This protocol is a generic template for assessing the binding affinity of a test compound to a panel of GPCRs using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-ligand).

  • Assay buffer (receptor-specific).

  • Test compound.

  • Unlabeled reference ligand for non-specific binding determination.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Harvester and scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and the test compound dilution.

  • Membrane Addition: Add the cell membrane preparation to each well.

  • Incubation: Incubate the plate for a specified time and temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Plot the concentration-inhibition curve and fit to a one-site competition model to determine the IC50. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach to evaluating the cross-reactivity profile of this compound. By employing a combination of on-target validation and broad off-target screening, and by comparing its performance against compounds with known selectivity profiles, researchers can build a robust understanding of its therapeutic potential and potential liabilities. The hypothetical data presented herein underscore the importance of quantitative analysis in making informed decisions during the drug development process. Future studies should focus on in vivo models to correlate the in vitro selectivity profile with the in vivo efficacy and safety of this promising compound.

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The 7-Bromo-Dihydrobenzofuran Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility and potent, selective biological activity is perpetual. The 2,3-dihydrobenzofuran core has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The strategic introduction of a bromine atom at the 7-position of this scaffold provides a powerful tool for modulating physicochemical properties and directing interactions with biological targets. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 7-bromo-dihydrobenzofuran analogs, drawing upon key studies to illuminate the path from molecular structure to biological function.

The Significance of the 7-Bromo Substituent

The bromine atom at the 7-position of the dihydrobenzofuran ring is not merely a placeholder. Its electron-withdrawing nature and ability to form halogen bonds can significantly influence a molecule's binding affinity and selectivity for its target protein.[3] This is a recurring theme in medicinal chemistry, where halogens are often employed to enhance potency and modulate pharmacokinetic properties. The following sections will explore how this single atomic substitution can be the linchpin of potent biological activity in different therapeutic areas.

Synthesis of the Core Scaffold

The journey into the SAR of 7-bromo-dihydrobenzofuran analogs begins with the synthesis of the core structure. A common route to 7-bromo-2,3-dihydrobenzofuran involves a multi-step process, often starting from readily available precursors. One reported synthesis involves the reaction of 1,3-dibromo-2-(2-bromoethoxy)benzene with n-butyllithium in a mixture of anhydrous tetrahydrofuran and hexane at low temperatures.[4] This method provides the desired 7-bromo-2,3-dihydrobenzofuran in good yield.

G cluster_synthesis Synthesis of 7-Bromo-2,3-Dihydrobenzofuran Start 1,3-dibromo-2-(2-bromoethoxy)benzene Reagent n-BuLi, THF/Hexane, -78°C to 0°C Start->Reagent Reacts with Product 7-Bromo-2,3-dihydrobenzofuran Reagent->Product Forms

Case Study 1: Dihydrodibenzofuran Analogs as Potent Kinase Inhibitors

While not a direct analog of 7-bromo-dihydrobenzofuran, a pivotal study on 7,9-dibromo-dihydrodibenzofurans as inhibitors of the human protein kinase CK2 provides profound insights into the role of the 7-bromo substituent.[5][6] CK2 is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in cancer.[5]

In this study, a series of dihydrodibenzofuran derivatives were synthesized and evaluated for their ability to inhibit CK2. The introduction of chlorine or bromine at positions 7 and 9 was found to be critical for high potency.[5][6]

Structure-Activity Relationship Highlights:
  • Halogenation is Key: The unsubstituted dihydrodibenzofuran scaffold showed minimal activity. However, the introduction of dichloro or dibromo substituents at positions 7 and 9 resulted in compounds with IC50 values in the low nanomolar range.[5][6]

  • Bromine vs. Chlorine: Interestingly, there was no significant difference in potency when chlorine was replaced with the larger bromine atom at positions 7 and 9. For instance, the 7,9-dichloro analog 13b had an IC50 of 6.7 nM, while the 7,9-dibromo analog 13c had a very similar IC50 of 7.5 nM.[5][6] This suggests that the electronic effects of the halogens are more critical than their steric bulk in this particular interaction.

  • Anilino Substituent: The nature of the substituent at the C4 position also played a role. Larger substituents on the aniline moiety led to a slight decrease in activity. For example, the unsubstituted phenylamino analog 12c (IC50 = 5.8 nM) was slightly more potent than the 4-methylphenylamino analog 13c (IC50 = 7.5 nM) and the 4-methoxyphenylamino analog 14c (IC50 = 8.4 nM).[6]

  • Detrimental Methoxy Group: The introduction of a methoxy group at position C8 drastically reduced the inhibitory potential. Compound 12c (IC50 = 5.8 nM) was approximately 200-fold more potent than its methylated counterpart 20c (IC50 = 1.14 µM).[5][6]

Comparative Data for CK2 Inhibition:
CompoundR1R2IC50 (nM)[5][6]
12b ClH5.8
12c BrH5.8
13b ClCH36.7
13c BrCH37.5
14c BrOCH38.4
20c BrH (with OCH3 at C8)1140

G cluster_sar SAR of Dihydrodibenzofuran CK2 Inhibitors Core Dihydrodibenzofuran Core Halogen 7,9-Dihalo (Cl or Br) Essential for high potency Core->Halogen Anilino Substituents on Anilino Ring Larger groups slightly decrease potency Core->Anilino Methoxy C8-Methoxy Group Drastically reduces potency Core->Methoxy

Experimental Protocol: In Vitro CK2 Activity Assay

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against human protein kinase CK2, based on the described methodology.[5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, and 1 mM dithiothreitol.

  • Enzyme and Substrate Addition: Add recombinant human CK2α and the specific peptide substrate RRRADDSDDDDD to the reaction mixture.

  • Inhibitor Incubation: Add the test compounds (dissolved in DMSO) at various concentrations to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at 30°C.

  • Initiation of Kinase Reaction: Start the kinase reaction by adding [γ-33P]ATP.

  • Reaction Termination: After a specified time, stop the reaction by adding phosphoric acid.

  • Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Case Study 2: 2,3-Dihydrobenzofuran-7-carboxamide Analogs as PARP-1 Inhibitors

A study on novel 2,3-dihydrobenzofuran-7-carboxamide derivatives as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) provides valuable SAR insights for the core dihydrobenzofuran scaffold, although it does not specifically focus on 7-bromo analogs.[7] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy for cancer therapy.

The synthesis of the 2,3-dihydrobenzofuran-7-carboxamide core was achieved through lithiation of 2,3-dihydrobenzofuran followed by carboxylation and subsequent amidation.[7]

Structure-Activity Relationship Highlights:
  • 5-Position Substitutions: Introduction of bromo, nitro, or amino groups at the 5-position of the dihydrobenzofuran ring resulted in inactive compounds (IC50 > 25 µM).[7] This highlights the sensitivity of this position to substitution.

  • 2-Position Modifications: The 2-position was found to be more amenable to modification. The introduction of a methyl group at this position (rac-13a) resulted in a compound with an IC50 of 10.44 µM.[7]

Comparative Data for PARP-1 Inhibition:
Compound5-Substituent2-SubstituentIC50 (µM)[7]
3 HH9.45
4 BrH>25
5 NO2H>25
6 NH2H>25
rac-13a HCH310.44

G cluster_sar2 SAR of Dihydrobenzofuran-7-carboxamide PARP-1 Inhibitors Core Dihydrobenzofuran-7-carboxamide Core Pos5 5-Position Substitution (Br, NO2, NH2) leads to inactivity Core->Pos5 Pos2 2-Position Tolerates small alkyl groups (e.g., CH3) Core->Pos2

Experimental Protocol: PARP-1 Inhibition Assay

A representative protocol for assessing PARP-1 inhibitory activity is as follows:

  • Reaction Buffer: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and salmon sperm DNA.

  • Enzyme and NAD+: Add recombinant human PARP-1 enzyme and biotinylated NAD+ to the buffer.

  • Inhibitor Addition: Add test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Transfer the mixture to a streptavidin-coated plate. After washing, add a primary antibody against poly(ADP-ribose) (PAR), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the signal using a luminometer.

  • Data Analysis: Determine the percentage of inhibition and calculate IC50 values.

Other Potential Therapeutic Applications

The versatility of the bromo-benzofuran and dihydrobenzofuran scaffolds extends beyond kinase and PARP-1 inhibition. Various derivatives have been investigated for a range of other biological activities:

  • Anticancer Activity: Several studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a benzofuran-based oxadiazole conjugate with a bromo substituent showed potent activity against human colon cancer cells (HCT116) with an IC50 value of 3.27 µM.[8]

  • Neurological Activity: The dihydrobenzofuran scaffold is also present in compounds with neurological activity. For example, some substituted dihydrobenzofurans are analogues of psychoactive substances.[9][10] Additionally, a benzofuran-containing selenium compound has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease.[11]

Conclusion

The 7-bromo-dihydrobenzofuran scaffold represents a promising starting point for the development of novel therapeutic agents. The case studies presented here demonstrate that the bromine atom at the 7-position can be a critical determinant of high-potency biological activity, particularly in the context of kinase inhibition. While direct and extensive SAR studies on a wide range of 7-bromo-dihydrobenzofuran analogs are still emerging, the available data strongly suggest that this is a fruitful area for further exploration. By leveraging the synthetic accessibility of the core scaffold and the unique properties of the 7-bromo substituent, medicinal chemists are well-equipped to design and synthesize the next generation of potent and selective drug candidates.

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A Comparative Guide to the Anticancer Potential of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the benzofuran nucleus stands out as a versatile framework for the development of potent oncological therapeutics.[1][2] This guide provides an in-depth comparison of different classes of benzofuran derivatives, elucidating their anticancer potential through a synthesis of experimental data, mechanistic insights, and detailed protocols. Our objective is to equip researchers with the critical information needed to navigate this promising class of compounds and to inform the design of future anticancer therapies.

The Benzofuran Scaffold: A Foundation for Anticancer Drug Discovery

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a structural motif present in numerous natural products and synthetic molecules with a wide array of biological activities.[2][3][4] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[5] The versatility of the benzofuran core allows for chemical modifications at various positions, profoundly influencing the molecule's interaction with biological targets and, consequently, its therapeutic efficacy. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C-2 and C-3 positions are particularly crucial for cytotoxic activity.[2][4] Furthermore, the development of hybrid molecules, which combine the benzofuran scaffold with other pharmacologically active moieties, has emerged as a powerful strategy to enhance anticancer potency.[2][4]

Comparative Efficacy of Benzofuran Derivatives: A Data-Driven Analysis

The anticancer potential of benzofuran derivatives is best understood through a direct comparison of their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug required to inhibit a biological process by 50%, serves as a key metric for this comparison. The following table summarizes the in vitro cytotoxic activity of representative benzofuran derivatives from different classes.

Derivative ClassCompoundTarget Cell LineIC50 (µM)Reference
2-Arylbenzofurans Wittifuran IBGC-823 (Gastric Cancer)1.45[6]
Compound 3k (hydrazone hybrid)MCF-7 (Breast Cancer)4.21[7]
Benzofuran-Chalcone Hybrids Compound 3dMCF-7 (Breast Cancer)3.22[8]
Compound 3dPC-3 (Prostate Cancer)4.15[8]
Compound 3jMCF-7 (Breast Cancer)7.81[8]
Compound 3jPC-3 (Prostate Cancer)9.46[8]
Compound 4lHeLa (Cervical Cancer)Good Activity[9]
Compound 4lHCC1806 (Breast Cancer)Good Activity[9]
Tubulin Polymerization Inhibitors Compound 26A549 (Lung Cancer)0.08[10]
Compound 36A549 (Lung Cancer)0.06[10]
Compound 6aHepG2 (Liver Cancer)Strong Activity[11]
Compound 6aMCF-7 (Breast Cancer)Strong Activity[11]
Compound 6gMDA-MB-231 (Breast Cancer)3.01[12]
Compound 6gHCT-116 (Colon Cancer)5.20[12]
Compound 6gHT-29 (Colon Cancer)9.13[12]
Compound 6gHeLa (Cervical Cancer)11.09[12]
Nitrile-Containing Benzofurans Compound 3HCT-116 (Colon Cancer)8.81[13]
Compound 11HCT-116 (Colon Cancer)13.85[13]
Compound 3MCF-7 (Breast Cancer)8.36[13]
Compound 11MCF-7 (Breast Cancer)17.28[13]

Analysis of Comparative Efficacy:

The data clearly indicates that the anticancer potency of benzofuran derivatives is highly dependent on their structural class and the specific substitutions on the benzofuran core. Notably, the tubulin polymerization inhibitors demonstrate exceptional potency, with compounds 26 and 36 exhibiting IC50 values in the nanomolar range against the A549 lung cancer cell line.[10] This highlights the inhibition of microtubule dynamics as a particularly effective strategy for achieving high cytotoxicity with benzofuran-based compounds.

Benzofuran-chalcone hybrids also represent a promising class of anticancer agents. For instance, compound 3d shows significant activity against both MCF-7 breast cancer and PC-3 prostate cancer cells, with IC50 values of 3.22 µM and 4.15 µM, respectively.[8] The hybridization of the benzofuran scaffold with the chalcone moiety appears to be a synergistic approach, leading to enhanced cytotoxic effects.

2-Arylbenzofurans display a range of activities. While wittifuran I, a natural product, shows potent activity against gastric cancer cells,[6] the synthetic hydrazone hybrid 3k is effective against breast cancer cells.[7] This suggests that the nature of the aryl substituent at the 2-position plays a critical role in determining the anticancer spectrum and potency.

The nitrile-containing benzofurans also exhibit respectable anticancer activity, although with generally higher IC50 values compared to the tubulin polymerization inhibitors.[13]

Unraveling the Mechanisms of Action: How Benzofuran Derivatives Combat Cancer

The anticancer effects of benzofuran derivatives are mediated through a variety of mechanisms, primarily converging on the induction of programmed cell death (apoptosis) and the disruption of cell cycle progression.

Induction of Apoptosis

A common mechanistic thread among many anticancer benzofuran derivatives is their ability to trigger apoptosis in cancer cells.[1][5][14] This is a crucial attribute for an anticancer agent, as it leads to the clean and efficient elimination of malignant cells. The apoptotic cascade is a complex signaling pathway that can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

Key Apoptotic Events Induced by Benzofuran Derivatives:

  • Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. Many benzofuran derivatives have been shown to induce the activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7).[1][15] The cleavage of pro-caspases into their active forms is a hallmark of apoptosis.

  • PARP Cleavage: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, rendering it inactive. The detection of cleaved PARP is a widely used marker of apoptosis.[16]

  • Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Pro-apoptotic members (e.g., Bax, Bak) promote apoptosis, while anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibit it. Some benzofuran derivatives have been shown to upregulate pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, thereby shifting the balance towards cell death.[10][16]

cluster_0 Benzofuran Derivatives cluster_1 Apoptotic Signaling Pathway BZD Benzofuran Derivatives Mito Mitochondrial Pathway (Intrinsic) BZD->Mito DR Death Receptor Pathway (Extrinsic) BZD->DR Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation DR->Casp8 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Casp8->Casp37 PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis Casp37->Apoptosis

Caption: Generalized apoptotic pathway induced by benzofuran derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, many benzofuran derivatives exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.[14] The most commonly observed effect is an arrest at the G2/M phase of the cell cycle.[10][11][13][14] This is often a consequence of the disruption of microtubule dynamics.

Microtubule Disruption and G2/M Arrest:

Microtubules are dynamic polymers that are essential for the formation of the mitotic spindle during cell division. Compounds that interfere with microtubule polymerization or depolymerization can disrupt the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in the G2 or M phase. Several potent benzofuran derivatives have been identified as tubulin polymerization inhibitors .[10][11][12] By binding to tubulin, the protein subunit of microtubules, these compounds prevent the proper assembly of the mitotic spindle, ultimately triggering cell death.

cluster_0 Benzofuran Derivatives cluster_1 Cell Cycle Progression BZD Benzofuran Derivatives (Tubulin Inhibitors) Tubulin Tubulin BZD->Tubulin Binds to Microtubules Microtubule Polymerization BZD->Microtubules Inhibits Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle M M Phase (Mitosis) Spindle->M G2M G2/M Phase G2M->M Proliferation Cell Proliferation M->Proliferation

Caption: Mechanism of G2/M cell cycle arrest by tubulin-inhibiting benzofuran derivatives.

Inhibition of Protein Kinases

A growing body of evidence suggests that some benzofuran derivatives can also target specific protein kinases that are crucial for cancer cell survival and proliferation.[17] Overexpression or mutation of these kinases is a common driver of oncogenesis.

Key Kinase Targets of Benzofuran Derivatives:

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Some nitrile-containing benzofuran derivatives have shown significant inhibitory activity against EGFR, with IC50 values comparable to the approved drug gefitinib.[13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is another receptor tyrosine kinase that is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Certain benzofuran-chalcone hybrids have been identified as potent inhibitors of VEGFR-2.[9]

Experimental Protocols for Evaluating Anticancer Potential

The robust evaluation of the anticancer potential of benzofuran derivatives relies on a series of well-established in vitro assays. The following are detailed protocols for the key experiments discussed in this guide.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of potential anticancer compounds.[18][19]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a series of dilutions of the benzofuran derivative in culture medium.

    • Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Benzofuran Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570nm solubilize->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[3] The intensity of the fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells in 6-well plates and treat them with the benzofuran derivative at various concentrations for a specific duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash them with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Generate a histogram of DNA content (fluorescence intensity).

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

start Start culture Culture and treat cells start->culture harvest Harvest and fix cells with ethanol culture->harvest stain Stain with Propidium Iodide and RNase A harvest->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content histogram acquire->analyze end End analyze->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blotting for Apoptosis Marker Detection

Western blotting is a widely used technique to detect specific proteins in a sample.[20] In the context of apoptosis, it is used to detect the expression and cleavage of key apoptotic proteins.

Step-by-Step Protocol:

  • Protein Extraction:

    • Culture and treat cells as for the other assays.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Benzofuran derivatives represent a highly promising and versatile class of compounds for the development of novel anticancer agents. Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key protein kinases, offer multiple avenues for therapeutic intervention. The exceptional potency of tubulin polymerization inhibitors highlights the potential of targeting the cytoskeleton with benzofuran-based molecules. Furthermore, the success of hybrid molecules underscores the value of combining the benzofuran scaffold with other pharmacophores to enhance anticancer activity.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications of the most potent derivatives to improve their efficacy, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy and safety.

  • Target Identification and Validation: Deeper investigation into the specific molecular targets of novel benzofuran derivatives to better understand their mechanisms of action.

  • Combination Therapies: Exploring the synergistic effects of benzofuran derivatives in combination with existing chemotherapeutic agents or targeted therapies.

By continuing to explore the rich chemical space of benzofuran derivatives and employing rigorous experimental evaluation, the scientific community can unlock the full therapeutic potential of this remarkable scaffold in the fight against cancer.

References

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Validating In Vitro Promise: A Comparative Guide to Animal Model Selection for Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop to Preclinical—The Journey of a Dihydrobenzofuran Derivative

The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, a specific derivative of this class, has emerged as a compound of interest. While extensive in vitro data for this exact molecule is not yet publicly available, the known biological activities of structurally similar brominated and fluorinated dihydrobenzofuran derivatives strongly suggest potential therapeutic efficacy, particularly as an anti-inflammatory agent.[1]

This guide provides a comprehensive framework for researchers and drug development professionals on the crucial next step: the in vivo validation of the presumed anti-inflammatory effects of this compound. We will explore the rationale behind selecting appropriate animal models, provide detailed experimental protocols, and draw comparisons with alternative therapeutic indications and compounds. Our focus is on establishing a robust, self-validating preclinical experimental design that bridges the gap between promising in vitro results and definitive in vivo efficacy.

The Imperative for In Vivo Validation: Beyond the Petri Dish

In vitro assays, while essential for initial screening and mechanistic studies, cannot replicate the complex physiological and pathological processes of a whole organism. The bioavailability, metabolism, and potential off-target effects of a compound can only be assessed in a living system. Therefore, validating the in vitro-hypothesized anti-inflammatory activity of this compound in well-established animal models is a critical step in its development as a potential therapeutic agent.[5][6][7]

Strategic Selection of Animal Models for Anti-Inflammatory Activity

The choice of an animal model is paramount and should be guided by the specific type of inflammation being targeted (acute vs. chronic) and the presumed mechanism of action of the test compound.[6][7][8][9] Given the chemical structure of this compound, we will focus on models that address both acute and chronic inflammatory responses.

Acute Inflammation Models: A First Look at Efficacy

Acute inflammation models are invaluable for initial in vivo screening due to their rapid onset and well-defined endpoints.

  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[9] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation.

  • Croton Oil-Induced Ear Edema: This model is particularly useful for evaluating the topical or systemic anti-inflammatory activity of a compound.[8] Application of croton oil to the mouse ear induces a rapid and measurable inflammatory response.

Chronic Inflammation Models: Assessing Long-Term Therapeutic Potential

Chronic inflammation models are more complex but provide deeper insights into a compound's ability to modulate long-lasting inflammatory processes.

  • Cotton Pellet Granuloma: This model mimics the proliferative phase of chronic inflammation.[9] Implantation of cotton pellets subcutaneously in rats leads to the formation of granulomatous tissue, and the anti-inflammatory effect is quantified by the reduction in the dry weight of the granuloma.

  • Adjuvant-Induced Arthritis: This is a well-established model of rheumatoid arthritis, a chronic autoimmune inflammatory disease.[8][9] Injection of Freund's complete adjuvant in rats induces a systemic inflammatory response characterized by joint swelling and inflammation.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating by including appropriate controls and quantifiable endpoints.

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animal Selection: Male Wistar rats (180-220g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group 3-5: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the test compound or vehicle orally one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Protocol 2: Cotton Pellet Granuloma in Rats
  • Animal Selection: Male Wistar rats (200-250g).

  • Acclimatization: As per Protocol 1.

  • Grouping: Similar to Protocol 1.

  • Procedure:

    • Anesthetize the rats.

    • Implant two sterile cotton pellets (50 mg each) subcutaneously in the dorsal region.

    • Administer the test compound or vehicle daily for 7 days.

    • On day 8, sacrifice the animals, dissect the granulomas, and dry them at 60°C until a constant weight is achieved.

  • Endpoint Analysis: Calculate the percentage inhibition of granuloma formation for each group compared to the vehicle control.

Comparative Analysis: Dihydrobenzofurans in Other Therapeutic Arenas

While the primary hypothesis is anti-inflammatory activity, the broad biological profile of the benzofuran scaffold warrants consideration of other potential applications, such as neuroprotection.[10]

Neuroprotection: An Alternative Avenue for Validation

Should in vitro screening reveal neuroprotective properties, a different set of animal models would be required for in vivo validation.

  • Neurotoxin-Induced Models: Models using neurotoxins like MPTP (for Parkinson's disease) or scopolamine (for cognitive impairment) are commonly used to assess the neuroprotective effects of test compounds.[11][12]

  • Ischemic Models: Models of stroke, such as middle cerebral artery occlusion (MCAO), are used to evaluate a compound's ability to protect against neuronal damage caused by ischemia.[13]

The validation workflow for neuroprotection would involve behavioral tests (e.g., Morris water maze, rotarod) and histological analysis of brain tissue to quantify neuronal loss.

Data Presentation and Interpretation

All quantitative data should be presented in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-1.25 ± 0.08-
Indomethacin100.62 ± 0.0550.4
Test Compound101.05 ± 0.0716.0
Test Compound300.85 ± 0.0632.0
Test Compound1000.70 ± 0.0544.0
p < 0.05 compared to vehicle control

Table 2: Comparison of Preclinical Models for Different Therapeutic Indications

Therapeutic IndicationPrimary Animal ModelsKey Endpoints
Anti-inflammatory Carrageenan-induced paw edema, Cotton pellet granulomaPaw volume, Granuloma weight, Cytokine levels (TNF-α, IL-6)
Neuroprotection MPTP-induced Parkinsonism, MCAO-induced strokeBehavioral tests, Neuronal cell count, Infarct volume
Anticancer Xenograft modelsTumor volume, Metastasis, Survival rate

Visualizing the Path Forward: Experimental Workflow and Signaling Pathways

Diagrams are essential for visualizing complex experimental designs and biological pathways.

experimental_workflow cluster_invitro In Vitro Hypothesis cluster_invivo In Vivo Validation cluster_endpoints Endpoint Analysis invitro Hypothesized Anti-inflammatory Activity of Test Compound acute Acute Inflammation Models (e.g., Carrageenan Paw Edema) invitro->acute Initial Efficacy chronic Chronic Inflammation Models (e.g., Cotton Pellet Granuloma) invitro->chronic Long-term Potential edema Paw Edema Measurement acute->edema cytokines Cytokine Profiling (TNF-α, IL-6) acute->cytokines granuloma Granuloma Weight Analysis chronic->granuloma chronic->cytokines

Caption: In Vivo Validation Workflow for Anti-inflammatory Agents.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription Test_Compound Test Compound Test_Compound->NFkB Inhibition?

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

Conclusion: A Roadmap for Preclinical Success

The successful translation of a promising in vitro compound into a viable clinical candidate hinges on a well-designed and rigorously executed in vivo validation strategy. This guide provides a comprehensive roadmap for validating the hypothesized anti-inflammatory effects of this compound. By employing a multi-model approach that encompasses both acute and chronic inflammation, researchers can gain a thorough understanding of the compound's efficacy and therapeutic potential. Furthermore, considering alternative therapeutic avenues, such as neuroprotection, allows for a broader assessment of the compound's biological activity. The presented protocols, data interpretation frameworks, and visualizations serve as a practical resource for scientists dedicated to advancing novel therapeutics from the laboratory to the clinic.

References

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  • Al-Ostath, A., El-Awady, R., Al-Azawi, A., Al-Hrout, A., Al-Salahat, K., Al-Shafey, H., ... & Gup, R. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4889. [Link]

  • PubMed. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. [Link]

  • ChemBK. (2024). Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

  • MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. [Link]

  • Arabian Journal of Chemistry. (2023). Design, synthesis and biological activity against estrogen receptor-dependent breast cancer of furo[8]benzofuran derivatives. [Link]

  • PubMed Central. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

  • ResearchGate. (2026). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

  • MDPI. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. [Link]

  • MDPI. (n.d.). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. [Link]

  • PubMed. (2015). Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. [Link]

Sources

A Comparative Guide to Analytical Techniques for Separating Enantiomers of Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the stereochemistry of a molecule is paramount. Dihydrobenzofuran scaffolds are prevalent in numerous biologically active compounds, and often, their therapeutic efficacy and toxicological profiles are enantiomer-dependent. Consequently, the accurate and efficient separation of dihydrobenzofuran enantiomers is a critical task. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the principles, practical considerations, and experimental data to empower you in selecting and optimizing the most suitable method for your research needs.

The Significance of Chiral Purity in Dihydrobenzofurans

Dihydrobenzofuran derivatives exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. The three-dimensional arrangement of atoms in these chiral molecules dictates their interaction with biological targets such as enzymes and receptors. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, robust analytical methods to determine enantiomeric purity are not just a regulatory requirement but a scientific necessity for developing safe and effective drugs.

A Comparative Overview of Key Analytical Techniques

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector. This can be a chiral stationary phase (CSP) in chromatography or a chiral additive in the mobile phase or background electrolyte. The following sections will compare the workhorses of chiral separations—HPLC, SFC, and CE—in the context of dihydrobenzofuran analysis.

High-Performance Liquid Chromatography (HPLC): The Established Standard

Chiral HPLC is the most widely adopted technique for enantioseparation due to its versatility, robustness, and the vast array of commercially available chiral stationary phases (CSPs).[1][2]

Core Principles and Causality of Experimental Choices:

Chiral recognition in HPLC is achieved through the differential interaction of the enantiomers with a CSP. These interactions are transient and can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The choice of CSP and mobile phase is critical and is guided by the structure of the dihydrobenzofuran analyte.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for a broad range of chiral compounds, including dihydrobenzofurans.[1][3] These CSPs possess helical polymer chains that create chiral grooves, providing the necessary stereospecific interaction sites. Cyclodextrin-based CSPs are another important class, where enantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin molecule.[4]

  • Mobile Phase Selection: In normal-phase HPLC, a non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol, ethanol) is used. The modifier competes with the analyte for polar interaction sites on the CSP, and its concentration is a key parameter for optimizing selectivity and retention time. For basic dihydrobenzofuran derivatives, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and reduce tailing. Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid may be required.

Illustrative Experimental Data for Chiral HPLC of a Dihydrobenzofuran Derivative:

Parameter Condition 1 Condition 2 Condition 3
Analyte 2-Methyl-2,3-dihydrobenzofuran2-Methyl-2,3-dihydrobenzofuran2-Methyl-2,3-dihydrobenzofuran
Column Chiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)Cyclobond I 2000 (β-Cyclodextrin)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)n-Hexane/Ethanol (95:5, v/v)Acetonitrile/Water (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Retention Time (min) Enantiomer 1: 8.5, Enantiomer 2: 10.2Enantiomer 1: 12.1, Enantiomer 2: 13.5Enantiomer 1: 6.8, Enantiomer 2: 7.5
Resolution (Rs) 2.11.81.6
Selectivity (α) 1.251.181.12

Experimental Protocol: Chiral HPLC Method Development for a Dihydrobenzofuran Compound

  • Column Screening: Begin by screening a set of polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) and a cyclodextrin-based CSP.

  • Initial Mobile Phase: For polysaccharide CSPs, start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v). For cyclodextrin CSPs in reversed-phase mode, use a mobile phase of Acetonitrile/Water (50:50, v/v).

  • Optimize Modifier Concentration: Adjust the percentage of the polar modifier in the normal-phase mobile phase to achieve optimal retention and resolution. A lower modifier concentration generally leads to longer retention times and potentially better resolution.

  • Evaluate Different Modifiers: If separation is not achieved, try a different alcohol modifier (e.g., ethanol, n-propanol).

  • Temperature Effects: Investigate the effect of column temperature. Lower temperatures often improve resolution but increase analysis time and backpressure.

  • Flow Rate Adjustment: Optimize the flow rate to balance analysis time and efficiency.

  • Sample Preparation: Dissolve the dihydrobenzofuran racemate in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Injection and Detection: Inject 5-10 µL of the sample and monitor the elution profile using a UV detector at a wavelength where the analyte absorbs maximally.

Chiral HPLC Method Development Workflow
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC in terms of speed, efficiency, and environmental friendliness.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Core Principles and Causality of Experimental Choices:

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations at lower backpressures compared to HPLC.[6] This translates to higher throughput and reduced analysis times.

  • Mobile Phase: The mobile phase in SFC consists of supercritical CO2 and an organic modifier, usually an alcohol such as methanol or ethanol. The modifier is necessary to increase the mobile phase polarity and analyte solubility. The choice and concentration of the modifier are critical for achieving enantioselectivity. Similar to HPLC, additives like amines or acids are often required for basic or acidic analytes, respectively.

  • Stationary Phases: The same CSPs used in normal-phase HPLC, such as polysaccharide-based columns, are highly effective in SFC. The chiral recognition mechanisms are similar, involving a combination of attractive interactions and steric repulsion.

Comparative Performance: SFC vs. HPLC

Parameter Chiral SFC Chiral HPLC
Analysis Time Significantly shorter (typically 2-5 times faster)Longer
Solvent Consumption Drastically reduced (CO2 is recycled)High consumption of organic solvents
Efficiency Higher, leading to sharper peaksLower
Operating Pressure Lower for similar flow ratesHigher
Method Development Faster due to rapid column equilibrationSlower equilibration times
Cost Lower operational cost due to less solvent usageHigher operational cost

Illustrative Experimental Data for Chiral SFC of a Dihydrobenzofuran Derivative:

Parameter Condition
Analyte 2-Ethyl-2,3-dihydrobenzofuran
Column Chiralpak IC (Cellulose-based)
Mobile Phase CO2/Methanol (85:15, v/v) with 0.1% Diethylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Retention Time (min) Enantiomer 1: 2.8, Enantiomer 2: 3.5
Resolution (Rs) 2.5
Selectivity (α) 1.30

Experimental Protocol: Chiral SFC Method Development

  • Column Selection: Start with a set of polysaccharide-based CSPs known for their broad applicability (e.g., Chiralpak IA, IB, IC).

  • Initial Mobile Phase: Use a gradient of a modifier (e.g., methanol) in CO2, for example, from 5% to 40% over 5-10 minutes.

  • Modifier Screening: If the initial screening does not yield a good separation, screen other alcohol modifiers like ethanol or isopropanol.

  • Additive Selection: For basic dihydrobenzofurans, add a small amount of an amine (e.g., 0.1-0.2% isopropylamine or diethylamine) to the modifier. For acidic compounds, use an acidic additive (e.g., 0.1% trifluoroacetic acid).

  • Optimize Isocratic Conditions: Once a promising separation is observed in the gradient run, optimize the separation using an isocratic mobile phase composition.

  • Back Pressure and Temperature: Fine-tune the back pressure and temperature to further improve resolution and peak shape. Higher back pressure can increase the density of the mobile phase, affecting analyte retention.

  • Sample Preparation: Dissolve the racemate in the modifier or a compatible solvent.

  • Injection and Detection: Inject a small volume (1-5 µL) and use a UV detector for monitoring.

Chiral SFC Method Development Workflow
Capillary Electrophoresis (CE): A High-Efficiency, Low-Consumption Technique

Capillary Electrophoresis is a powerful separation technique that offers extremely high efficiency and requires minimal sample and reagent consumption. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Core Principles and Causality of Experimental Choices:

In CE, charged molecules migrate in a capillary filled with a BGE under the influence of an electric field. Enantiomers, having the same charge-to-size ratio, migrate at the same speed. To achieve separation, a chiral selector is added to the BGE. The differential, transient complexation between each enantiomer and the chiral selector leads to different effective mobilities, resulting in their separation.[7][8]

  • Chiral Selectors: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[7] They are neutral or charged and form inclusion complexes with the dihydrobenzofuran enantiomers. The choice of cyclodextrin (e.g., native β-cyclodextrin, or derivatized versions like hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) depends on the size, polarity, and functional groups of the analyte.

  • Background Electrolyte (BGE): The pH of the BGE is a critical parameter as it determines the charge of the analyte and the electroosmotic flow (EOF). For basic dihydrobenzofurans, a low pH BGE is typically used to ensure they are protonated and positively charged. The concentration of the chiral selector and the BGE also significantly impact the separation.

Comparative Advantages and Disadvantages of Chiral CE:

Advantages Disadvantages
High separation efficiencyLower sensitivity for UV detection due to short path length
Very low sample and reagent consumptionLess robust compared to HPLC and SFC
Fast method developmentNot easily scalable for preparative purposes
Different selectivity compared to chromatographyCan be sensitive to matrix effects

Illustrative Experimental Data for Chiral CE of a Dihydrobenzofuran Derivative:

Parameter Condition
Analyte 5-Methoxy-2-amino-2,3-dihydrobenzofuran
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer (pH 2.5) containing 20 mM Hydroxypropyl-β-cyclodextrin
Voltage 20 kV
Temperature 25 °C
Migration Time (min) Enantiomer 1: 9.8, Enantiomer 2: 10.5
Resolution (Rs) 2.8

Experimental Protocol: Chiral CE Method Development

  • Chiral Selector Screening: Begin by screening different types of cyclodextrins (e.g., β-CD, γ-CD, and their hydroxypropyl or sulfated derivatives) at a fixed concentration (e.g., 10-20 mM).

  • BGE pH Optimization: For basic dihydrobenzofurans, start with a low pH buffer (e.g., phosphate buffer at pH 2.5). For acidic compounds, a higher pH may be necessary.

  • Chiral Selector Concentration: Optimize the concentration of the most promising cyclodextrin. Increasing the concentration generally improves resolution up to a certain point.

  • Voltage and Temperature: Adjust the applied voltage to balance analysis time and Joule heating. Maintain a constant temperature for reproducible results.

  • Organic Modifier: The addition of a small amount of an organic modifier (e.g., methanol, acetonitrile) to the BGE can sometimes improve solubility and selectivity.

  • Sample Preparation: Dissolve the racemate in water or the BGE at a low concentration (e.g., 0.1-0.5 mg/mL).

  • Injection and Detection: Inject the sample hydrodynamically or electrokinetically and monitor using a UV detector.

Sources

Navigating the Chiral Maze: A Comparative Guide to Confirming the Stereochemistry of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its pharmacological activity, metabolic fate, and potential toxicity. The subject of this guide, Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate, possesses a potential stereocenter at the C2 or C3 position of its 2,3-dihydro-1-benzofuran core, a scaffold prevalent in numerous biologically active compounds. Establishing the absolute configuration of this chiral center is paramount for understanding its structure-activity relationship (SAR) and ensuring the development of a safe and efficacious therapeutic agent.

This guide provides a comparative analysis of robust analytical workflows for the unambiguous stereochemical assignment of this compound. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors.

Workflow 1: Chromatographic Resolution and Spectroscopic Elucidation

This workflow combines the power of chiral chromatography for physical separation of enantiomers with spectroscopic techniques for the determination of their absolute configuration. It is a widely adopted and versatile approach suitable for both analytical and preparative scale applications.

Part A: Enantiomeric Separation by Chiral HPLC/SFC

The cornerstone of this workflow is the successful separation of the enantiomers of the target compound. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the techniques of choice for this purpose, offering high resolution and efficiency. The selection of the appropriate chiral stationary phase (CSP) is critical and is often guided by the structural features of the analyte. For heterocyclic compounds like our target molecule, polysaccharide-based and cyclodextrin-based CSPs have demonstrated broad applicability.[1][2]

  • Column Screening:

    • Primary Screening: Begin with a set of complementary polysaccharide-based columns, such as those derived from amylose and cellulose (e.g., CHIRALPAK® IA, IB, IC). These are known for their broad enantioselectivity.[3]

    • Secondary Screening: If separation is not achieved, explore cyclodextrin-based columns (e.g., CYCLOBOND™ series), which offer different chiral recognition mechanisms.[1]

  • Mobile Phase Selection:

    • Normal Phase HPLC: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. For basic compounds, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution. For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.

    • Reversed-Phase HPLC: Utilize a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier like acetonitrile or methanol.

    • SFC: Employ supercritical CO2 as the main mobile phase component with an alcohol co-solvent (e.g., methanol or ethanol). This technique often provides faster separations and is more environmentally friendly.

  • Method Optimization:

    • Once partial separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.

Part B: Absolute Configuration Determination by Chiroptical Spectroscopy (VCD/CD)

Once the enantiomers are separated, their absolute configuration can be determined using Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD). These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimentally obtained spectra with those predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry can be unambiguously assigned.[4][5][6] The 2,3-dihydro-1-benzofuran chromophore has been shown to be suitable for stereochemical analysis by circular dichroism.[7]

  • Sample Preparation: Prepare solutions of the isolated enantiomers in a suitable solvent (e.g., chloroform-d or acetonitrile) at a concentration that gives an adequate signal-to-noise ratio.

  • Spectral Acquisition: Record the VCD and/or ECD spectra for each enantiomer.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of the target molecule using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical VCD and/or ECD spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical spectrum.

  • Spectral Comparison: Compare the experimental spectrum of each enantiomer with the calculated spectrum. A mirror-image relationship between the experimental spectra of the two enantiomers should be observed. The enantiomer whose experimental spectrum matches the calculated spectrum for the R-configuration is assigned as R, and the other as S.

workflow1 cluster_A Part A: Enantiomeric Separation cluster_B Part B: Absolute Configuration Determination racemate Racemic this compound hplc_sfc Chiral HPLC/SFC racemate->hplc_sfc enantiomer1 Enantiomer 1 hplc_sfc->enantiomer1 enantiomer2 Enantiomer 2 hplc_sfc->enantiomer2 vcd_cd VCD/CD Spectroscopy enantiomer1->vcd_cd comparison Spectral Comparison vcd_cd->comparison computation Quantum Chemical Calculations computation->comparison abs_config Absolute Configuration comparison->abs_config

Caption: Workflow 1 for stereochemical confirmation.

Workflow 2: NMR-Based Stereochemical Analysis and X-ray Crystallography

This workflow relies on Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries and the definitive method of single-crystal X-ray crystallography. This approach is particularly powerful when chromatographic separation is challenging or when an unequivocal solid-state structure is required.

Part A: Relative and Absolute Configuration by NMR Spectroscopy

While direct NMR analysis of enantiomers in an achiral solvent will yield identical spectra, the use of chiral derivatizing agents or chiral shift reagents can induce diastereomeric environments, leading to distinguishable NMR signals.

Option 1: Modified Mosher's Method (after Hydrolysis)

The classic Mosher's ester analysis is not directly applicable to the target molecule due to the absence of a secondary alcohol or amine near the chiral center. However, a modified approach can be employed:

  • Hydrolysis: The ethyl ester of the target compound is first hydrolyzed to the corresponding primary alcohol.

  • Derivatization: The resulting alcohol is then derivatized with the (R)- and (S)-enantiomers of a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

  • NMR Analysis: The ¹H NMR spectra of the resulting diastereomeric esters are then analyzed. The differences in chemical shifts (Δδ = δS - δR) of protons on either side of the newly formed chiral center can be used to deduce the absolute configuration of the alcohol, and by extension, the original ester.

Option 2: Chiral Lanthanide Shift Reagents

Chiral lanthanide shift reagents (e.g., Eu(hfc)₃) can be used directly with the target molecule.[8][9][10][11] These reagents form transient diastereomeric complexes with the Lewis basic carbonyl oxygen of the ester group, inducing shifts in the ¹H NMR spectrum. The differential shifts observed for the two enantiomers can be used to determine the enantiomeric ratio and, in some cases, can be correlated with the absolute configuration through modeling.

  • Sample Preparation: Prepare a solution of the racemic target compound in a dry, deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • Titration: Add small, incremental amounts of a chiral lanthanide shift reagent to the NMR tube and acquire a spectrum after each addition.

  • Analysis: Monitor the separation of signals corresponding to the two enantiomers. The induced shifts can provide information on the spatial arrangement of the protons relative to the complexed lanthanide.

Part B: Unambiguous Confirmation by X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms. The primary challenge often lies in obtaining a single crystal of suitable quality.

  • Purification: Ensure the sample is of high purity.

  • Solvent Screening: Screen a variety of solvents and solvent mixtures for solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.

    • Solvent Diffusion: Create a layered system with a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble. Diffusion of the anti-solvent into the solvent layer will slowly induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • X-ray Diffraction Analysis: Once a suitable crystal is obtained, it is analyzed by X-ray diffraction. The resulting data can be used to determine the absolute configuration, often by analyzing the anomalous dispersion of X-rays by the bromine atom present in the molecule.

workflow2 cluster_C Part A: NMR-Based Analysis cluster_D Part B: Definitive Confirmation racemate_nmr Racemic Compound nmr_analysis NMR with Chiral Auxiliaries racemate_nmr->nmr_analysis mosher Modified Mosher's Method nmr_analysis->mosher lsr Chiral Lanthanide Shift Reagents nmr_analysis->lsr relative_config Relative/Suggested Absolute Configuration mosher->relative_config lsr->relative_config crystal_growth Single Crystal Growth relative_config->crystal_growth xray X-ray Crystallography crystal_growth->xray definitive_config Unambiguous Absolute Configuration xray->definitive_config

Caption: Workflow 2 for stereochemical confirmation.

Comparative Analysis of Methodologies

Technique Principle Advantages Limitations Suitability for Target Molecule
Chiral HPLC/SFC Differential interaction of enantiomers with a chiral stationary phase.High resolution, applicable for both analytical and preparative scales, high throughput screening is possible.Method development can be time-consuming, requires specialized and costly columns.High: Polysaccharide and cyclodextrin-based CSPs are likely to be effective.
VCD/CD Spectroscopy Differential absorption of circularly polarized light by enantiomers.Non-destructive, provides information on solution-phase conformation, requires small sample amounts.Requires access to specialized equipment, relies on accurate computational modeling which can be complex.High: The dihydrobenzofuran chromophore is suitable for CD analysis.
NMR with Chiral Auxiliaries Formation of diastereomeric species with distinct NMR spectra.Provides detailed structural information, can be performed on standard NMR spectrometers.Modified Mosher's method requires chemical modification (hydrolysis). Chiral shift reagents may cause line broadening.Moderate to High: Direct analysis with shift reagents is possible. The modified Mosher's method is a viable but more involved option.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.Provides unambiguous, definitive absolute configuration.Requires a single crystal of suitable quality, which can be difficult and time-consuming to obtain.High (if crystallizable): The presence of a heavy atom (bromine) facilitates the determination of the absolute configuration.

Conclusion

The determination of the absolute stereochemistry of this compound is a critical step in its development as a potential therapeutic agent. This guide has presented two robust, orthogonal workflows to achieve this goal.

Workflow 1 , centered around chiral chromatography and chiroptical spectroscopy, offers a powerful combination for both separating and identifying the enantiomers in solution. This is often the most practical and high-throughput approach.

Workflow 2 , employing NMR spectroscopy with chiral auxiliaries and the definitive power of X-ray crystallography, provides an alternative and ultimately unambiguous route to stereochemical assignment, particularly if a solid-state confirmation is required or if chromatographic separation proves difficult.

The choice of workflow will depend on the specific resources available, the quantity of the material, and the stage of the drug development process. In many cases, a combination of techniques from both workflows will provide the most comprehensive and irrefutable evidence for the stereochemical identity of the target molecule. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the complexities of stereochemical analysis and accelerate their drug discovery programs.

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate (CAS No. 196597-67-8). As a brominated, heterocyclic organic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.

The fundamental principle governing laboratory waste is that no procedure should begin without a clear plan for the disposal of all generated waste.[1] This guide establishes that plan, grounding every recommendation in the principles of chemical compatibility, hazard mitigation, and regulatory adherence as outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Hazard Assessment & Waste Characterization

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be synthesized by analyzing its structural components and data from related benzofuran derivatives.[5][6] The molecule is a halogenated organic ester. Therefore, it must be treated as a hazardous waste.[7][8]

The primary identifier for its disposal pathway is the presence of bromine, which classifies it as a halogenated organic waste .[9] This is the most critical factor in its segregation and disposal.

Table 1: Anticipated Hazard Profile and Handling Precautions

Hazard Type Anticipated Risk & Rationale Recommended Precautions & PPE
Toxicity Benzofuran derivatives can exhibit a range of biological activities and potential toxicity.[6] Uncharacterized compounds should be handled as toxic to avoid adverse health effects.[8] Engineering Controls: Handle exclusively within a certified chemical fume hood. PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
Chemical Reactivity The compound is likely stable under normal conditions but may be incompatible with strong oxidizing agents and strong bases.[11][12] Accidental mixing could lead to hazardous reactions. Do not mix with other waste streams unless their compatibility is certain. Specifically, avoid mixing with strong acids, bases, or oxidizers.[13]
Environmental Hazard As a halogenated organic compound, improper disposal can lead to persistent environmental contamination.[7][10] It should not be released into the environment. Do not dispose of down the sink or in general trash.[10][14] All waste must be collected for approved hazardous waste disposal.

| Combustibility | While not expected to be highly flammable, related compounds can be combustible.[11] Vapors may form explosive mixtures with air if heated.[15] | Keep waste containers away from heat, sparks, and open flames.[10] |

Waste Segregation: The Critical First Step

Proper segregation is the cornerstone of safe and compliant chemical waste management.[1] The primary reason for separating halogenated from non-halogenated organic waste is the disposal method. Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., hydrobromic acid) formed during combustion.[16] Non-halogenated solvent waste, on the other hand, can often be recycled as fuel.[13] Mixing these streams increases disposal costs and complexity.[13]

The following decision workflow must be followed to ensure correct segregation.

WasteSegregation cluster_classification Step 1: Classification cluster_stream Step 2: Waste Stream Selection cluster_final Step 3: Final Check start Waste Generated: This compound is_halogenated Is the compound halogenated? (Contains F, Cl, Br, I) start->is_halogenated halogenated_waste Collect in dedicated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->halogenated_waste Yes non_halogenated_waste Use 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->non_halogenated_waste No check_compatibility Is the waste mixed with in compatibles (acids, bases, oxidizers)? halogenated_waste->check_compatibility incompatible_container Use a SEPARATE, clearly labeled waste container. Contact EHS. check_compatibility->incompatible_container Yes proceed Proceed with collection. check_compatibility->proceed No

Caption: Decision workflow for correct waste stream segregation.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is mandatory to ensure safety and regulatory compliance.

Step 1: Container Selection
  • Compatibility: Select a waste container made of a material compatible with the waste. For organic solvents and residues, a high-density polyethylene (HDPE) or glass container is appropriate.[7] Do not use metal containers, which can corrode.

  • Condition: The container must be in good condition, free from cracks or leaks, with a secure, tight-fitting screw cap.[2]

  • Size: The container must not exceed 55 gallons and should be appropriate for the volume of waste being generated to minimize the time it is stored in the lab.[2]

Step 2: Labeling the Waste Container

Proper labeling is a critical requirement from the EPA.[17]

  • Timing: Label the container before adding any waste.[14]

  • Content: Use an official "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[13]

  • Required Information:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[14]

    • If it is a solution, list all components and their approximate percentages.

    • The appropriate hazard characteristics (e.g., Toxic, Halogenated).

Step 3: Transferring the Waste
  • Location: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

  • Procedure: Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing.

  • Closure: Securely cap the waste container immediately after adding waste. Containers must remain closed at all times except when waste is actively being added.[14][17][18]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[18]

  • Segregation: Ensure the container is stored with compatible waste types. Provide secondary containment (e.g., a spill tray) to capture any potential leaks.[7][8]

  • Quantity Limits: Be aware of SAA quantity limits (typically a maximum of 55 gallons of hazardous waste).[18]

Step 5: Arranging for Disposal
  • Once the container is full or waste is no longer being generated, contact your institution's EHS or a licensed hazardous waste disposal service to arrange for pickup.[18]

  • You will need to provide a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.[2][19]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material (e.g., chemical spill pads or vermiculite) to soak up the liquid. Do not use combustible materials like paper towels.

    • Place the contaminated absorbent material into a sealed, labeled plastic bag or container.

    • Dispose of the sealed container as halogenated organic waste.[14]

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, close the laboratory doors to contain vapors.

    • Contact your institution's emergency EHS number immediately. Do not attempt to clean up a large or highly concentrated spill without proper training and equipment.

By following these procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Bio-Techne. Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • U.S. Department of Energy, OSTI.GOV. Disposal process for halogenated organic material (Patent). [Link]

  • Goodway Technologies. The Complete Beginners Guide to Chemical Disposal. [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]

  • ChemBK. Ethyl 3-(7-Bromo-2,3-Dihydrobenzofuran-5-Yl)Propanoate. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Link]

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. [Link]

  • PubMed Central (PMC). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.